Triphenylsulfonium Bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
triphenylsulfanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJFYMAHEGJHFH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475177 | |
| Record name | Triphenylsulfonium Bromide | |
| Source | EPA DSSTox | |
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Molecular Weight |
343.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3353-89-7 | |
| Record name | Sulfonium, triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3353-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylsulfonium Bromide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylsulfonium Bromide | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Triphenylsulfonium Bromide
Foreword: Understanding Triphenylsulfonium Bromide Beyond the Data Sheet
This compound (TPS-Br) is more than a mere catalog chemical; it is a foundational tool in advanced materials science, most notably as a robust photoacid generator (PAG) in the microlithography sector. Its efficacy in generating a strong Brønsted acid upon UV irradiation is the cornerstone of chemically amplified resist technology, enabling the fabrication of intricate microelectronic features. For the researcher, drug developer, or materials scientist, a superficial understanding of its properties is insufficient. True innovation stems from a deep, mechanistic appreciation of its behavior—how its structure dictates its solubility, how its thermal limits define its processing window, and how it interacts with light to initiate critical chemical transformations.
This guide eschews a simple recitation of data. Instead, it is structured to provide a causal link between the fundamental physicochemical properties of TPS-Br and its practical application. We will explore not just what its properties are, but why they are, and how they can be reliably characterized and leveraged in a laboratory setting. The protocols herein are presented as self-validating systems, designed to ensure accuracy and reproducibility, which are the hallmarks of sound scientific practice.
Molecular Identity and Structural Architecture
This compound is an organic salt consisting of a triphenylsulfonium cation ([C₁₈H₁₅S]⁺) and a bromide anion (Br⁻). The cation features a central sulfur atom bonded to three phenyl rings.
Molecular Structure
The geometry of the triphenylsulfonium cation is critical to its properties. X-ray crystallography studies reveal that the sulfur atom adopts a distorted trigonal-pyramidal geometry.[1][2][3] This non-planar arrangement influences the compound's crystal packing, solubility, and interaction with other molecules.
Caption: Molecular Structure of this compound.
Core Identification Properties
A summary of the fundamental identification and physical properties is provided below. These values are essential for stoichiometric calculations, material characterization, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₅BrS | [4][5] |
| Molecular Weight | 343.28 g/mol | [5][6] |
| CAS Number | 3353-89-7 | [4][7] |
| Appearance | White to almost white powder or crystals | [5][8] |
| Melting Point | 285-287 °C | [5] |
| 293 °C | [8][9] | |
| Solubility | Generally soluble in polar solvents. | [10] |
| Soluble in ethanol, water (in mixtures), acetonitrile, acetone, dichloromethane. | [10][11] | |
| Recrystallization Solvents: Ethanol/Water, Dichloromethane/Diethyl Ether. | [5][10] |
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment of TPS-Br rely on a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the molecular structure of the triphenylsulfonium cation.
-
¹H-NMR: The spectrum is characterized by a complex multiplet in the aromatic region, typically between δ 7.6-7.9 ppm, which corresponds to the 15 overlapping protons of the three phenyl rings.[10]
-
¹³C-NMR: The carbon framework is confirmed by characteristic shifts for the aromatic carbons. Published data in CDCl₃ shows signals at approximately 134.4, 131.4, 131.2, and 124.5 ppm.[10]
| Technique | Solvent | Representative Chemical Shifts (δ, ppm) | Source |
| ¹H-NMR | CDCl₃ | 7.89 - 7.83 (Multiplet, 15H, Aromatic Protons) | [10] |
| ¹³C-NMR | CDCl₃ | 134.4, 131.4, 131.2, 124.5 | [10] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is not primarily used for structural identification but is a powerful tool for studying the compound's photochemistry. The photodecomposition of TPS-Br can be monitored by observing the change in its UV absorbance over time upon irradiation.[10] The nature of the counter-ion (in this case, bromide) generally does not have a significant impact on the UV-Vis absorption spectra of triphenylsulfonium salts.[10]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition. For TPS-Br, HRMS is used to verify the precise mass of the triphenylsulfonium cation ([C₁₈H₁₅S]⁺), which has a calculated mass of 263.0889 m/z.[12]
Thermal and Chemical Stability: Defining the Operational Limits
The stability of TPS-Br under various conditions dictates its storage, handling, and application viability.
Thermal Stability
Triphenylsulfonium salts are crystalline solids that are generally stable at room temperature but will decompose upon significant heating.[13] The melting points (285-293 °C) indicate high thermal stability, but decomposition can occur at or near these temperatures.[5][8] This property is critical in photoresist formulations, where post-exposure bakes are common. The bake temperature must be high enough to facilitate the acid-catalyzed deprotection reaction but low enough to prevent thermal degradation of the PAG itself.[14]
Chemical Stability
The triphenylsulfonium cation exhibits notable stability in neutral and acidic conditions. However, it is susceptible to degradation under strongly alkaline conditions. Studies have shown that in a 1 M KOH solution in deuterated methanol at 80 °C, the triphenylsulfonium cation completely degrades within two days.[15] The proposed degradation mechanism involves the nucleophilic ipso-substitution by the methoxide anion on one of the phenyl rings.[15] This instability in basic environments is a key consideration for formulation chemistry and in applications like anion-exchange membranes where alkaline stability is paramount.
Core Application Workflow: Photoacid Generation in Microlithography
The primary application of this compound is as a photoacid generator (PAG). Upon exposure to deep-UV radiation (e.g., 248 nm), it undergoes photolysis to generate hydrobromic acid (HBr), a strong acid.
Mechanism of Action
Direct UV irradiation excites the triphenylsulfonium cation to a singlet excited state. From this state, the molecule undergoes irreversible cleavage of a sulfur-carbon (S-C) bond through two competing primary pathways:[10]
-
Homolytic Cleavage (Homolysis): The S-C bond breaks symmetrically, forming a diphenylsulfinyl radical cation and a phenyl radical.
-
Heterolytic Cleavage (Heterolysis): The S-C bond breaks asymmetrically, forming a diphenyl sulfide and a phenyl cation.
These reactive intermediates subsequently react with surrounding molecules (e.g., solvent or polymer matrix) to ultimately produce a proton (H⁺), which, in the presence of the bromide counter-ion, yields hydrobromic acid. This photogenerated acid then acts as a catalyst in chemically amplified resists to deprotect functional groups on the polymer backbone, dramatically changing its solubility in a developer solution and allowing for the creation of a patterned image.[16]
Caption: Photoacid Generation Pathway of this compound.
Validated Experimental Protocol: Synthesis and Purification
Reproducible synthesis is the foundation of reliable research. The most common and well-documented method for preparing TPS-Br is through the reaction of a phenyl Grignard reagent with diphenylsulfoxide.[10][17]
Causality in Experimental Design
-
Solvent Choice: The reaction is typically performed in a non-polar aromatic solvent like benzene or toluene, often mixed with a non-coordinating alkane like n-heptane.[5][17] Benzene/toluene solubilizes the reactants, while the heptane helps to control the reaction temperature and can aid in product precipitation. The Grignard reagent itself is prepared in an ether (e.g., diethyl ether), which is essential for stabilizing the magnesium complex.
-
Acidic Workup: An aqueous solution of hydrobromic acid (HBr) is used during the workup.[5][17] This step serves two critical functions: it quenches any unreacted Grignard reagent and protonates the intermediate alkoxide complex, leading to the formation of the desired sulfonium salt and ensuring the bromide counter-ion is present.
-
Purification: Recrystallization is the definitive method for purification.[10] A solvent system like dichloromethane/diethyl ether or ethanol/water is chosen based on the principle that the compound is highly soluble in one solvent (dichloromethane or hot ethanol/water) and poorly soluble in the other (diethyl ether or cold ethanol/water). This differential solubility allows for the selective crystallization of pure TPS-Br while impurities remain in the mother liquor.[5][10]
Step-by-Step Synthesis Workflow
Caption: Workflow for the Synthesis of this compound.
Detailed Procedure
-
Grignard Reagent Preparation: A solution of phenylmagnesium bromide (a Grignard reagent) is first prepared or obtained commercially (e.g., 3.0 M in diethyl ether).[17]
-
Solvent Exchange: The diethyl ether is typically removed by distillation, and a higher-boiling solvent system such as benzene and n-heptane is added.[5]
-
Reaction: The mixture is heated to approximately 80 °C. A solution of diphenylsulfoxide in benzene is then added slowly to the stirred Grignard reagent solution. The reaction is typically stirred for several hours (e.g., 18 hours) at this temperature.[17]
-
Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of an aqueous hydrobromic acid solution (e.g., 25% HBr).[5]
-
Extraction: The layers are separated. The aqueous layer, containing the salt product, is extracted multiple times with dichloromethane to transfer the product into the organic phase.[5][17]
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure (e.g., via rotary evaporation) to yield the crude product.[11][17]
-
Purification: The resulting solid is purified by recrystallization from a suitable solvent pair, such as dichloromethane/diethyl ether, to afford pure, crystalline this compound.[5]
Safety and Handling
Proper handling of TPS-Br is essential for laboratory safety.
-
GHS Hazard Classification: It is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315) and serious eye irritation (H319).[4][8]
-
Precautionary Measures: Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Wash hands and skin thoroughly after handling (P264).[8][18] In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[8]
-
Storage Conditions: The compound is hygroscopic and should be stored in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen).[18] A cool, dark, and dry place is recommended for long-term storage to maintain its integrity.[8]
Conclusion
This compound is a compound whose utility is deeply rooted in its distinct physicochemical properties. Its robust thermal stability, well-defined photoreactivity, and predictable solubility make it an exemplary photoacid generator for high-resolution lithography. A thorough understanding of its spectroscopic fingerprint, stability limits, and synthesis pathways, as detailed in this guide, empowers researchers to utilize this molecule with precision and confidence, paving the way for further innovations in materials science and microfabrication.
References
- 1. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. This compound | C18H15BrS | CID 11984010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3353-89-7 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. This compound | 3353-89-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. This compound | CAS#:3353-89-7 | Chemsrc [chemsrc.com]
- 10. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 11. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
- 14. A Single-Component Molecular Glass Resist Based on Tetraphenylsilane Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. prepchem.com [prepchem.com]
- 18. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to Triphenylsulfonium Bromide for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Cationic Reagent
Triphenylsulfonium Bromide, a salt consisting of a triphenylsulfonium cation and a bromide anion, is a compound of significant interest in various fields of chemical synthesis and materials science. For researchers, scientists, and professionals in drug development, understanding the nuances of this reagent opens doors to innovative methodologies, particularly in the realm of polymer chemistry and advanced manufacturing. This guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications, with a focus on the underlying scientific principles that govern its utility.
Core Properties and Identification
A foundational understanding of a chemical reagent begins with its key identifiers and physicochemical properties. This information is critical for experimental design, safety protocols, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 3353-89-7 | [1][2] |
| Molecular Formula | C₁₈H₁₅BrS | [1][2] |
| Molecular Weight | 343.3 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in polar solvents | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and well-established method for synthesizing this compound involves the reaction of a Grignard reagent with a sulfoxide.[4][5] This multi-step process requires careful control of reaction conditions to ensure a good yield and purity of the final product.
Experimental Protocol: Synthesis via Grignard Reaction
Objective: To synthesize this compound from bromobenzene and diphenyl sulfoxide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Diphenyl sulfoxide
-
Benzene (or a suitable aromatic hydrocarbon solvent)[1]
-
n-Heptane (or a suitable aliphatic hydrocarbon solvent)[1]
-
Hydrobromic acid (aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings with gentle stirring. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the reaction is complete (the magnesium is consumed), the resulting dark solution is the phenylmagnesium bromide reagent.
-
-
Reaction with Diphenyl Sulfoxide:
-
In a separate reaction vessel, dissolve diphenyl sulfoxide in a mixture of benzene and n-heptane.[1]
-
Heat the diphenyl sulfoxide solution to approximately 80°C.
-
Slowly add the prepared phenylmagnesium bromide solution to the heated diphenyl sulfoxide solution with vigorous stirring.
-
Maintain the reaction mixture at 80°C for several hours to ensure complete reaction.[4]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of an aqueous solution of hydrobromic acid. This step is exothermic.[4]
-
Separate the aqueous layer, which contains the crude this compound.
-
Extract the aqueous layer multiple times with dichloromethane to transfer the product into the organic phase.[4]
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the dichloromethane solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, to yield a white crystalline solid.[5]
-
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial for the successful formation of the Grignard reagent, as it readily reacts with water.
-
The mixed aromatic/aliphatic hydrocarbon solvent system for the reaction with diphenyl sulfoxide has been shown to improve yields and reduce reaction times compared to using ether alone.[1]
-
The addition of hydrobromic acid not only quenches the reaction but also provides the bromide counter-ion for the triphenylsulfonium cation.
Core Application: Photoacid Generator in Cationic Polymerization
A primary and powerful application of this compound and other triarylsulfonium salts is their role as photoacid generators (PAGs) .[6][7] Upon exposure to ultraviolet (UV) radiation, these compounds undergo photolysis to generate a strong Brønsted acid, which can then initiate cationic polymerization.[7][8] This process is fundamental to various advanced technologies, including photoresists for microelectronics, 3D printing, and the formulation of specialized coatings and adhesives.[6]
Mechanism of Photoacid Generation and Cationic Polymerization
The photolytic decomposition of the triphenylsulfonium cation is a complex process that leads to the formation of a strong acid. This acid then initiates the polymerization of monomers susceptible to cationic chain growth, such as epoxides and vinyl ethers.
Caption: Mechanism of photoacid generation and subsequent cationic polymerization.
Relevance in Drug Development: Advanced Drug Delivery Systems
While not typically a direct component of a drug molecule itself, the chemistry enabled by this compound has significant implications for drug development, particularly in the creation of advanced drug delivery systems. The ability to initiate cationic polymerization with spatial and temporal control using light is a powerful tool for fabricating precisely structured biomaterials.
One promising application is the development of light-responsive hydrogels for controlled drug delivery .[9][10] Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them biocompatible and suitable for encapsulating therapeutic agents.[9] By incorporating a photoinitiator like a triphenylsulfonium salt into a hydrogel precursor formulation containing monomers such as epoxides, a hydrogel can be formed in situ upon exposure to UV light.[11] This allows for:
-
On-demand drug release: The encapsulated drug can be released at a specific time and location by applying light to trigger the degradation of the hydrogel or a change in its permeability.[10]
-
3D printing of drug-eluting scaffolds: The precise control offered by photopolymerization is amenable to 3D printing technologies, enabling the fabrication of complex, patient-specific medical implants and scaffolds that release drugs over time.[11]
-
Encapsulation of sensitive biologics: The mild conditions of photopolymerization can be suitable for encapsulating sensitive biological drugs, such as proteins and peptides, without denaturing them.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][11]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[3][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[3]
-
Toxicity: While comprehensive toxicological data is not widely available, it is prudent to treat this compound as potentially hazardous and to minimize exposure.
Conclusion
This compound is a valuable and versatile reagent with a well-defined role as a photoacid generator. For researchers and professionals in drug development, its utility extends beyond traditional organic synthesis into the cutting-edge field of advanced biomaterials and controlled drug delivery. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety practices, will enable the innovative application of this compound in developing the next generation of therapeutic technologies.
References
- 1. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]
- 2. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mild synthesis of triarylsulfonium salts with arynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]
- 8. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Light responsive hydrogels for controlled drug delivery [frontiersin.org]
- 10. UV Light-Responsive Peptide-Based Supramolecular Hydrogel for Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis mechanism of Triphenylsulfonium Bromide from phenylmagnesium bromide
An In-depth Technical Guide to the Synthesis of Triphenylsulfonium Bromide from Phenylmagnesium Bromide
This guide provides a comprehensive exploration of the synthesis of this compound, a compound of significant interest in materials science and electronics, particularly as a photoacid generator in deep-UV microlithography. We will delve into the core synthesis mechanism involving the reaction of phenylmagnesium bromide with diphenyl sulfoxide, offering a narrative grounded in established chemical principles and field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Significance of Triarylsulfonium Salts
Triarylsulfonium salts are a class of compounds that have garnered considerable attention for their utility as photoacid generators (PAGs). Upon exposure to specific wavelengths of light, these salts decompose to generate a strong acid, a property that is fundamental to their application in photolithography for the production of semiconductor devices.[1] The synthesis route via a Grignard reagent and a diaryl sulfoxide represents a common and effective method for their preparation.[2][3]
Core Synthesis Mechanism: A Step-by-Step Analysis
The synthesis of this compound is a multi-step process that leverages the powerful nucleophilicity of Grignard reagents. The overall reaction can be summarized as the reaction of phenylmagnesium bromide with diphenyl sulfoxide, followed by an acidic workup to yield the final salt.
Part A: Formation of the Phenylmagnesium Bromide (Grignard Reagent)
The journey begins with the preparation of the Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr). This is achieved by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[4][5]
Mechanism: The formation of a Grignard reagent is a complex surface reaction occurring on the magnesium metal.[6] It is generally understood to involve a single electron transfer (SET) from the magnesium to the bromobenzene, creating a radical anion that then reacts with the magnesium cation to form the organomagnesium compound.[7]
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, such as water or alcohols, to quench the reagent by forming benzene.[4][5][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
-
Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[7][8] Activating agents like a small crystal of iodine, 1,2-dibromoethane, or mechanical crushing are often employed to expose a fresh magnesium surface and initiate the reaction.[8]
-
Solvent Choice: Ethereal solvents like diethyl ether or THF are crucial. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it in solution.[5][8]
-
Part B: Nucleophilic Attack on Diphenyl Sulfoxide
This is the key carbon-sulfur bond-forming step. The highly nucleophilic phenyl group of the phenylmagnesium bromide attacks the electrophilic sulfur atom of diphenyl sulfoxide.
-
Expertise & Experience Insights: The choice of a solvent mixture, such as benzene and n-heptane or toluene and n-heptane, has been shown to improve yields and reduce reaction times compared to using ether alone.[9] This is likely due to the higher reaction temperatures achievable in these solvents, which drives the reaction forward. The Grignard reagent is typically used in excess (3 equivalents or more) to ensure complete consumption of the diphenyl sulfoxide.[9]
Part C: Acidic Workup and Product Formation
After the reaction between the Grignard reagent and the sulfoxide is complete, the reaction mixture is cooled and then quenched by the slow addition of an aqueous acid.[2][10] For the synthesis of this compound, hydrobromic acid (HBr) is the logical choice.
-
Trustworthiness of the Protocol: This step serves two critical functions:
-
It protonates the intermediate species formed in the reaction.
-
It introduces the bromide (Br⁻) counter-ion necessary to form the final salt product. The addition of acid is exothermic and must be performed carefully with cooling.[9][10] The this compound, being a salt, is soluble in the aqueous layer, which allows for its separation from organic byproducts.[2][9][10]
-
Visualizing the Synthesis
Reaction Mechanism Diagram
The following diagram illustrates the key steps in the formation of this compound.
Caption: Figure 1: Synthesis Mechanism of this compound
Detailed Experimental Protocol
This protocol is a synthesized representation of procedures reported in the literature.[9][10]
Step 1: Preparation of Phenylmagnesium Bromide
-
Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a dry nitrogen or argon atmosphere.
-
Place magnesium turnings (e.g., 0.177 mol) in the flask.[9]
-
In the dropping funnel, prepare a solution of bromobenzene (e.g., 0.181 mol) in anhydrous diethyl ether.[9]
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle boiling), add a crystal of iodine or warm the flask gently.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete reaction.
Step 2: Reaction with Diphenyl Sulfoxide
-
Distill the diethyl ether from the Grignard reagent solution under vacuum while gently heating.[9][10]
-
Add a solvent mixture, such as benzene (40 ml) and n-heptane (300 ml), to the flask.
-
Heat the mixture to 80°C with stirring.[10]
-
Slowly add a solution of diphenyl sulfoxide (e.g., 0.050 mol) dissolved in benzene (60 ml) over 1 hour.[10]
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 25% aqueous hydrobromic acid (e.g., 180 ml) to the stirred mixture.[10] This step is exothermic; use an ice bath for cooling.
-
Separate the layers in a separatory funnel. The desired product is in the aqueous layer.
-
Extract the organic layer twice with 5% aqueous hydrobromic acid.[10]
-
Combine all aqueous extracts.
Step 4: Purification
-
Extract the combined aqueous layers three times with dichloromethane (e.g., 3 x 250 ml).[9][10]
-
Dry the combined dichloromethane extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[9][10]
-
The resulting crude product is a solid. Purify it by recrystallization. A common solvent system is a mixture of dichloromethane and diethyl ether[2][9] or ethanol and water.[2]
-
Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Data Presentation and Product Characterization
The successful synthesis of this compound should be confirmed by analytical methods.
Table 1: Reaction Parameters & Yield
| Parameter | Value/Reagent | Molar Ratio (Typical) | Purpose |
| Magnesium | Turnings | ~3.5 | Grignard reagent formation |
| Bromobenzene | Liquid | ~3.6 | Phenyl source for Grignard |
| Diphenyl Sulfoxide | Solid | 1 (limiting reagent) | Electrophilic sulfur source |
| Solvent System | Diethyl Ether, Benzene, n-Heptane | - | Reaction medium |
| Quenching Agent | 25% Hydrobromic Acid | Excess | Protonation & counter-ion source |
| Reaction Time | 3 - 18 hours | - | To ensure reaction completion |
| Reaction Temp. | 80 °C | - | To drive the reaction |
| Reported Yield | 44% - 60%[2][9] | - | Efficiency of the synthesis |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Chemical Shift (δ) / Signal |
| ¹H-NMR | A complex multiplet in the region of δ 7.6-7.9 ppm, corresponding to the 15 aromatic protons of the three phenyl rings.[2] |
| ¹³C-NMR | Multiple signals in the aromatic region (typically δ 125-135 ppm) confirming the carbon framework of the triphenylsulfonium cation.[2] |
Safety and Handling
-
Phenylmagnesium Bromide: Grignard reagents are highly reactive, flammable, and can ignite spontaneously upon contact with air. They react violently with water. All operations must be conducted under a dry, inert atmosphere.[5]
-
Solvents: Diethyl ether is extremely flammable and volatile. Benzene is a known carcinogen. Toluene and heptane are flammable. All should be handled in a well-ventilated fume hood.
-
Hydrobromic Acid: HBr is a strong, corrosive acid. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (gloves, goggles, lab coat) is mandatory.
Conclusion
The synthesis of this compound via the Grignard reagent pathway is a robust and well-documented method. By understanding the underlying mechanism—from the critical anhydrous formation of phenylmagnesium bromide to the nucleophilic attack on diphenyl sulfoxide and the final acidic workup—researchers can effectively and safely produce this valuable compound. Careful control of reaction conditions, particularly the exclusion of moisture and the choice of solvent, is paramount to achieving good yields and high purity.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 3. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Photochemical Decomposition Pathways of Triphenylsulfonium Salts
Introduction: The Pivotal Role of Triphenylsulfonium Salts in Photochemistry
Triphenylsulfonium (TPS) salts stand as a cornerstone in the field of photochemistry, primarily recognized for their efficacy as photoacid generators (PAGs).[1] Upon exposure to ultraviolet radiation, these compounds undergo a predictable yet complex series of photochemical reactions, culminating in the generation of a strong Brønsted acid. This singular property has rendered them indispensable in a multitude of applications, ranging from the industrial photopolymerization of coatings and advanced 3D printing to the high-stakes precision of photolithography in microelectronics manufacturing.[1][2] In the realm of drug development and the life sciences, the capacity for precise spatiotemporal control over acid generation is being actively explored for innovative applications, including the fabrication of microfluidic devices and the formulation of controlled drug release systems.[1]
This technical guide provides a comprehensive exploration of the core photochemical decomposition pathways of triphenylsulfonium salts. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the fundamental mechanisms, the key factors influencing these reactions, and the experimental methodologies required for their rigorous investigation.
Core Photochemical Decomposition Pathways
The photochemical decomposition of triphenylsulfonium salts is initiated by the absorption of a photon, typically in the UV region, which elevates the molecule to an excited singlet state (S1).[3] From this excited state, the triphenylsulfonium cation primarily undergoes carbon-sulfur (C-S) bond cleavage through two competing pathways: homolytic and heterolytic cleavage.[3][4][5]
Homolytic Cleavage: A Radical-Driven Pathway
Homolytic cleavage involves the symmetrical breaking of a C-S bond, yielding a phenyl radical and a diphenylsulfinyl radical cation.[3][4] Computational studies suggest that for the triphenylsulfonium cation, homolytic bond cleavage is a favorable and significant pathway.[3]
Heterolytic Cleavage: An Ionic Route
Conversely, heterolytic cleavage results in the asymmetrical breaking of the C-S bond to form a phenyl cation and diphenyl sulfide.[4][5] This pathway is also considered a significant route in the direct photolysis from the singlet excited state.[3][5]
The initial products of both cleavage pathways are highly reactive and are initially confined within a solvent cage. These caged species can then either recombine ("in-cage" reactions) or diffuse apart and react with the surrounding medium ("cage-escape" reactions).[3] The formation of phenylthiobiphenyl isomers is characteristic of an in-cage fragmentation-recombination mechanism, while the formation of diphenylsulfide is a primary cage-escape product.[3] Both in-cage and cage-escape reactions contribute to the overall production of acid.[3]
Factors Influencing Decomposition Pathways
The efficiency and outcome of triphenylsulfonium salt photodecomposition are not static but are influenced by a confluence of factors. Understanding these variables is critical for optimizing photochemical processes and designing novel photoinitiator systems.
Structural Modifications of the Triphenylsulfonium Cation
The substitution pattern on the phenyl rings of the triphenylsulfonium cation can significantly impact its photochemical activity. For instance, the introduction of tert-butyl substituents has been shown to decrease the quantum yield of acid generation.[2] However, this decrease in quantum yield can be offset by an increase in the molar extinction coefficient, which can ultimately lead to improved photosensitivity in certain applications like photoresists.[2] The electronic nature of the substituents (electron-donating or electron-withdrawing) can also influence the stability of the resulting radical and cationic intermediates, thereby affecting the branching ratio between homolytic and heterolytic cleavage.
The Role of the Counter-ion
While the primary photochemical events occur within the cation, the counter-ion is not merely a spectator. The nature of the counter-ion can influence the overall properties of the photoacid generator, including its solubility and thermal stability.[4] For instance, anions with low nucleophilicity, such as hexafluoroantimonate (SbF₆⁻), can lead to the generation of stronger Brønsted acids, which can be more effective in initiating subsequent chemical reactions.[6] While some studies suggest that for certain chromophores, varying the counter-anion (e.g., CF₃SO₃⁻, PF₆⁻, SbF₆⁻) may not significantly alter the quantum yield of photoacid generation, the counter-ion's properties can still play a crucial role in the overall efficiency of the desired photochemical outcome.[7]
Environmental Factors: Solvent and Medium
The surrounding environment plays a critical role in dictating the fate of the photogenerated intermediates. In viscous solutions or polymer films, the formation of in-cage products is favored due to restricted diffusion of the primary photoproducts.[3] Conversely, in less viscous solvents, cage-escape reactions become more prominent. The polarity of the solvent can also influence the stability of the ionic and radical intermediates, potentially altering the preferred decomposition pathway.
Quantitative Analysis of Photodecomposition
A quantitative understanding of the photodecomposition process is essential for the rational design and application of triphenylsulfonium salts. The quantum yield of acid generation (ΦH+) is a key metric for evaluating the efficiency of a photoacid generator.
| Photoacid Generator | Counter-ion | Irradiation Wavelength (nm) | Quantum Yield (ΦH+) | Reference |
| Triphenylsulfonium Triflate | CF₃SO₃⁻ | 257 | ~0.59 | [2] |
| Triphenylsulfonium Nonaflate | C₄F₉SO₃⁻ | 257 | ~0.59 | [2] |
| Tris(4-tert-butylphenyl)sulfonium Nonaflate | C₄F₉SO₃⁻ | 257 | Lowered | [2] |
| Triphenylsulfonium Phenylsulfide | PhS⁻ | 436 | 0.23 | [3] |
| 1,3,5-triphenyl-2-pyrazoline derivative (PI-EtO) | SbF₆⁻ | 365 | 0.65 | [7] |
| 1,3,5-triphenyl-2-pyrazoline derivative (PI-EtO) | SbF₆⁻ | 425 | 0.20 | [7] |
Note: Quantum yields can vary depending on the specific experimental conditions.
Experimental Methodologies for Studying Photodecomposition
A robust understanding of the photochemical decomposition of triphenylsulfonium salts relies on a suite of analytical techniques to identify and quantify the photoproducts and to probe the transient intermediates formed during the reaction.
Protocol for Photolysis and Product Analysis
Objective: To determine the photoproduct distribution of a triphenylsulfonium salt upon UV irradiation.
Materials:
-
Triphenylsulfonium salt of interest
-
High-purity solvent (e.g., acetonitrile, dichloromethane)
-
UV photoreactor equipped with a specific wavelength lamp (e.g., 254 nm, 365 nm)
-
Quartz cuvettes or reaction vessels
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Authentic standards of expected photoproducts (if available)
Procedure:
-
Sample Preparation: Prepare a solution of the triphenylsulfonium salt in the chosen solvent at a known concentration.
-
Photolysis: Transfer the solution to a quartz reaction vessel and place it in the photoreactor. Irradiate the solution for a defined period. It is advisable to perform a time-course study by taking aliquots at different irradiation times.
-
HPLC Analysis:
-
Develop an HPLC method to separate the starting material from its photoproducts.
-
Inject the irradiated samples and a non-irradiated control sample into the HPLC system.
-
Identify the peaks corresponding to the parent compound and the photoproducts by comparing their retention times with authentic standards or by collecting fractions for further analysis.
-
Quantify the products by creating a calibration curve with known concentrations of the standards.
-
-
GC-MS Analysis: For volatile photoproducts, GC-MS analysis can provide both separation and mass spectral data for identification.
-
NMR Spectroscopy: For structural elucidation of unknown photoproducts, preparative HPLC can be used to isolate sufficient quantities for analysis by ¹H and ¹³C NMR.
-
Data Analysis: Determine the conversion of the triphenylsulfonium salt and the yield of each photoproduct as a function of irradiation time.
Transient Absorption Spectroscopy: Probing Reactive Intermediates
Transient absorption spectroscopy is a powerful technique for detecting and characterizing the short-lived excited states and reactive intermediates that are formed during a photochemical reaction.[8][9][10]
Principle: A high-intensity "pump" pulse excites the sample, and a low-intensity "probe" pulse, delayed in time, measures the absorption of the transient species. By varying the delay between the pump and probe pulses, the formation and decay of these intermediates can be monitored on timescales ranging from femtoseconds to milliseconds.[8][9]
Experimental Setup: A typical transient absorption setup consists of an ultrafast laser system to generate both the pump and probe pulses, an optical delay line to control the time delay, a sample holder, and a detector to measure the change in absorbance of the probe pulse.[8][9]
Application to Triphenylsulfonium Salts: By exciting a solution of a triphenylsulfonium salt with a UV pump pulse, the transient absorption spectrum of the excited singlet state and the subsequent radical and ionic intermediates can be observed. The kinetics of their decay can provide valuable insights into the rates of the primary photochemical processes, including bond cleavage and in-cage recombination.
Conclusion: A Foundation for Innovation
The photochemical decomposition of triphenylsulfonium salts is a rich and multifaceted field of study. A thorough understanding of the underlying homolytic and heterolytic pathways, the factors that govern them, and the experimental techniques to probe them is paramount for the continued development of advanced materials and technologies. This guide provides a foundational framework for researchers and professionals, empowering them to harness the unique photochemical properties of these versatile compounds for a wide array of scientific and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mathnet.ru [mathnet.ru]
- 3. researchgate.net [researchgate.net]
- 4. Triphenylsulfonium chloride | 10937-76-5 | Benchchem [benchchem.com]
- 5. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantesusa.com [avantesusa.com]
- 10. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N -ethylcarbazole and 9-phenylcarb ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03137F [pubs.rsc.org]
Understanding the role of Triphenylsulfonium Bromide as a photoacid generator
An In-depth Technical Guide to Triphenylsulfonium Bromide as a Photoacid Generator
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Photoacid Generators
In fields ranging from the fabrication of microelectronics to the sophisticated design of drug delivery systems, the ability to initiate chemical reactions with spatial and temporal control is paramount. Photoacid generators (PAGs) are a cornerstone of this capability. These compounds are molecular switches that remain inert until activated by light, at which point they release a strong acid.[1] This photogenerated acid then acts as a catalyst for a variety of subsequent chemical transformations, such as cleaving acid-sensitive protecting groups or initiating cationic polymerization.[2]
Among the various classes of PAGs, ionic onium salts, particularly triarylsulfonium salts, have been extensively studied and widely adopted due to their high quantum yields and thermal stability.[3][4] This guide focuses on a specific and fundamental member of this class: This compound (TPS-Br) . We will explore its core properties, the intricate mechanism of photoacid generation, its diverse applications, and the practical methodologies required for its synthesis and use.
Section 1: Core Characteristics of this compound
This compound is an ionic salt consisting of a triphenylsulfonium cation ([C₁₈H₁₅S]⁺) and a bromide anion (Br⁻).[] Its efficacy as a PAG is intrinsically linked to its chemical and physical properties.
| Property | Value | Source(s) |
| CAS Number | 3353-89-7 | [6] |
| Molecular Formula | C₁₈H₁₅BrS | [][7] |
| Molecular Weight | 343.28 g/mol | [][8] |
| Appearance | White solid | [6][9] |
| Melting Point | 285-293°C | [][10] |
| Solubility | Generally soluble in polar solvents | [6] |
| Purity (Typical) | >98.0% | [] |
Section 2: The Photochemical Mechanism of Acid Generation
The function of TPS-Br as a PAG is initiated by the absorption of ultraviolet (UV) light by the triphenylsulfonium cation. This absorption elevates the molecule to an excited singlet state, triggering the cleavage of a carbon-sulfur (C-S) bond.[6] The decomposition proceeds through two primary, competing pathways: homolytic and heterolytic cleavage.[6][11]
1. Homolytic Cleavage (Homolysis): The C-S bond breaks to form a phenyl radical (Ph•) and a diphenylsulfinyl radical cation (Ph₂S•⁺).[6] This is a dominant pathway.
2. Heterolytic Cleavage (Heterolysis): The C-S bond breaks asymmetrically to yield a phenyl cation (Ph⁺) and a neutral diphenyl sulfide (Ph₂S) molecule.[6]
These highly reactive initial fragments can then undergo "in-cage" recombination to form isomers of phenylthiobiphenyl or diffuse out of the solvent cage ("cage-escape") to react with the surrounding environment.[12][13] Both pathways ultimately lead to the formation of a proton (H⁺).[13] The generated proton then combines with the bromide counter-anion to form hydrobromic acid (HBr), a strong Brønsted acid.[6]
The overall process can be visualized as follows:
Caption: Photochemical mechanism of acid generation from this compound.
Section 3: Applications in Research and Industry
The ability to generate a strong acid upon irradiation makes TPS-Br a valuable tool in several high-technology fields.
Photolithography and Chemically Amplified Resists
The primary application of triphenylsulfonium salts is as PAGs in chemically amplified resists (CARs), which are essential for manufacturing integrated circuits.[6][14] In a typical positive-tone CAR process, the resist is a polymer matrix containing acid-cleavable protecting groups (e.g., tert-butoxycarbonyl, t-BOC).[13]
The workflow is as follows:
-
Coating: A thin film of the CAR, containing the polymer and TPS-Br, is coated onto a substrate (e.g., a silicon wafer).
-
Exposure: The film is exposed to UV light through a photomask. In the exposed regions, TPS-Br generates HBr.
-
Post-Exposure Bake (PEB): The wafer is heated. The photogenerated acid catalyzes the removal of the protecting groups from the polymer backbone. This is the "amplification" step, as a single proton can deprotect multiple sites.[15] This reaction dramatically increases the solubility of the polymer in an alkaline developer.
-
Development: The wafer is washed with a developer solution (e.g., tetramethylammonium hydroxide). The soluble, exposed regions are washed away, leaving the desired pattern.[13]
Caption: A typical workflow for positive-tone photolithography using a TPS-Br PAG.
Cationic Polymerization
The acid generated by TPS-Br can act as an initiator for cationic polymerization, particularly for monomers like epoxides and vinyl ethers.[16] Upon irradiation, the generated HBr protonates a monomer, creating an active cationic species that propagates the polymerization chain. This is a key technology for photocurable coatings, adhesives, and 3D printing inks.[4] The efficiency of polymerization is highly dependent on the counter-anion of the sulfonium salt, as it influences the strength and nucleophilicity of the resulting acid.[12][16]
Drug Development and Delivery
A burgeoning area of research involves using TPS-Br in controlled drug release systems.[6] The core principle is to encapsulate a therapeutic agent within a pH-sensitive polymer matrix. Upon targeted light exposure, TPS-Br generates acid, lowering the local pH and triggering the degradation of the matrix or a change in its conformation, thereby releasing the drug.[][6] This approach offers the potential for highly localized and on-demand drug delivery, minimizing systemic side effects.[]
Section 4: Experimental Protocols
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment.
Synthesis of this compound
This protocol is based on the widely reported reaction of a phenyl Grignard reagent with diphenylsulfoxide.[6][10][17]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Diphenylsulfoxide
-
Anhydrous diethyl ether, benzene, n-heptane
-
25% aqueous hydrobromic acid (HBr)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Prepare Grignard Reagent: In an oven-dried, three-neck flask under a nitrogen atmosphere, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.
-
Solvent Exchange: Distill the diethyl ether under vacuum. Add anhydrous benzene and n-heptane to the flask.[10]
-
Reaction: Heat the mixture to 80°C. Slowly add a solution of diphenylsulfoxide in benzene over 1 hour.[9][17] Stir the mixture for several hours (e.g., 3-18 hours) at 80°C.[10][17]
-
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add 25% aqueous hydrobromic acid. An exothermic reaction will occur.[10][17]
-
Extraction: Separate the aqueous and organic layers. Extract the organic layer twice with 5% aqueous HBr. Combine all aqueous extracts.[10][17]
-
Product Isolation: Extract the combined aqueous layers three times with dichloromethane.[10][17]
-
Drying and Crystallization: Dry the combined dichloromethane extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.[9][10] The resulting crude solid can be crystallized from a dichloromethane/diethyl ether mixture to yield pure this compound as a white solid.[9]
Quantification of Photoacid Generation
A common method to quantify acid generation is to use an indicator dye in a polymer film and monitor the change in its absorption spectrum upon irradiation.
Materials:
-
Polymer matrix (e.g., PMMA)
-
This compound
-
Acid-sensitive indicator dye (e.g., Rhodamine B base)
-
Appropriate solvent (e.g., cyclohexanone)
-
Quartz slides
-
UV light source with controlled intensity (e.g., 254 nm)
-
UV-Vis Spectrophotometer
Procedure:
-
Film Preparation: Prepare a solution of the polymer, TPS-Br, and the indicator dye in the solvent.
-
Spin-Coating: Spin-coat the solution onto a quartz slide to create a thin, uniform film. Bake the film to remove the solvent.
-
Initial Spectrum: Measure the initial UV-Vis absorption spectrum of the film. Note the absorbance of the neutral form of the dye.
-
Irradiation: Expose the film to the UV light source for a defined period. The photogenerated acid will protonate the dye, causing a color change and a corresponding shift in the absorption spectrum.
-
Post-Exposure Spectrum: Measure the absorption spectrum again.
-
Quantification: The concentration of the generated acid can be calculated from the change in absorbance at the peak of the protonated dye using the Beer-Lambert law, provided the molar absorptivity of the protonated dye is known. Repeat for different exposure doses to determine the quantum yield of acid generation.
Section 5: Advantages and Limitations
Choosing a PAG requires careful consideration of its performance characteristics in the context of the specific application.
Advantages of Triphenylsulfonium Salts:
-
High Thermal Stability: Triphenylsulfonium salts are generally more thermally stable than other onium salts like iodonium salts, which is critical for pre-baking steps in photolithography.[18][19]
-
High Quantum Yield: They are efficient at converting photons into acid.[4][20]
-
Tunability: The properties can be tuned. The cation structure controls the absorption wavelength, while the anion controls the strength of the generated acid.[1] For example, anions like hexafluoroantimonate (SbF₆⁻) produce a much stronger acid than bromide.[12][16]
Limitations:
-
Solubility: Sulfonium salts can have limited solubility in some non-polar polymer systems and organic solvents, which can be a formulation challenge.[3][16]
-
Byproduct Formation: The photolysis process generates neutral byproducts like diphenyl sulfide and phenylthiobiphenyl, which can remain in the film and potentially affect material properties.[13]
-
Absorption Wavelength: Unsubstituted triphenylsulfonium salts primarily absorb in the deep UV range (<300 nm) and lack absorption in the visible light spectrum, requiring sensitizers for longer wavelength applications.[2][16]
Conclusion
This compound stands as a foundational photoacid generator, providing a robust and well-understood platform for initiating chemical reactions with light. Its high thermal stability and efficient acid generation have cemented its role in the microelectronics industry. While its intrinsic properties present some limitations, such as limited solubility and deep-UV absorption, the principles of its photochemical mechanism have paved the way for the rational design of more sophisticated PAGs. For researchers in materials science and drug development, understanding the core science and practical application of TPS-Br is essential for harnessing the power of photochemistry to create next-generation technologies.
References
- 1. Photo-Acid Generators (PAGs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 6. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 7. This compound | C18H15BrS | CID 11984010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]
- 10. This compound | 3353-89-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Triphenylsulfonium chloride | 10937-76-5 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of acid generation from ionic photoacid generators for extreme ultraviolet and electron beam lithography - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. prepchem.com [prepchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Triphenylsulfonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core of Triphenylsulfonium Bromide's Reactivity
Triphenylsulfonium salts are a cornerstone of modern photochemistry, serving as highly efficient photoacid generators (PAGs) in a multitude of applications, from microelectronics to 3D printing and cationic photopolymerization. Their ability to generate strong Brønsted acids upon irradiation underpins their utility. However, the thermal stability of these compounds is a critical parameter that dictates their suitability for various applications, particularly those involving elevated processing temperatures. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of a key member of this family: this compound (TPS-Br). As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to offer a robust understanding of this important chemical entity.
The Significance of Thermal Stability in Application
The thermal stability of a photoacid generator like this compound is not merely an academic curiosity; it is a pivotal characteristic that directly impacts its performance and safe handling. In applications such as photolithography and coatings, thermal processing steps are common. A PAG with insufficient thermal stability may prematurely decompose, leading to a loss of photo-reactivity and the generation of unwanted acidic byproducts. This can compromise the integrity and performance of the final product. Conversely, a high degree of thermal stability ensures that the PAG remains intact until it is intentionally activated by light, providing predictable and reliable performance.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅BrS | [1][2] |
| Molecular Weight | 343.28 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 285-287 °C | [1] |
The high melting point of this compound is a preliminary indicator of its substantial thermal stability.[1] Crystalline solids with high melting points generally possess strong intermolecular forces within their crystal lattice, requiring significant thermal energy to disrupt this ordered arrangement.
Thermal Decomposition Analysis: Unveiling the Thresholds
The thermal decomposition of this compound is best characterized by two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on the temperature at which the compound begins to degrade and the energetic changes associated with this process.
Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal endothermic events, such as melting, and exothermic events, such as decomposition. For this compound, the DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point, potentially followed by an exothermic event if the decomposition is energetic. In some cases, melting and decomposition can occur concurrently. For a related compound, trimethylsulfonium bromide, it is noted that it decomposes at its melting point of 203-206 °C.[3]
Proposed Thermal Decomposition Pathways
The thermal decomposition of triarylsulfonium salts can proceed through several pathways, primarily involving the cleavage of the carbon-sulfur bonds. The exact mechanism for this compound is likely to involve the following key steps:
-
Homolytic Cleavage: The primary step is the homolytic cleavage of a phenyl-sulfur bond, generating a triphenylsulfur radical cation and a bromide radical.
-
Hydrogen Abstraction: The highly reactive radical species can then abstract hydrogen atoms from other molecules or undergo further fragmentation.
-
Formation of Volatile Products: The decomposition cascade ultimately leads to the formation of stable, volatile products such as benzene, diphenyl sulfide, and hydrogen bromide.
The nature of the anion can significantly influence the decomposition temperature and mechanism. In the case of bromide, its nucleophilicity may also play a role in the decomposition process.
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity and reproducibility of thermal stability studies on this compound, the following detailed experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the onset temperature of thermal decomposition and the mass loss profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) as the temperature at which a significant mass loss begins. This is often determined by the intersection of the baseline with the tangent of the decomposition step.
-
Calculate the derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition.
-
Caption: Workflow for TGA analysis of this compound.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and identify any exothermic decomposition events of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tm) and the enthalpy of fusion (ΔHf).
-
Observe any exothermic peaks that may indicate decomposition.
-
Caption: Workflow for DSC analysis of this compound.
Conclusion: A Thermally Robust Photoacid Generator
This compound exhibits significant thermal stability, as indicated by its high melting point. While the precise onset of thermal decomposition requires experimental determination via TGA, it is anticipated to be at or above its melting temperature of approximately 285-287 °C.[1] This high thermal stability makes it a reliable and robust photoacid generator for a wide range of applications, including those with thermal processing steps. Understanding the thermal decomposition pathways and employing standardized analytical protocols are crucial for ensuring the quality, performance, and safety of formulations containing this compound. This guide provides the foundational knowledge and practical methodologies for researchers and developers to confidently work with this important compound.
References
An In-Depth Technical Guide to the Safe Handling of Triphenylsulfonium Bromide for Researchers, Scientists, and Drug Development Professionals
Triphenylsulfonium bromide is a valuable photoacid generator (PAG) increasingly utilized in drug development, microlithography, and various advanced research applications.[1][2][3] Its efficacy in initiating acid-catalyzed reactions upon photoirradiation makes it a powerful tool.[4] However, its chemical reactivity also necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety data for this compound and outlines detailed handling precautions grounded in established safety principles.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance, primarily due to its potential to cause skin and eye irritation.[5][6][7] A thorough understanding of these hazards is the foundation of a robust safety protocol.
GHS Classification and Hazard Statements
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[6][7]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[6][7]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.[7]
The "Warning" signal word is associated with these classifications.[5][6] It is crucial to recognize that these are not mere labels but indicators of potential harm that dictate the necessary control measures.
The Causality Behind the Hazards
The irritant nature of this compound stems from its chemical reactivity. While not corrosive, prolonged or repeated contact with the skin can lead to inflammation, redness, and discomfort.[8][9] In the eyes, the compound can cause significant irritation, potentially leading to pain, redness, and impaired vision if not promptly and properly addressed.[5][7] The dust can also irritate the respiratory tract if inhaled.[7]
Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense
The hierarchy of controls is a fundamental principle in laboratory safety. This approach prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE).
Primary Engineering Controls
The most effective way to mitigate exposure is to handle this compound in a well-ventilated area.[5]
-
Fume Hood: All weighing and handling of the solid compound should be performed inside a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of dust particles.[5][7]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
While engineering controls are paramount, appropriate PPE provides a critical final barrier of protection.
-
Eye Protection: Safety glasses with side shields are mandatory.[5] A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[5]
-
Hand Protection: Chemical-resistant gloves are required.[5] Nitrile gloves are a common and effective choice for handling solids. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after handling the compound.[5]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: In situations where a fume hood is not available or if dust generation is significant, a NIOSH-approved dust respirator should be used.[5]
Experimental Protocol: Safe Weighing and Solution Preparation of this compound
This protocol outlines the step-by-step methodology for safely weighing and preparing a solution of this compound.
Objective: To accurately weigh a specified amount of this compound and dissolve it in a suitable solvent while minimizing exposure risk.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., as specified in the research protocol)
-
Weighing paper or boat
-
Spatula
-
Volumetric flask with a stopper
-
Beaker
-
Magnetic stir bar and stir plate (optional)
-
Wash bottle with the chosen solvent
Personal Protective Equipment (PPE):
-
Safety glasses with side shields
-
Face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials and place them inside the fume hood.
-
Don the required PPE.
-
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance inside the fume hood and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound from the stock container to the weighing paper. Avoid generating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask. A funnel may be used to prevent spillage.
-
Use the wash bottle to rinse the weighing paper and spatula with a small amount of the solvent, ensuring all the solid is transferred into the flask.
-
Add the solvent to the flask, filling it to approximately half of the final volume.
-
Stopper the flask and gently swirl to dissolve the solid. A magnetic stir bar and stir plate can be used for more efficient mixing.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup:
-
Dispose of the used weighing paper and any other contaminated disposable materials in the appropriate solid waste container.
-
Wipe down the spatula and any other reusable equipment with a solvent-dampened cloth.
-
Clean the work area inside the fume hood.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Handling and Storage: Maintaining Chemical Integrity and Safety
Proper handling and storage are crucial for both safety and maintaining the quality of the reagent.
Safe Handling Practices
-
Avoid Dust Generation: Handle the solid material gently to prevent the formation of dust clouds.[5]
-
Good Housekeeping: Wash hands and face thoroughly after handling the compound.[5] Do not eat, drink, or smoke in the laboratory.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[7]
Storage Conditions
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][7]
-
Location: Store in a cool, dark, and well-ventilated place.[5] An inert gas atmosphere is recommended for long-term storage to maintain purity.[5]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
First-Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical attention.[5] Remove and wash contaminated clothing before reuse.[5]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing.[5] If eye irritation persists, seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[5] If feeling unwell, seek medical advice.[7]
-
Ingestion: Rinse the mouth with water.[5] Seek medical attention if you feel unwell.[5]
Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, taking care not to disperse dust, and place it into a sealed container for disposal.[5]
-
Large Spills: For larger spills, evacuate non-essential personnel from the area.[7] Wear appropriate PPE, including respiratory protection.[7] Prevent the product from entering drains.[5][7] Collect the spilled material and place it in a suitable container for disposal.[7]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₅BrS | [6] |
| Molecular Weight | 343.3 g/mol | [6] |
| Appearance | White to almost white solid (crystal or powder) | [5] |
| Melting Point | 293 °C | [5] |
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Visualizations
Diagram 1: Hierarchy of Controls for Handling this compound
References
- 1. This compound | 3353-89-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photo-Acid Generators (PAGs) | TCI AMERICA [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C18H15BrS | CID 11984010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | CAS#:3353-89-7 | Chemsrc [chemsrc.com]
A Technical Guide to the Quantum Yield of Photoacid Generation by Triphenylsulfonium Bromide
For: Researchers, scientists, and drug development professionals.
Abstract
Triphenylsulfonium (TPS) salts are a cornerstone class of photoacid generators (PAGs), pivotal to photolithography and other light-driven chemical processes. The efficiency of these PAGs is quantified by their quantum yield (Φ), which represents the number of acid molecules generated per photon absorbed. This guide provides an in-depth technical examination of the quantum yield of photoacid generation for a model compound, Triphenylsulfonium Bromide (TPS-Br). We will explore the underlying photochemical mechanisms, present a rigorous experimental protocol for quantum yield determination, analyze the key factors influencing this critical parameter, and discuss its significance in technological applications. This document is intended to serve as a comprehensive resource, blending fundamental theory with practical, field-proven methodologies.
Introduction: The Central Role of Photoacid Generators
Photoacid generators are molecules that produce a strong Brønsted acid upon exposure to light.[1] This photogenerated acid then acts as a catalyst for a variety of chemical transformations, most notably in chemically amplified photoresists used in the manufacturing of microelectronics.[2] In these systems, a single acid molecule can catalyze hundreds or thousands of deprotection reactions, "amplifying" the initial photochemical event and enabling high sensitivity.
Among the various classes of PAGs, triarylsulfonium salts, such as this compound, are widely utilized due to their high thermal stability and efficient acid generation.[2] The quantum yield of acid generation (ΦH+) is the single most important metric for evaluating the performance of a PAG. A high quantum yield is desirable as it translates to higher photosensitivity of the resist, allowing for shorter exposure times and increased throughput in manufacturing.
Mechanism of Photoacid Generation from Triphenylsulfonium Salts
The generation of hydrobromic acid (HBr) from the photolysis of TPS-Br is a multi-step process initiated by the absorption of a photon (hν), typically in the deep UV (DUV) range. While the exact pathway can be complex and influenced by the surrounding environment (e.g., solvent or polymer matrix), the generally accepted mechanism involves the following key stages.[1][2][3][4]
-
Excitation: The triphenylsulfonium cation absorbs a photon, promoting it to an electronically excited singlet state.[4]
-
Bond Cleavage: From this excited state, the molecule undergoes cleavage of a carbon-sulfur (C–S) bond. This cleavage can proceed through two primary channels:
-
Homolytic Cleavage (Homolysis): The C–S bond breaks symmetrically, yielding a diphenylsulfinyl radical cation and a phenyl radical. This is considered a predominant pathway.[2][5]
-
Heterolytic Cleavage (Heterolysis): The C–S bond breaks asymmetrically, producing a diphenyl sulfide molecule and a phenyl cation.[4]
-
-
Cage Effects: The initially formed fragments are confined within a "solvent cage".[3] Within this cage, they can either recombine to form rearranged, non-acidic products (like phenylthiobiphenyls) or escape the cage.[3][6]
-
Acid Formation: The reactive species that escape the solvent cage interact with the surrounding medium (RH), which can be a solvent molecule or a polymer chain, to abstract a hydrogen atom. This abstraction process ultimately leads to the formation of a proton (H⁺), which then combines with the bromide counter-anion (Br⁻) to yield HBr.[1]
The overall efficiency of this process is what determines the quantum yield. Inefficient bond cleavage, in-cage recombination, or side reactions that do not produce acid will lower the value of Φ.[3]
Caption: Photodecomposition pathway of this compound.
Experimental Determination of Quantum Yield
The determination of the quantum yield requires two precise measurements: the number of photons absorbed by the sample and the number of acid molecules generated.[7] A robust and widely accepted method involves chemical actinometry coupled with a direct titration of the photogenerated acid.[7][8][9]
Principle of Operation
A solution of TPS-Br in a suitable solvent (e.g., acetonitrile) is irradiated with monochromatic light of a known wavelength (e.g., 248 nm from a KrF excimer laser).[7] The intensity of the light source (photon flux) is first measured using a chemical actinometer, a system with a well-characterized photochemical response.[10][11] The TPS-Br solution is then irradiated under identical conditions. Finally, the concentration of the generated HBr is determined by a sensitive analytical method, such as a nonaqueous potentiometric titration.[7]
Detailed Experimental Protocol
Objective: To determine the acid-generation quantum yield (ΦH+) of this compound in acetonitrile upon 248 nm irradiation.
Materials:
-
This compound (high purity)
-
Acetonitrile (HPLC or spectroscopic grade)
-
Potassium Ferrioxalate (for actinometry)[12]
-
1,10-Phenanthroline solution (for actinometry)
-
Sulfuric Acid (0.05 M)
-
Sodium Acetate buffer
-
Triethanolamine or another suitable nonaqueous base (standardized solution, ~1 mM)
-
Calibrated monochromatic light source (e.g., 248 nm laser or lamp with bandpass filter)
-
UV-Vis Spectrophotometer
-
Potentiometric autotitrator with a combination pH electrode
Workflow:
Part A: Chemical Actinometry (Measuring Photon Flux) [8][9][10]
-
Prepare Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. Handle in the dark or under red light, as this solution is highly photosensitive.
-
Irradiation: Fill a quartz cuvette with the actinometer solution and irradiate it for a precise duration (t) under the exact same geometry and conditions that will be used for the PAG sample. The absorbance should be high enough to absorb >99% of the incident light.
-
Complexation: After irradiation, take a precise aliquot of the exposed solution and add it to a solution of 1,10-phenanthroline and sodium acetate buffer. The photogenerated Fe²⁺ ions will form a stable, colored complex with the phenanthroline.
-
Spectrophotometry: Measure the absorbance of the colored complex at its λmax (~510 nm).
-
Calculation: Use the measured absorbance and the known molar absorptivity of the Fe²⁺-phenanthroline complex and the quantum yield of the actinometer at 248 nm to calculate the total number of photons that entered the cuvette per unit time (the photon flux, I₀).
Part B: PAG Irradiation and Acid Quantification
-
Prepare PAG Solution: Prepare a solution of this compound in acetonitrile of a known concentration (e.g., 10 mM).
-
Irradiation: Using an identical cuvette and geometry from Part A, irradiate the PAG solution for a precise duration. The exposure time should be kept short to ensure low conversion (<10%) and minimize light absorption by photoproducts.
-
Titration: Immediately after irradiation, transfer the solution to the titration vessel. Titrate the photogenerated HBr with the standardized nonaqueous base solution using the autotitrator.[7] A control sample (kept in the dark) should also be titrated to account for any acidic impurities.
-
Determine Equivalence Point: The equivalence point of the titration corresponds to the moles of HBr generated.
Part C: Quantum Yield Calculation
-
Calculate Moles of Acid: Determine the moles of HBr (nH+) from the titration equivalence point, correcting for the control.
-
Calculate Photons Absorbed: Determine the number of photons absorbed by the PAG solution (nph). This is calculated from the photon flux (I₀, from Part A), the irradiation time, and the fraction of light absorbed by the solution (F), which is determined by the Beer-Lambert law (F = 1 - 10-A, where A is the absorbance of the PAG solution at 248 nm).
-
Calculate Quantum Yield (Φ): The quantum yield is the ratio of the moles of acid produced to the moles (in Einsteins) of photons absorbed: ΦH+ = nH+ / nph
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchtrends.net [researchtrends.net]
- 5. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. On the Actinometric Measurement of Absolute Luminescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. technoprocur.cz [technoprocur.cz]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Triphenylsulfonium Bromide as a Cationic Photoinitiator for Epoxy Polymerization
Introduction: The Power of Light in Polymer Synthesis
In the realm of advanced material science, precision and efficiency in polymer fabrication are paramount. Cationic photopolymerization stands out as a sophisticated technique offering numerous advantages over traditional thermal curing methods, including spatial and temporal control, rapid curing at ambient temperatures, and low energy consumption.[1] This method is particularly transformative in applications demanding intricate designs and high-performance materials, such as in microelectronics, adhesives, and coatings. At the heart of this technology are photoinitiators, compounds that, upon absorption of light, generate reactive species capable of initiating polymerization.
This guide focuses on a specific class of these molecules: triarylsulfonium salts, with a detailed exploration of Triphenylsulfonium Bromide. These compounds are highly effective photoacid generators (PAGs), meaning they produce a strong Brønsted acid when irradiated with ultraviolet (UV) light.[2][3][4] This photogenerated acid is a potent catalyst for the ring-opening polymerization of epoxides, a class of monomers known for producing polymers with excellent mechanical strength, thermal stability, and chemical resistance.[1][5]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound as a cationic photoinitiator for epoxy polymerization. We will delve into the underlying chemical mechanisms, provide detailed experimental protocols, and discuss critical parameters for process optimization and characterization of the resulting polymers.
The Mechanism: From Photon to Polymer Network
The journey from a liquid epoxy resin to a solid, cross-linked polymer network initiated by this compound is a fascinating cascade of photochemical and chemical events. Understanding this mechanism is crucial for troubleshooting and optimizing the polymerization process.
Part 1: Photoinitiation - The Generation of a Superacid
The process begins with the absorption of UV light by the triphenylsulfonium cation.[6] This elevates the molecule to an excited electronic state. The excited triphenylsulfonium salt can then undergo two primary photodecomposition pathways: homolytic and heterolytic cleavage of a carbon-sulfur bond.[2][6]
-
Homolytic Cleavage: The C-S bond breaks, yielding a diphenyl sulfide radical cation and a phenyl radical.
-
Heterolytic Cleavage: The C-S bond breaks, forming a phenyl cation and a molecule of diphenyl sulfide.[6]
Both pathways ultimately lead to the formation of a strong Brønsted acid (HBr in this case) through subsequent reactions with the surrounding medium (e.g., hydrogen abstraction from a solvent or monomer).[2] It is this photogenerated acid that is the true initiator of the polymerization.
Caption: Photoinitiation mechanism of this compound.
Part 2: Cationic Ring-Opening Polymerization of Epoxides
The Brønsted acid generated in the initiation step protonates the oxygen atom of an epoxy group, activating the ring towards nucleophilic attack.[4] A neighboring epoxy monomer then acts as the nucleophile, attacking the protonated epoxide and opening the ring. This process regenerates the cationic species at the terminus of the growing polymer chain, which can then react with another monomer. This chain reaction, known as cationic ring-opening polymerization, continues until the reactive cationic center is terminated or all monomer is consumed.[7][8]
Caption: Cationic ring-opening polymerization of epoxides.
Experimental Protocols
Materials and Equipment
| Category | Item | Notes |
| Photoinitiator | This compound | Purity >95% is recommended.[6] |
| Epoxy Resin | Cycloaliphatic epoxy resin (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate) or Bisphenol A based epoxy resin | The choice of resin will depend on the desired properties of the final polymer.[9] |
| Solvent (Optional) | Dichloromethane or other suitable polar aprotic solvent | To aid in dissolving the photoinitiator if it has poor solubility in the neat resin.[10] |
| UV Light Source | Mercury vapor lamp or LED lamp (365-405 nm) with controlled intensity | The wavelength should overlap with the absorption spectrum of the photoinitiator.[11][12] |
| Reaction Vessel | Glass vials or molds transparent to the UV wavelength being used | |
| Stirring | Magnetic stirrer and stir bars | For homogeneous mixing of the formulation. |
| Safety Equipment | UV-blocking safety glasses, lab coat, nitrile gloves | Essential for protection against UV radiation and chemical exposure. |
Protocol 1: Preparation of the Photocurable Epoxy Formulation
-
Determine the Formulation Composition: A typical starting concentration for the photoinitiator is 0.5-5.0 wt% relative to the epoxy resin.[13] The optimal concentration will depend on the resin, the thickness of the sample, and the desired cure speed.
-
Dissolution of the Photoinitiator:
-
If this compound is soluble in the epoxy resin at the desired concentration, add it directly to the resin.
-
If solubility is an issue, first dissolve the photoinitiator in a minimal amount of a suitable solvent (e.g., dichloromethane). Then, add this solution to the epoxy resin.
-
-
Mixing: Vigorously stir the mixture in the dark or under safe light conditions (e.g., yellow light) until the photoinitiator is completely dissolved and the formulation is homogeneous. If a solvent was used, gently heat the mixture (e.g., 40-50 °C) under vacuum to remove the solvent.
-
Degassing: To prevent the formation of bubbles in the cured polymer, it is advisable to degas the formulation using a vacuum chamber or by gentle centrifugation.
Protocol 2: UV Curing of the Epoxy Formulation
-
Sample Preparation: Dispense the prepared epoxy formulation into a suitable mold or onto a substrate. The thickness of the sample will significantly affect the curing time and the depth of cure.
-
UV Exposure: Place the sample under the UV light source. The distance between the lamp and the sample should be consistent to ensure reproducible results.
-
Curing Time: The required exposure time will vary depending on several factors:
-
Light Intensity: Higher intensity will lead to faster curing.[14]
-
Photoinitiator Concentration: Higher concentrations generally result in faster surface cure but may limit the depth of cure due to light absorption.
-
Resin Type and Thickness: Different resins have different reactivities, and thicker samples will require longer exposure times.[14]
-
Temperature: While this is a photopolymerization process, ambient temperature can influence the reaction kinetics.[14]
-
A typical starting point for curing time can range from a few seconds to several minutes.[15]
-
-
Post-Curing: For some applications, a post-cure step (e.g., gentle heating) may be beneficial to ensure complete conversion of the epoxy groups, particularly in thicker sections where UV light penetration may be limited.[16] This is often referred to as "dark cure" as the acid generated remains active.[5]
Caption: Experimental workflow for epoxy polymerization.
Characterization of the Cured Polymer
Verifying the extent of polymerization and characterizing the properties of the final material are crucial steps. The following techniques are highly recommended:
| Technique | Purpose | Key Parameters to Measure |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To monitor the disappearance of the epoxy groups and thus determine the degree of conversion.[17] | Decrease in the intensity of the epoxy ring absorbance band (typically around 915 cm⁻¹). |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and to assess the extent of cure by measuring the residual heat of reaction.[18][19] | Tg, residual exotherm. |
| Rheology | To monitor the change in viscosity and the development of the storage (G') and loss (G'') moduli during curing, which can be used to determine the gel point.[20] | Viscosity, G', G'', gel time. |
| Mechanical Testing | To evaluate the mechanical properties of the cured polymer.[21] | Tensile strength, Young's modulus, hardness. |
Factors Influencing Polymerization Efficiency
Achieving optimal results with this compound requires consideration of several key factors:
-
The Counter-Anion: While this guide focuses on the bromide salt, it is important to note that the nature of the counter-anion plays a significant role in the reactivity of the photogenerated acid. Non-nucleophilic anions, such as hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (PF₆⁻), are often preferred as they are less likely to terminate the growing polymer chain, leading to higher molecular weight polymers.[2][22]
-
Oxygen Inhibition: A significant advantage of cationic polymerization is its insensitivity to oxygen, which is a potent inhibitor of free-radical polymerization.[1] This allows for curing in air without the need for an inert atmosphere.
-
Presence of Nucleophiles: Basic impurities, such as amines or even water, can neutralize the photogenerated acid, inhibiting or terminating the polymerization.[23] Therefore, it is crucial to use high-purity monomers and to control the reaction environment.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Curing | - Insufficient UV exposure (time or intensity)- Photoinitiator concentration too low- Presence of basic impurities- UV wavelength not optimal for the photoinitiator | - Increase exposure time or light intensity- Increase photoinitiator concentration- Ensure high purity of resin and clean reaction vessels- Verify the spectral output of the UV lamp |
| Surface Tackiness | - Although less common with cationic systems, can occur with very high light intensity leading to rapid surface cure and incomplete subsurface cure. | - Reduce light intensity and increase exposure time- Consider a post-curing step |
| Yellowing of the Polymer | - Photodegradation of the polymer or photoinitiator byproducts upon prolonged UV exposure. | - Optimize exposure time to the minimum required for full cure- Use a UV filter to cut off shorter, more damaging wavelengths if not essential for initiation. |
| Bubble Formation | - Trapped air in the formulation. | - Degas the resin mixture before curing. |
Conclusion
This compound is a robust and efficient cationic photoinitiator for the polymerization of epoxy resins. Its ability to generate a strong acid upon UV irradiation provides a powerful tool for the rapid and controlled fabrication of high-performance polymers. By understanding the underlying chemical principles and carefully controlling the experimental parameters outlined in these notes, researchers and professionals can effectively harness the potential of this technology for a wide range of applications. The protocols and insights provided herein serve as a solid foundation for further exploration and optimization in the exciting field of photopolymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UV Curing Part Five: Cationic Photopolymerization - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. sartomer.arkema.com [sartomer.arkema.com]
- 6. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 9. WO1999067794A1 - Uv-curable epoxy formulations, including conductive compositions - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. toagoseiamerica.com [toagoseiamerica.com]
- 12. Uv Curing Epoxy Resin - INCURE INC. [incurelab.com]
- 13. avensonline.org [avensonline.org]
- 14. artsshala.com [artsshala.com]
- 15. shopeverbeam.com [shopeverbeam.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. epitoanyag.org.hu [epitoanyag.org.hu]
- 21. par.nsf.gov [par.nsf.gov]
- 22. mdpi.com [mdpi.com]
- 23. sid.ir [sid.ir]
Application of Triphenylsulfonium Bromide in Deep-UV Photolithography: An In-Depth Technical Guide
Introduction: The Critical Role of Photoacid Generators in Advanced Lithography
Deep-Ultraviolet (DUV) photolithography, operating at wavelengths such as 248 nm (KrF) and 193 nm (ArF), remains a cornerstone of modern semiconductor manufacturing and microfabrication.[1] The relentless drive towards smaller feature sizes necessitates the use of advanced photoresist materials. At the heart of this technology are chemically amplified resists (CARs), which offer the high sensitivity required for high-throughput manufacturing.[2][3][4] The key to the functionality of CARs lies in a catalytic species generated upon exposure to DUV light—a strong acid. This is where photoacid generators (PAGs), such as triphenylsulfonium bromide, play a pivotal role.[5]
This compound ((C₆H₅)₃S⁺Br⁻) is an onium salt that serves as a highly efficient PAG.[][7] Upon irradiation with DUV light, it undergoes photochemical decomposition to generate a strong acid (in this case, hydrobromic acid).[8][9] This photogenerated acid then acts as a catalyst in the surrounding polymer matrix of the photoresist during a subsequent heating step.[10][11][12] This catalytic action, known as chemical amplification, allows a single photoacid molecule to induce numerous chemical transformations, dramatically increasing the resist's sensitivity to the exposure dose.[10][13][14] This guide provides a comprehensive overview of the application of this compound in DUV photolithography, from its fundamental mechanism to detailed experimental protocols and troubleshooting.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective application.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₅BrS | [9][15][16] |
| Molecular Weight | 343.28 g/mol | [][15][16] |
| Appearance | White to off-white crystalline powder | [] |
| Melting Point | Approximately 293°C | [] |
| Purity | Typically >98% for lithographic applications | [] |
| CAS Number | 3353-89-7 | [][15] |
Mechanism of Action: From Photon to Pattern
The function of this compound in a positive-tone chemically amplified resist is a multi-step process initiated by DUV photons and thermally driven to completion.
-
Photoacid Generation: Upon exposure to DUV radiation (e.g., 248 nm), the triphenylsulfonium cation absorbs a photon and is promoted to an excited state.[9] This excited state is unstable and undergoes fragmentation through cleavage of the sulfur-carbon bonds.[8][9] This process ultimately leads to the formation of a Brønsted acid (HBr).[8] The overall quantum efficiency of this process is a critical factor in the performance of the photoresist.
-
Catalytic Deprotection: The photoresist polymer is designed with acid-labile protecting groups (e.g., t-butoxycarbonyl, t-BOC). During the post-exposure bake (PEB), the photogenerated acid catalyzes the cleavage of these protecting groups.[12][17] This chemical change alters the solubility of the polymer in the exposed regions. For a positive-tone resist, the deprotection reaction renders the polymer soluble in an aqueous alkaline developer.[2] The catalytic nature of this step means one acid molecule can deprotect multiple polymer sites, amplifying the initial photochemical event.[10][14]
-
Development: The wafer is then immersed in a developer solution, typically tetramethylammonium hydroxide (TMAH) in water. The deprotected (exposed) regions of the photoresist dissolve, while the protected (unexposed) regions remain, thus transferring the pattern from the photomask to the resist film.
Below is a diagram illustrating the photochemical mechanism of this compound as a photoacid generator in a chemically amplified resist system.
Caption: Workflow of DUV photolithography using a chemically amplified resist with this compound.
Experimental Protocols
The following protocols provide a general framework for the use of a DUV photoresist formulated with this compound. Specific parameters such as spin speeds, bake times, and exposure doses will need to be optimized for the specific resist formulation, substrate, and desired feature dimensions.
Substrate Preparation
Proper substrate preparation is crucial for ensuring good adhesion of the photoresist.
-
Cleaning: The substrate (e.g., silicon wafer) should be thoroughly cleaned to remove any organic and particulate contamination. Standard RCA cleaning or piranha etching followed by a deionized (DI) water rinse and drying is recommended.
-
Dehydration Bake: Bake the substrate at 200°C for at least 30 minutes to remove any adsorbed moisture.
-
Adhesion Promotion: Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to render the wafer surface hydrophobic. This can be done via spin coating or in a vapor prime oven.
Photoresist Formulation (Illustrative Example)
A typical positive-tone DUV resist formulation involves several key components:
-
Polymer Resin: A polymer with acid-labile protecting groups, such as poly(4-hydroxystyrene) partially protected with t-BOC groups.
-
Photoacid Generator (PAG): this compound, typically at a loading of 1-5% by weight of the polymer.
-
Solvent: A suitable solvent to dissolve all components and allow for uniform spin coating, such as propylene glycol monomethyl ether acetate (PGMEA).
-
Base Quencher (Optional): A small amount of a basic compound (e.g., an amine) may be added to control acid diffusion and improve resolution.
Photolithography Workflow
The following diagram outlines the key steps in the DUV photolithography process.
Caption: Step-by-step workflow for DUV photolithography.
Detailed Steps:
-
Spin Coating: Dispense the photoresist onto the center of the prepared substrate. Spin at a predetermined speed (e.g., 1000-4000 rpm) to achieve the desired film thickness.
-
Soft Bake: Bake the coated substrate on a hotplate to evaporate the solvent from the resist film. The temperature and time are critical for controlling the final resist properties.[18]
-
Exposure: Expose the photoresist-coated substrate to DUV light through a photomask using a DUV stepper or scanner. The exposure dose will determine the extent of acid generation.
-
Post-Exposure Bake (PEB): This is a critical step for chemically amplified resists.[10][11][12][14] The bake provides the thermal energy to drive the acid-catalyzed deprotection reaction. PEB temperature and time must be tightly controlled as they significantly impact the final feature size and profile.[19]
-
Development: Immerse the substrate in a developer solution to dissolve the exposed regions of the resist.
-
Rinse and Dry: Rinse the substrate with DI water to stop the development process and then dry it with a stream of nitrogen.
Performance Characteristics
The performance of a DUV photoresist using this compound is evaluated based on several key metrics:
-
Sensitivity: The exposure dose required to completely clear the resist in the exposed areas. Higher sensitivity is desirable for high-throughput manufacturing.[20]
-
Contrast: The sharpness of the transition between the exposed and unexposed regions. High contrast is necessary for creating well-defined features with steep sidewalls.
-
Resolution: The minimum feature size that can be reliably patterned with the resist.
-
Line Edge Roughness (LER): The deviation of a patterned line edge from a perfectly smooth line. Low LER is critical for device performance.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Development | Insufficient exposure dose or PEB time/temperature.[18] | Optimize exposure dose and PEB parameters. |
| "T-topping" or Bridging | Airborne amine contamination neutralizing the acid at the surface.[3][21] | Use a protective top-coat, install chemical filters in the processing environment, or minimize delays between process steps.[19][21] |
| Pattern Lifting/Adhesion Failure | Poor substrate preparation or improper soft bake.[18][22] | Ensure proper cleaning and application of adhesion promoter. Optimize soft bake conditions.[18] |
| Line Slimming/Widening | Variations in PEB temperature or time; acid diffusion.[3] | Tightly control PEB parameters. Consider adding a base quencher to the resist formulation to control acid diffusion. |
| Bubbles or Cracks in Resist | High exposure dose causing rapid nitrogen evolution (if applicable to the polymer).[18][22] | Reduce exposure intensity (increase exposure time). Introduce delays between exposure and PEB.[18] |
Conclusion
This compound is a robust and efficient photoacid generator that is integral to many DUV photolithography processes. Its ability to generate a strong acid upon DUV exposure enables the high sensitivity and resolution of chemically amplified resists. A thorough understanding of its photochemical mechanism, combined with careful optimization of processing parameters—particularly the post-exposure bake—is essential for achieving high-fidelity pattern transfer in advanced microfabrication. As the industry continues to push the boundaries of optical lithography, the fundamental principles governing the function of PAGs like this compound will remain critically important.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. DUV Photoresist Processing [imicromaterials.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Photo-Acid Generators (PAGs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 3353-89-7 [chemicalbook.com]
- 8. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 10. Willson Research Group The University of Texas at Austin [willson.cm.utexas.edu]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Understanding post-exposure bake (PEB) and its role in resist chemistry [eureka.patsnap.com]
- 13. microchemicals.com [microchemicals.com]
- 14. mcs.wiki.utwente.nl [mcs.wiki.utwente.nl]
- 15. This compound | C18H15BrS | CID 11984010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. research.engineering.ucdavis.edu [research.engineering.ucdavis.edu]
- 19. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. spiedigitallibrary.org [spiedigitallibrary.org]
- 22. microchemicals.com [microchemicals.com]
Protocol for the Purification of Crude Triphenylsulfonium Bromide by Recrystallization
Abstract
This document provides a detailed protocol for the purification of crude triphenylsulfonium bromide via recrystallization. This compound is a valuable reagent, notably used as a photoacid generator in photolithography. Its purity is critical for consistent performance. This protocol outlines two effective solvent systems, dichloromethane/diethyl ether and ethanol/water, to remove common impurities derived from its synthesis. The procedure is intended for researchers, scientists, and professionals in drug development and materials science who require high-purity this compound for their applications.
Introduction
This compound (C₁₈H₁₅BrS) is an onium salt widely utilized in various chemical processes, most notably as a photoacid generator in microlithography. The efficacy of this compound in these applications is highly dependent on its purity. The common synthesis route involves the reaction of diphenyl sulfoxide with a phenyl Grignard reagent, such as phenylmagnesium bromide. This synthesis can result in a crude product containing unreacted starting materials, byproducts, and residual solvents. Recrystallization is a robust and widely adopted technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1] This application note details a comprehensive protocol for the recrystallization of crude this compound, providing the rationale behind the choice of solvents and procedural steps to ensure a high degree of purity.
Understanding the Impurities
A successful purification strategy begins with an understanding of the potential impurities. In the synthesis of this compound from diphenyl sulfoxide and phenylmagnesium bromide, the following impurities are commonly encountered:
-
Unreacted Starting Materials: Diphenyl sulfoxide and residual Grignard reagent (or its quenched byproducts).
-
Grignard Reaction Byproducts: Biphenyl is a common byproduct formed from the coupling of the Grignard reagent.
-
Solvent Residues: Solvents used in the synthesis, such as diethyl ether and benzene, may be present in the crude product.[1]
The chosen recrystallization solvent system should ideally exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Solvent System Selection: A Dichotomy of Polarity
Two primary solvent systems have been identified as effective for the recrystallization of this compound. The choice between them may depend on the specific impurity profile of the crude material and available laboratory resources.
Dichloromethane/Diethyl Ether System: The Non-Protic Choice
This system utilizes a polar aprotic solvent (dichloromethane) to dissolve the this compound and a non-polar anti-solvent (diethyl ether) to induce crystallization.
-
Rationale: this compound, being a salt, exhibits good solubility in the polar solvent dichloromethane. Diethyl ether, being significantly less polar, acts as an anti-solvent, drastically reducing the solubility of the ionic compound and promoting the formation of pure crystals upon its addition. Many of the organic, non-ionic impurities, such as biphenyl, will remain dissolved in the solvent mixture.
Ethanol/Water System: The Protic Approach
This system employs a polar protic solvent (ethanol) in which this compound is soluble, and water as an anti-solvent.
-
Rationale: this compound is soluble in hot ethanol. The addition of water, in which the salt is less soluble, particularly at lower temperatures, decreases the overall solvating power of the mixture, leading to crystallization. This system is particularly effective for removing non-polar organic impurities.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Dichloromethane is a suspected carcinogen and should be handled with extreme care. Diethyl ether is highly flammable.
Protocol 1: Recrystallization using Dichloromethane/Diethyl Ether
This protocol is particularly effective for removing non-polar organic impurities.
Materials:
-
Crude this compound
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of dichloromethane to the flask and begin stirring. Gently heat the mixture in a warm water bath (not exceeding the boiling point of dichloromethane, ~40°C) to aid dissolution. Continue adding dichloromethane portion-wise until the solid has completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial for removing particulate matter.
-
Crystallization: Remove the flask from the heat source. Slowly add diethyl ether to the warm, stirred solution. The addition of the anti-solvent will cause the solution to become cloudy, indicating the onset of precipitation. Continue adding diethyl ether until the cloudiness persists.
-
Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents. The melting point of pure this compound is approximately 293°C.
Protocol 2: Recrystallization using Ethanol/Water
This protocol is a greener alternative and is effective for removing non-polar impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: To the hot ethanolic solution, add deionized water dropwise until a persistent cloudiness is observed. If too much water is added and the solution becomes opaque, add a small amount of hot ethanol to redissolve the precipitate and achieve a slightly cloudy solution.
-
Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (the approximate ratio at which crystallization occurred).
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation and Expected Results
| Parameter | Dichloromethane/Diethyl Ether | Ethanol/Water |
| Solvent for Dissolution | Dichloromethane | Hot Ethanol |
| Anti-solvent | Diethyl Ether | Water |
| Typical Appearance | White crystalline solid | White crystalline solid |
| Expected Purity | >98% | >98% |
| Melting Point (Pure) | ~293°C | ~293°C |
Note: The exact solvent volumes and recovery yields will depend on the initial purity of the crude this compound. It is recommended to start with a small-scale trial to optimize the solvent ratios.
Visualization of the Purification Workflow
Caption: Workflow diagram for the two recrystallization protocols.
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, it indicates that the solution is supersaturated above the melting point of the solute in the solvent mixture. To remedy this, add more of the primary solvent (dichloromethane or ethanol) to the hot solution to decrease the saturation, and then allow it to cool more slowly.
-
No Crystals Form: If no crystals appear upon cooling, the solution may be too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod can induce nucleation. Seeding the solution with a small crystal of pure this compound can also initiate crystallization.
-
Low Recovery: This can be due to using too much solvent for dissolution or washing. Ensure a minimal amount of solvent is used. Also, ensure the solution is adequately cooled to minimize the amount of product remaining in the mother liquor.
Conclusion
The protocols described in this application note provide effective methods for the purification of crude this compound. The choice of solvent system can be tailored to the specific impurity profile and laboratory conditions. By following these detailed procedures, researchers can obtain high-purity this compound, which is essential for its reliable performance in sensitive applications such as photolithography.
References
Application Notes and Protocols for the Formulation of Photoresist Mixtures Containing Triphenylsulfonium Bromide
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the formulation of chemically amplified photoresists (CARs) utilizing Triphenylsulfonium Bromide as a photoacid generator (PAG). It delves into the fundamental principles of CARs, the critical role of each component, and detailed protocols for the preparation, application, and testing of these advanced photolithographic materials. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.
Introduction to Chemically Amplified Photoresists and Triphenylsulfonium Salts
Chemically amplified photoresists are a cornerstone of modern microlithography, enabling the fabrication of the intricate patterns required for integrated circuits and other microdevices.[1][2] Unlike conventional photoresists where a single photon exposure event induces a single chemical transformation, CARs employ a catalytic chain reaction.[2][3] This "chemical amplification" allows for significantly higher sensitivity, meaning that a much lower exposure dose is required to achieve the desired patterning.[3]
The key components of a chemically amplified photoresist formulation are:
-
Polymer Resin: This forms the backbone of the resist film and undergoes a change in solubility upon processing.[4]
-
Photoacid Generator (PAG): A compound that generates a strong acid upon exposure to radiation.[2][5]
-
Solvent: Dissolves all components to allow for the casting of a uniform thin film.
-
Base Quencher (optional): An additive used to control the diffusion of the photogenerated acid and improve image quality.[6][7]
Triphenylsulfonium salts, including this compound, are a widely used class of onium salt PAGs.[5][8] They offer good thermal stability and efficiency in generating a strong Brønsted acid upon exposure to deep ultraviolet (DUV) radiation.[8][9]
The Mechanism of Action: From Photon to Pattern
The functionality of a positive-tone chemically amplified photoresist based on this compound can be broken down into three key stages: exposure, post-exposure bake (PEB), and development.
Exposure: Photoacid Generation
Upon exposure to UV radiation (e.g., 248 nm from a KrF excimer laser), the this compound cation absorbs a photon and undergoes a complex photochemical reaction.[8][10] This process leads to the cleavage of a sulfur-carbon bond, ultimately resulting in the formation of a strong acid (HBr).[8][11]
The photochemical reaction mechanism of a triphenylsulfonium compound involves two primary pathways: heterolytic and homolytic cleavage.[8][10] Following cleavage, the reactive species interact with the surrounding polymer matrix and residual solvent to generate the Brønsted acid.[8]
Caption: Photoacid Generation from this compound.
Post-Exposure Bake (PEB): Acid-Catalyzed Deprotection
Following exposure, a post-exposure bake is performed. During this thermal step, the photogenerated acid acts as a catalyst to remove acid-labile protecting groups from the polymer resin.[3] A common example is the deprotection of a poly(4-hydroxystyrene) (PHOST) resin where the hydroxyl group is protected with a t-butoxycarbonyl (t-BOC) group.[2][3] The acid protonates the protecting group, initiating a cascade of reactions that cleave it from the polymer backbone, leaving behind a polar hydroxyl group and volatile byproducts like isobutene and carbon dioxide. This catalytic nature means a single acid molecule can deprotect multiple sites, amplifying the initial photochemical event.[3]
Caption: Acid-Catalyzed Deprotection during PEB.
Development: Creating the Pattern
The final step is development, where the wafer is immersed in an aqueous alkaline developer, typically tetramethylammonium hydroxide (TMAH). The deprotected regions of the polymer, now containing polar hydroxyl groups, are soluble in the developer and are washed away. The unexposed regions, where the polymer remains protected and nonpolar, are insoluble and remain on the substrate. This difference in solubility creates the desired positive-tone pattern.
Formulation Components and Considerations
The performance of a photoresist is highly dependent on the choice and concentration of its components.
| Component | Example Material | Typical Concentration (wt% of solids) | Function |
| Polymer Resin | t-BOC protected Poly(4-hydroxystyrene) | 80-95% | Forms the film and provides the solubility switch.[3] |
| Photoacid Generator (PAG) | This compound | 1-15% | Generates acid upon exposure.[5] |
| Base Quencher | Trihexylamine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0.1-2% | Controls acid diffusion, improves resolution and reduces "T-topping".[3][6][12] |
| Solvent | Propylene glycol monomethyl ether acetate (PGMEA) | To achieve desired viscosity for spin coating | Dissolves all components for uniform film formation.[5] |
Causality Behind Component Choices:
-
Polymer Resin: The choice of polymer and its protecting group is critical. For 248 nm lithography, polymers based on hydroxystyrene are common due to their transparency at this wavelength and good plasma etch resistance.[3] The protecting group must be stable during processing but readily cleaved by the photogenerated acid.
-
PAG Loading: The concentration of this compound influences the photosensitivity of the resist. Higher concentrations lead to higher acid generation and thus higher sensitivity, but can also lead to issues with acid diffusion and pattern degradation.
-
Base Quencher: The addition of a base quencher is a crucial optimization step. Uncontrolled acid diffusion during the PEB can blur the latent image, leading to a loss of resolution.[12] The quencher neutralizes excess acid, sharpening the boundary between exposed and unexposed regions.[6][13] This is particularly important for mitigating "T-topping," a phenomenon where the top surface of the resist becomes less soluble due to airborne base contaminants neutralizing the photoacid.[3]
Experimental Protocols
Safety Precautions: this compound is an irritant.[14][15] Always handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[14]
Protocol for Photoresist Formulation
This protocol describes the preparation of a 100 g stock solution of a positive-tone chemically amplified photoresist.
Materials:
-
t-BOC protected Poly(4-hydroxystyrene) (e.g., 15 g)
-
This compound (e.g., 1.0 g)
-
Trihexylamine (quencher) (e.g., 0.1 g)
-
Propylene glycol monomethyl ether acetate (PGMEA) (e.g., 83.9 g)
-
Amber glass bottle
-
Magnetic stirrer and stir bar
-
0.2 µm PTFE filter
Procedure:
-
Weigh the polymer resin, this compound, and base quencher and add them to the amber glass bottle.
-
Add the PGMEA to the bottle.
-
Place the magnetic stir bar in the bottle, cap it securely, and place it on the magnetic stirrer.
-
Stir the mixture at room temperature until all solids are completely dissolved. This may take several hours.
-
Once fully dissolved, filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
Store the photoresist solution in a cool, dark place.
Protocol for Photolithographic Processing
This protocol provides a general workflow for patterning a silicon wafer using the formulated photoresist.
Equipment:
-
Spin coater
-
Hot plate
-
UV exposure tool (e.g., 248 nm stepper or contact aligner)
-
Development station
Procedure:
-
Substrate Preparation: Start with a clean, dry silicon wafer. Apply an adhesion promoter like hexamethyldisilazane (HMDS) via vapor priming or spin coating to ensure good resist adhesion.[4]
-
Spin Coating: Dispense the photoresist solution onto the center of the wafer. Spin coat at a predetermined speed (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness.
-
Soft Bake (Post-Apply Bake): Bake the coated wafer on a hot plate (e.g., 100°C for 60 seconds) to remove the casting solvent.
-
Exposure: Expose the wafer to UV radiation through a photomask with the desired pattern. The exposure dose will need to be optimized for the specific resist formulation and desired feature size.
-
Post-Exposure Bake (PEB): Immediately after exposure, bake the wafer on a hot plate (e.g., 110°C for 60 seconds). This step drives the acid-catalyzed deprotection reaction.
-
Development: Immerse the wafer in a 2.38 wt% TMAH developer solution for a specified time (e.g., 60 seconds).
-
Rinse and Dry: Rinse the wafer with deionized water and dry it with a stream of nitrogen.
Caption: General Photolithography Workflow.
Conclusion
The formulation of photoresists containing this compound requires a careful balance of polymer chemistry, photoacid generator concentration, and the use of additives like base quenchers. Understanding the underlying chemical mechanisms of photoacid generation and acid-catalyzed deprotection is essential for optimizing resist performance. The protocols provided in this application note serve as a starting point for the development of robust and high-performance chemically amplified photoresists for a variety of microlithographic applications.
References
- 1. Emerging trends in the chemistry of polymeric resists for extreme ultraviolet lithography - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00957F [pubs.rsc.org]
- 2. Patterning the World: The Rise of Chemically Amplified Photoresists | Science History Institute [sciencehistory.org]
- 3. C.L. Henderson Group - Introduction to Chemically Amplified Photoresists [sites.google.com]
- 4. benchchem.com [benchchem.com]
- 5. JP6240409B2 - Sulfonium salt and photoacid generator - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the role of base quenchers in photoresists | Semantic Scholar [semanticscholar.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. pubs.aip.org [pubs.aip.org]
- 10. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. This compound | C18H15BrS | CID 11984010 - PubChem [pubchem.ncbi.nlm.nih.gov]
Triphenylsulfonium Bromide concentration effects on curing speed
Application Note & Protocol
Topic: Optimizing Curing Speed: The Effect of Triphenylsulfonium Bromide Concentration in Cationic Photopolymerization
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide on the influence of this compound concentration on the curing speed of cationic photopolymerization reactions. This compound is a highly effective photoinitiator that, upon exposure to UV radiation, generates a strong Brønsted acid capable of initiating the polymerization of various monomers like epoxides and vinyl ethers.[1][2][3] Understanding the relationship between its concentration and the resulting cure kinetics is critical for optimizing formulations in applications such as coatings, adhesives, inks, and 3D printing.[1] This guide elucidates the underlying photochemical mechanisms, provides a comprehensive experimental protocol for quantifying curing speed using Photo-Differential Scanning Calorimetry (Photo-DSC), and discusses the interpretation of the resulting data.
Introduction: The Role of Triphenylsulfonium Salts in Cationic Polymerization
Cationic polymerization offers distinct advantages over free-radical polymerization, including a lack of inhibition by oxygen and the ability for the reaction to continue even after the light source is removed, a phenomenon known as "dark cure".[1] Triarylsulfonium salts, such as this compound, are a cornerstone of cationic photopolymerization.[2][4]
Upon absorption of UV light, this compound undergoes photolysis. The primary mechanism involves the cleavage of a sulfur-carbon bond, which can proceed through both heterolytic and homolytic pathways.[1] This process ultimately leads to the formation of a Brønsted acid (HBr in this case), which is the true initiating species for the polymerization of cationically sensitive monomers.[1][5] The generated acid protonates a monomer, creating a carbocation that propagates by adding to subsequent monomer units.
The concentration of the photoinitiator is a crucial parameter that directly influences the number of initiating acid species generated upon UV exposure, and consequently, the overall speed of the curing reaction.[6][7][8]
Mechanism of Action: From Photon to Polymer
The initiation of cationic polymerization by this compound is a multi-step process:
-
Photoexcitation: The Triphenylsulfonium cation absorbs a photon of UV light, promoting it to an excited singlet state.[1]
-
Bond Cleavage: The excited state is unstable and undergoes rapid cleavage of a carbon-sulfur bond. This can occur via two main pathways:
-
Heterolytic Cleavage: Forms a phenyl cation and diphenyl sulfide.
-
Homolytic Cleavage: Forms a phenyl radical and a diphenylsulfinyl radical cation.
-
-
Acid Generation: Through a series of subsequent reactions, including interaction with the surrounding monomer or solvent, these reactive intermediates lead to the formation of a proton (H+). This proton then combines with the bromide anion (Br-) to form the strong Brønsted acid, hydrobromic acid (HBr).[1]
-
Initiation & Propagation: The generated HBr protonates a monomer (e.g., an epoxide), opening the ring and creating a cationic active center. This cation then rapidly adds to other monomers, propagating the polymer chain.[9][10]
Figure 1: Simplified workflow of this compound initiated cationic polymerization.
Concentration Effects on Curing Speed: A Kinetic Perspective
The rate of polymerization is directly proportional to the concentration of initiating species. Therefore, a higher concentration of this compound is expected to lead to a faster curing speed, as more acid molecules are generated per unit time under a given UV intensity.[8][11]
However, this relationship is not always linear. Two key phenomena can occur at higher concentrations:
-
Optimal Concentration: An increase in photoinitiator concentration generally leads to a faster cure rate and may initially increase the depth of cure.[6][7] However, after reaching an optimal concentration, the cure depth starts to decrease.[6][7][12]
-
Inner Filter Effect (Light Attenuation): At very high concentrations, the photoinitiator molecules at the surface of the sample can absorb a significant portion of the incident UV light.[7] This "self-shielding" prevents light from penetrating deeper into the sample, leading to a non-uniform cure and a decrease in the overall curing efficiency and depth of cure.[6][7] The polymer gel formed on the resin surface can also contribute to this light-blocking effect.[6][7]
Therefore, for any given formulation and light source, there exists an optimal concentration of this compound that balances the need for a high concentration of initiating species with the necessity of sufficient light penetration.
Experimental Protocol: Quantifying Curing Kinetics with Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique for studying the kinetics of photopolymerization.[13][14][15] It measures the heat flow associated with the exothermic polymerization reaction as a function of time during UV irradiation.
Materials and Equipment
-
Monomer: Cycloaliphatic diepoxide (e.g., ECC)
-
Photoinitiator: this compound
-
Photo-DSC Instrument: Equipped with a UV light source (e.g., high-pressure mercury lamp)
-
Sample Pans: Aluminum DSC pans
-
Micropipette
-
Analytical Balance
Sample Preparation
-
Prepare a series of stock solutions of this compound in the monomer at different weight percentages (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0% w/w).
-
Ensure complete dissolution of the photoinitiator, using gentle heating or vortexing if necessary. Store the solutions in amber vials to protect them from ambient light.
Photo-DSC Measurement Protocol
Figure 2: Experimental workflow for Photo-DSC analysis.
-
Instrument Setup: Set the Photo-DSC to operate in isothermal mode at a temperature high enough to ensure the sample remains in a non-vitrified state during curing (e.g., 35°C). Set the UV light intensity to a constant value (e.g., 60 mW/cm²).[14]
-
Sample Loading: Place a tared, open aluminum DSC pan onto the analytical balance. Using a micropipette, dispense a small, consistent amount of the formulated resin (approximately 2-3 mg) into the center of the pan.[14] Record the exact weight.
-
Measurement: Place the sample pan into the DSC cell. Allow the system to equilibrate at the set isothermal temperature.
-
UV Curing: Initiate the UV exposure and simultaneously begin recording the heat flow data as a function of time. Continue the exposure for a sufficient duration to ensure the reaction goes to completion (e.g., 5 minutes).[14]
-
Repeat: Repeat the measurement for each of the prepared concentrations, ensuring to use a fresh sample for each run.
Data Analysis and Interpretation
The Photo-DSC thermogram provides a wealth of kinetic information. The key parameters to extract are:
-
Time to Peak Exotherm (s): The time it takes to reach the maximum rate of heat evolution. A shorter time to peak indicates a faster curing reaction.
-
Total Enthalpy of Polymerization (ΔH, J/g): The total area under the exothermic peak, which is proportional to the overall degree of monomer conversion.
-
Rate of Polymerization (Rp): The slope of the heat flow curve, which indicates the instantaneous speed of the reaction.
Expected Results
As the concentration of this compound is increased, the following trends are expected:
| [TPS-Br] (wt%) | Time to Peak Exotherm (s) | Peak Heat Flow (W/g) | Total Enthalpy (J/g) | Observations |
| 0.5 | Decreasing | Increasing | Increasing | Slower cure, potentially incomplete conversion. |
| 1.0 | ↓ | ↑ | ↑ | Faster cure, higher conversion. |
| 2.0 | ↓ | ↑ | ↑ | Approaching optimal cure speed. |
| 3.0 | Plateau / Increasing | Plateau / Decreasing | Plateau | Optimal or near-optimal concentration. |
| 4.0 | ↑ | ↓ | ↓ | Slower cure due to inner filter effect. |
This table presents hypothetical data to illustrate the expected trends.
The results should demonstrate that the curing speed (inversely related to the time to peak exotherm) increases with photoinitiator concentration up to an optimal point.[16] Beyond this point, the curing speed may level off or even decrease due to the inner filter effect, which would be reflected in a longer time to peak and a lower total enthalpy.[16]
Alternative Analytical Techniques
While Photo-DSC is an excellent method, other techniques can also be employed to monitor curing kinetics:
-
Real-Time FT-IR (RT-FTIR): This technique monitors the disappearance of specific functional group absorbances (e.g., the epoxide ring vibration) in real-time during UV exposure.[13][17][18][19] It provides a direct measure of monomer conversion versus time.[17]
-
Photorheology: This method combines rheological measurements with UV curing to track the change in viscoelastic properties (e.g., storage and loss moduli) as the liquid resin transforms into a solid polymer.[20]
Conclusion
The concentration of this compound is a critical formulation variable that must be carefully optimized to achieve the desired curing performance. While higher concentrations generally lead to faster polymerization rates, an excess of the photoinitiator can be detrimental due to the inner filter effect, which hinders light penetration and can lead to incomplete curing. By employing analytical techniques such as Photo-DSC, researchers can systematically study these effects and identify the optimal photoinitiator concentration for their specific application, ensuring efficient and uniform curing.
References
- 1. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 2. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. uvebtech.com [uvebtech.com]
- 7. uychem.com [uychem.com]
- 8. mdpi.com [mdpi.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. princeton.edu [princeton.edu]
- 13. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 14. tainstruments.com [tainstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration | Veryst Engineering [veryst.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Characterization of polymers synthesized using Triphenylsulfonium Bromide initiator
Here are the detailed Application Notes and Protocols for the characterization of polymers synthesized using a Triphenylsulfonium Bromide initiator.
Application Note & Protocol Guide
Topic: Comprehensive Characterization of Cationically Synthesized Polymers Using this compound Initiators
Audience: Researchers, scientists, and drug development professionals.
Abstract
Triphenylsulfonium salts, such as this compound, are potent initiators for cationic polymerization, enabling the synthesis of a wide range of polymers from monomers like epoxides and vinyl ethers.[1][2] The successful application of these polymers, particularly in fields like nanotechnology, drug delivery, and advanced materials, is critically dependent on a thorough understanding of their physicochemical properties. This guide provides a comprehensive framework for the multi-faceted characterization of these polymers. It moves beyond mere procedural lists to explain the causality behind analytical choices, ensuring a robust and reliable characterization workflow. We will detail protocols for structural elucidation (NMR, FTIR), molar mass determination (GPC/SEC), thermal analysis (TGA, DSC), and kinetic monitoring, grounded in established scientific principles.
The Science of Triphenylsulfonium Salt-Initiated Cationic Polymerization
Cationic polymerization is a chain-growth mechanism where the active center of the growing polymer chain is a carbocation.[3][4] Triphenylsulfonium salts are excellent sources of the strong Brønsted acids required to initiate this process.
1.1. Mechanism of Initiation
The initiation process begins with the generation of a superacid (e.g., HBr from this compound, though salts with non-nucleophilic counterions like hexafluoroantimonate are more common for preventing termination).[2] This generation can be triggered either thermally or photochemically.[2][5] The liberated proton then adds to an electron-rich monomer, creating a carbocationic active center.
Caption: General mechanism of cationic polymerization initiated by a triphenylsulfonium salt.
1.2. Propagation and Termination
Propagation proceeds via the sequential addition of monomer units to the carbocationic chain end.[4] The reaction is typically very fast. Termination or chain transfer events, which stop the growth of a polymer chain, can occur through various mechanisms, such as reaction with impurities (like water), counterion recombination, or proton abstraction from the growing chain to a monomer.[4][6] Controlling these events is key to achieving desired molecular weights.
A Strategic Workflow for Polymer Characterization
A single analytical technique is insufficient to fully describe a polymer. A comprehensive profile requires a combination of methods that probe the polymer's structure, size, and bulk properties.
Caption: A multi-technique workflow for comprehensive polymer characterization.
Structural Characterization Protocols
Structural analysis confirms the identity of the polymer and the extent of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation and for quantifying monomer conversion. ¹H NMR is used to track the disappearance of monomer-specific protons (e.g., vinylic protons) and the appearance of protons on the polymer backbone.[7][8]
Protocol: Quantitative ¹H NMR for Monomer Conversion
-
Sample Preparation:
-
Accurately weigh ~10-15 mg of the crude, dried polymer sample into an NMR tube.
-
Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a sharp singlet peak in a clear region of the spectrum.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) that dissolves both the monomer, polymer, and standard.
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrument Setup:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration. A d1 of 10-15 seconds is often sufficient.
-
-
Data Acquisition & Processing:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 64) for a good signal-to-noise ratio.
-
Carefully phase and baseline the spectrum.
-
Integrate the characteristic peak of the internal standard, a peak corresponding to the unreacted monomer, and a peak corresponding to the polymer.
-
-
Calculation:
-
Calculate the moles of the standard.
-
Use the integral ratios to calculate the moles of remaining monomer and the moles of polymerized repeat units.
-
Monomer Conversion (%) = [1 - (moles of remaining monomer / initial moles of monomer)] * 100.
-
Trustworthiness: The use of a gravimetrically added internal standard and a long relaxation delay are critical for converting peak integrals into accurate molar quantities, making the measurement self-validating.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid, qualitative technique ideal for quickly confirming the success of a polymerization by tracking the disappearance of key functional group vibrations from the monomer.[10]
Protocol: ATR-FTIR Analysis
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the dried polymer sample directly onto the ATR crystal. If it is a solid, apply pressure using the instrument's clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Interpretation:
-
Compare the polymer spectrum to the monomer spectrum.
-
For vinyl ether polymerization, look for the disappearance of the C=C stretch (~1620-1640 cm⁻¹) and =C-H bend (~810-850 cm⁻¹) peaks.
-
For epoxide polymerization, monitor the disappearance of the epoxide ring vibration (~910-830 cm⁻¹).[11]
-
Molar Mass and Distribution Analysis
Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)
Expertise & Experience: GPC/SEC is the standard method for measuring the number-average (Mn), weight-average (Mw), and dispersity (Đ = Mw/Mn) of a polymer. However, cationic polymers are notoriously difficult to analyze on standard silica-based columns due to their tendency to adsorb to negative silanol groups on the packing material.[12][13] This leads to peak tailing, artificially broadened distributions, and inaccurate molar mass values.
Causality Behind Protocol Choices: To overcome adsorption, the protocol must incorporate two key features:
-
Specialized Columns: Use columns specifically designed for cationic polymers, which often have a polyamine or other positively charged coating to repel the cationic analyte.[13]
-
Mobile Phase Modification: Employ an eluent containing a salt (e.g., 0.1-0.3 M NaNO₃ or LiBr) and often an acid (e.g., acetic acid to maintain a low pH) to screen the ionic interactions between the polymer and the stationary phase.[14]
Protocol: GPC/SEC for Cationic Polymers
-
System Setup:
-
Mobile Phase: Prepare the eluent, for example, 0.3 M sodium acetate in water at pH 4.4, or DMF with 0.01 M LiBr.[14][15] Filter and thoroughly degas the mobile phase.
-
Columns: Install a set of columns suitable for cationic polymer analysis and the expected molar mass range (e.g., Shodex OHpak SB series).[14]
-
Equilibration: Equilibrate the entire system with the mobile phase at a constant temperature (e.g., 40-50 °C) until a stable baseline is achieved.[15][16]
-
-
Calibration:
-
Prepare a series of narrow-dispersity polymer standards (e.g., poly(2-vinylpyridine) or specialized cationic standards) of known molar mass.
-
Inject each standard and record its retention time.
-
Generate a calibration curve by plotting log(Molar Mass) versus retention time.
-
-
Sample Analysis:
-
Prepare the synthesized polymer sample at a concentration of 1-2 mg/mL in the mobile phase. Filter the solution through a 0.22 or 0.45 µm filter.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software, calculate Mn, Mw, and Đ relative to the generated calibration curve.
-
Data Presentation: Example GPC/SEC Results
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) | Eluent System |
| Poly(VE)-01 | 8,500 | 9,900 | 1.16 | 0.3 M NaAc, pH 4.4 |
| Poly(VE)-02 | 15,200 | 18,100 | 1.19 | 0.3 M NaAc, pH 4.4 |
| Poly(Epoxide)-01 | 11,300 | 13,800 | 1.22 | DMF + 0.01 M LiBr |
Thermal Properties Analysis
Thermal analysis provides critical information on the polymer's stability and service temperature range.
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the degradation temperature and assess the thermal stability of the polymer.[10][17]
Protocol: TGA for Thermal Stability
-
Sample Preparation: Place 5-10 mg of the dried polymer into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the system with an inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[17]
-
-
Thermal Program:
-
Equilibrate at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600-800 °C).[17]
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is primarily used to determine the glass transition temperature (Tg), the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It can also be used in "photo-DSC" mode to measure the heat released during photo-polymerization, providing kinetic information.[18][19]
Protocol: DSC for Glass Transition (Tg) Determination
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Ramp the temperature at 10-20 °C/min to a point well above the expected Tg to erase the polymer's prior thermal history.
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Second Heat: Ramp the temperature again at 10-20 °C/min.
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
The Tg is identified as the midpoint of the step-change in the heat flow curve.
-
Data Presentation: Example Thermal Analysis Results
| Sample ID | T_onset (5% loss) (°C) | Glass Transition (Tg) (°C) |
| Poly(VE)-01 | 285 | 15 |
| Poly(Epoxide)-01 | 310 | 65 |
References
- 1. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]
- 2. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. phantomplastics.com [phantomplastics.com]
- 8. NMR spectroscopy for determination of cationic polymer concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of triphenylsulfonium triflate bound copolymer for electron beam lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. Molar-mass characterization of cationic polymers for gene delivery by aqueous size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]
- 17. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Triphenylsulfonium Bromide in 3D Printing and Microfabrication
Introduction: The Role of Triphenylsulfonium Salts in Advanced Fabrication
Triphenylsulfonium salts, including Triphenylsulfonium Bromide, represent a cornerstone class of materials known as Photoacid Generators (PAGs). These compounds are instrumental in a variety of high-resolution fabrication technologies, including 3D printing and microfabrication.[1][2] Their primary function is to convert light energy into a strong acid, which then catalyzes a cascade of chemical reactions within a photosensitive polymer matrix, known as a photoresist.[1][2] This "chemical amplification" mechanism is the key to achieving high sensitivity and resolution in processes like photolithography, stereolithography (SLA), and two-photon polymerization (TPP).[1][3] This guide provides an in-depth exploration of the applications and protocols for utilizing this compound in these advanced manufacturing techniques.
Chemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C18H15BrS | [4][] |
| Molecular Weight | 343.28 g/mol | [4][][6] |
| Appearance | White to off-white crystalline powder | [][6] |
| Melting Point | 293 °C | [][6][7] |
| Purity | Typically >98.0% | [][6] |
| CAS Number | 3353-89-7 | [4][6] |
Mechanism of Action: Photoacid Generation
The efficacy of this compound in 3D printing and microfabrication stems from its ability to generate a strong Brønsted acid upon exposure to high-energy radiation, such as UV light, electron beams, or extreme ultraviolet (EUV) radiation.[1][8] This process initiates a cascade of chemical reactions that alter the solubility of the surrounding polymer matrix.
The acid generation mechanism can proceed through two primary pathways following the absorption of a photon:
-
Homolytic Cleavage: The excited triphenylsulfonium cation undergoes a carbon-sulfur bond cleavage, forming a diphenylsulfonium radical cation and a phenyl radical.
-
Heterolytic Cleavage: The excited triphenylsulfonium cation can also undergo heterolytic cleavage of the carbon-sulfur bond.
These reactive intermediates then interact with surrounding molecules in the photoresist to ultimately produce a strong acid (HBr in the case of this compound).[1][8] This photogenerated acid is the key catalytic species that drives the subsequent chemical amplification in the photoresist.
Caption: Photochemical mechanism of this compound as a photoacid generator.
Applications and Protocols
Photolithography and Microfabrication
This compound is a critical component in chemically amplified resists (CARs) used for high-resolution patterning in microfabrication.[1] The photogenerated acid catalyzes a deprotection reaction in the polymer backbone, leading to a significant change in solubility in the exposed regions. This allows for the creation of intricate patterns with feature sizes down to the nanometer scale.[3]
Protocol: Formulation and Processing of a Chemically Amplified Photoresist
This protocol provides a general framework for the formulation of a positive-tone, chemically amplified photoresist using this compound.
Materials:
-
Polymer Resin: Poly(4-hydroxystyrene) partially protected with a t-butoxycarbonyl (t-BOC) group.
-
Photoacid Generator (PAG): this compound.
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA).[9]
-
Developer: 2.38 wt% Tetramethylammonium hydroxide (TMAH) in water.[10]
-
Substrate: Silicon wafer.
Formulation:
-
Dissolution of Polymer: Dissolve the t-BOC protected poly(4-hydroxystyrene) resin in PGMEA to achieve a concentration of 10-20 wt%. The exact concentration will influence the final film thickness.
-
Addition of PAG: Add this compound to the polymer solution at a concentration of 1-5 wt% relative to the polymer weight. Higher PAG loading can increase sensitivity but may also lead to increased acid diffusion and reduced resolution.[11]
-
Mixing and Filtration: Stir the solution until all components are fully dissolved. Filter the resulting photoresist solution through a 0.2 µm filter to remove any particulate matter.[9][10]
Processing Workflow:
Caption: A typical workflow for photolithography using a chemically amplified resist.
Step-by-Step Protocol:
-
Substrate Preparation: Clean a silicon wafer using a standard cleaning procedure (e.g., piranha etch or RCA clean) to ensure a pristine surface for photoresist adhesion.
-
Spin Coating: Dispense the formulated photoresist onto the center of the silicon wafer. Spin coat at a predetermined speed (e.g., 1500-4000 rpm) to achieve the desired film thickness.
-
Soft Bake: Place the coated wafer on a hotplate at 90-110°C for 60-90 seconds to remove the casting solvent.[9]
-
Exposure: Expose the photoresist-coated wafer to a patterned light source (e.g., UV lamp through a photomask, electron beam). The exposure dose will depend on the sensitivity of the photoresist and the intensity of the light source.
-
Post-Exposure Bake (PEB): Bake the exposed wafer on a hotplate at a temperature typically between 90°C and 130°C for 60-90 seconds.[9] This step is crucial for driving the acid-catalyzed deprotection reaction and is a key part of the chemical amplification process.
-
Development: Immerse the wafer in a 2.38 wt% TMAH developer solution for a specified time (e.g., 30-60 seconds).[10] The exposed regions, where the polymer has become soluble, will be removed.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
-
Hard Bake: Perform a final bake at a higher temperature (e.g., 110-130°C) to anneal the patterned photoresist and improve its mechanical and chemical resistance for subsequent processing steps like etching.
Stereolithography (SLA) 3D Printing
In SLA, this compound can act as a photoinitiator for cationic polymerization.[1] This process is particularly advantageous as it is not inhibited by oxygen, unlike free-radical polymerization.[1] Upon exposure to UV light, the generated acid initiates the ring-opening polymerization of monomers such as epoxides and vinyl ethers, leading to the formation of a solid polymer layer.
Protocol: Formulation of a Cationic UV-Curable Resin for SLA
Materials:
-
Monomer: A cycloaliphatic epoxide, such as (3,4-epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (ECC).
-
Photoinitiator: this compound. Other triarylsulfonium salts with different counter-anions like hexafluoroantimonate or hexafluorophosphate are also commonly used.[8][12][13]
-
Reactive Diluent (Optional): A low-viscosity epoxide or vinyl ether to adjust the viscosity of the resin.
-
Photosensitizer (Optional): A compound that absorbs light at the wavelength of the SLA printer's laser and transfers energy to the photoinitiator, extending the spectral sensitivity.
Formulation:
-
Monomer Preparation: In a light-protected container, add the desired amount of the cycloaliphatic epoxide monomer.
-
Photoinitiator Addition: Dissolve this compound in the monomer at a concentration of 0.5-3.0 wt%. Gentle heating and stirring may be required to facilitate dissolution.
-
Homogenization: Thoroughly mix the components until a homogeneous solution is obtained. If using a reactive diluent or photosensitizer, add them during this step.
-
Degassing: Place the formulated resin in a vacuum chamber to remove any dissolved air bubbles, which can interfere with the printing process.
SLA Printing and Post-Processing:
-
Printing: Load the formulated resin into the vat of an SLA 3D printer equipped with a suitable UV laser (typically in the range of 355-405 nm). Print the desired 3D object layer by layer.
-
Cleaning: After printing, remove the object from the build platform and wash it with a suitable solvent (e.g., isopropyl alcohol) to remove any uncured resin.
-
Post-Curing: Place the cleaned object in a UV curing chamber to ensure complete polymerization and enhance its mechanical properties.
Two-Photon Polymerization (TPP) Microfabrication
Two-photon polymerization is a high-resolution 3D printing technique capable of producing features smaller than the diffraction limit of light.[14] In TPP, a focused femtosecond laser is used to induce polymerization in a highly localized volume (voxel).[14][15] While free-radical photoinitiators are common in TPP, cationic photoinitiators like this compound can also be employed, particularly for the polymerization of epoxy-based resins.
Considerations for TPP Resin Formulation:
-
Two-Photon Absorption Cross-Section: For efficient TPP, the photoinitiator system should have a high two-photon absorption cross-section at the wavelength of the femtosecond laser (typically in the near-infrared range). Often, a photosensitizer is used in conjunction with the sulfonium salt to achieve this.
-
Resin Composition: The resin is typically composed of a monomer (e.g., an epoxy-based SU-8 resin), the photoinitiator (this compound), and a solvent.
-
Initiator Concentration: The concentration of the photoinitiator is a critical parameter that influences the polymerization threshold and the size of the voxel, thereby affecting the final resolution of the printed structure.
General TPP Workflow:
-
Resin Preparation: Formulate the resin as described for SLA, ensuring all components are fully dissolved and the solution is free of particles.
-
Substrate Preparation: A small drop of the resin is placed on a glass slide or other suitable substrate.
-
3D Printing: The substrate is mounted on the TPP system. A high-power, pulsed laser is focused into the resin, and the focal point is scanned in three dimensions to create the desired structure.
-
Development: After printing, the unpolymerized resin is washed away with a suitable solvent, leaving behind the fabricated 3D microstructure.
Troubleshooting and Expert Insights
-
Low Sensitivity/Slow Curing:
-
Cause: Insufficient photoinitiator concentration, low light intensity, or a mismatch between the light source's wavelength and the photoinitiator's absorption spectrum.
-
Solution: Increase the photoinitiator concentration, use a higher intensity light source, or incorporate a photosensitizer to broaden the spectral response.
-
-
Poor Resolution/Feature Broadening:
-
Incomplete Curing in SLA:
-
Cause: Insufficient UV exposure, high pigment or additive content blocking the UV light, or low photoinitiator concentration.
-
Solution: Increase the exposure time per layer, reduce the concentration of UV-blocking additives, or increase the photoinitiator concentration. Ensure thorough post-curing.
-
Conclusion
This compound and other triarylsulfonium salts are versatile and powerful tools in the fields of 3D printing and microfabrication. Their ability to act as efficient photoacid generators enables a wide range of applications, from the production of high-resolution microelectronics to the fabrication of complex 3D structures. By understanding the underlying photochemical mechanisms and carefully controlling the formulation and processing parameters, researchers and engineers can leverage the unique properties of these compounds to push the boundaries of advanced manufacturing.
References
- 1. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 2. Photo-Acid Generators (PAGs) | TCI AMERICA [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H15BrS | CID 11984010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3353-89-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 3353-89-7 [chemicalbook.com]
- 8. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]
- 9. A Single-Component Molecular Glass Resist Based on Tetraphenylsilane Derivatives for Electron Beam Lithography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR100583095B1 - Photoresist composition containing photo radical generator with photo acid generator - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Two-photon polymerization for 3D biomedical scaffolds: Overview and updates [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Anion Exchange Reactions with Triphenylsulfonium Bromide to Synthesize Diverse Sulfonium Salts
Introduction: The Versatility of Triphenylsulfonium Salts and the Power of Anion Exchange
Triphenylsulfonium (TPS) salts are a pivotal class of compounds, primarily recognized for their role as photoacid generators (PAGs) in photolithography and cationic polymerization.[1][2] The utility of a specific triphenylsulfonium salt is profoundly influenced by the nature of its counter-anion. This anion dictates critical properties such as solubility, thermal stability, and the strength of the photogenerated acid. Consequently, the ability to readily modify this anion is of paramount importance for tailoring the performance of these salts to specific applications.
Triphenylsulfonium bromide serves as an excellent and versatile starting material for the synthesis of a wide array of other triphenylsulfonium salts. Its commercial availability and straightforward reactivity make it an ideal precursor. The core strategy for this transformation is the anion exchange reaction, also known as salt metathesis. This powerful technique allows for the simple replacement of the bromide anion with a diverse range of other anions, thereby providing access to a library of triphenylsulfonium salts with customized properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for conducting anion exchange reactions with this compound.
The Underlying Chemistry: Principles of Anion Exchange
Anion exchange with this compound is a type of salt metathesis reaction, which can be represented by the general equation:
Ph₃S⁺Br⁻ + M⁺A⁻ → Ph₃S⁺A⁻ + M⁺Br⁻
Where:
-
Ph₃S⁺Br⁻ is this compound.
-
M⁺A⁻ is a salt containing the desired anion (A⁻) and a counter-cation (M⁺), which is typically an alkali metal (Na⁺, K⁺) or silver (Ag⁺).
-
Ph₃S⁺A⁻ is the newly synthesized triphenylsulfonium salt.
-
M⁺Br⁻ is the bromide salt byproduct.
The driving force for this reaction is often the precipitation of the inorganic bromide salt (M⁺Br⁻) from the reaction mixture.[3] By Le Châtelier's principle, the removal of a product from the equilibrium shifts the reaction towards the formation of the desired triphenylsulfonium salt. The choice of solvent is critical, as it must solubilize the reactants while promoting the precipitation of the bromide byproduct. For instance, many anion exchange reactions are performed in solvents like acetone, acetonitrile, or biphasic systems where the solubility of sodium or potassium bromide is low.[4]
Experimental Protocols
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. This compound is classified as a skin and eye irritant.[1][5][6] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Triphenylsulfonium Hexafluorophosphate
This protocol details the synthesis of triphenylsulfonium hexafluorophosphate, a commonly used photoacid generator, via anion exchange with this compound.
Materials:
-
This compound (Ph₃SBr)
-
Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)
-
Acetonitrile or Acetone
-
Ethanol (for recrystallization)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of acetonitrile or acetone.
-
In a separate container, dissolve ammonium hexafluorophosphate (1.0-1.5 eq) in the same solvent.[4]
-
Slowly add the ammonium hexafluorophosphate solution to the stirred solution of this compound at room temperature.
-
A white precipitate of ammonium bromide (or potassium bromide if KPF₆ is used) will form immediately.
-
Continue stirring the suspension at room temperature for 15 hours to ensure the reaction goes to completion.[4]
-
After the reaction period, filter the suspension to remove the precipitated inorganic bromide salt.
-
Collect the filtrate, which contains the desired triphenylsulfonium hexafluorophosphate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a white solid.
-
For further purification, recrystallize the crude product from ethanol to yield white needles.[4]
Workflow for Anion Exchange Reaction
Caption: General workflow for the synthesis of triphenylsulfonium salts via anion exchange.
Protocol 2: Synthesis of Triphenylsulfonium Nonaflate
This protocol describes a biphasic anion exchange reaction to synthesize triphenylsulfonium nonaflate, a PAG that generates a strong, non-volatile acid.
Materials:
-
This compound (Ph₃SBr)
-
Sodium perfluorobutanesulfonate (Sodium Nonaflate)
-
Ethyl acetate
-
Deionized water
-
n-Butanol (for recrystallization)
-
Magnetic stirrer with heating capabilities
-
Separatory funnel
-
Centrifuge (optional)
Procedure:
-
Combine this compound (1.0 eq) and sodium perfluorobutanesulfonate (1.0-1.2 eq) in a round-bottom flask.[1]
-
Add a biphasic solvent system of ethyl acetate and water.[1]
-
Heat the mixture to 60°C and stir vigorously for 9 hours.[1]
-
After the reaction, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer (ethyl acetate).
-
Wash the organic layer with deionized water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by centrifugation and subsequent recrystallization from a mixture of n-butanol and water to yield the final product.[1] An 81.17% yield has been reported for this method.[1]
Table of Representative Anion Exchange Reactions
| Starting Material | Anion Source | Target Anion | Solvent(s) | Reaction Conditions | Reported Yield | Reference |
| This compound | Ammonium Hexafluorophosphate | Hexafluorophosphate (PF₆⁻) | Acetonitrile | 15 hours, room temp. | 99% (crude) | [4] |
| This compound | Potassium Hexafluorophosphate | Hexafluorophosphate (PF₆⁻) | Acetone | 15 hours, room temp. | 98% (crude) | [4] |
| This compound | Sodium Hexafluoroantimonate | Hexafluoroantimonate (SbF₆⁻) | Acetone | 5 hours, room temp. | 99% (crude) | [4] |
| This compound | Sodium Perfluorobutanesulfonate | Nonaflate (C₄F₉SO₃⁻) | Ethyl acetate / Water | 9 hours, 60°C | 81.17% | [1] |
| Triphenylsulfonium Chloride | 4-Hydroxycyclohexyl Formic Acid / NaOH | 4-Hydroxycyclohexyl Formate | Water / Dichloromethane | 14 hours, room temp. | Not specified | [7] |
Characterization of Synthesized Sulfonium Salts
The successful synthesis and purity of the new triphenylsulfonium salt should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the triphenylsulfonium cation. The aromatic protons typically appear in the range of 7.8-8.0 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the mass of the triphenylsulfonium cation (m/z ≈ 263.08).
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Infrared (IR) Spectroscopy: Can be used to identify characteristic vibrational frequencies of the new anion.
Troubleshooting and Best Practices
Successful anion exchange reactions hinge on careful experimental design and execution. Here are some key considerations and troubleshooting tips:
-
Choice of Anion Source: The cation of the anion source salt (M⁺) is crucial. Sodium and potassium salts are commonly used due to the low solubility of NaBr and KBr in many organic solvents. Silver salts (e.g., AgPF₆) can also be used, as AgBr is highly insoluble, providing a strong driving force for the reaction.
-
Solvent Selection: The ideal solvent should dissolve the this compound and the anion source salt but precipitate the bromide byproduct. Acetonitrile and acetone are often good choices. For some reactions, a biphasic system may be more effective.
-
Incomplete Reaction: If the reaction does not go to completion, this may be due to insufficient stirring, a short reaction time, or unfavorable equilibrium. Increasing the reaction time, using a slight excess of the anion source, or changing the solvent to one that better precipitates the bromide salt can help.
-
Purification Challenges: If the product is difficult to purify, it may be contaminated with unreacted starting materials or the bromide byproduct. Thorough washing of the crude product or multiple recrystallizations may be necessary. In some cases, column chromatography can be employed.
-
Product Stability and Storage: Triphenylsulfonium salts are generally stable crystalline solids. However, they should be stored in a cool, dry place, protected from light, to prevent degradation.[8][9] Some salts may be hygroscopic and should be stored in a desiccator.
Troubleshooting Logic Diagram
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Ion/Ion Reactions with “Onium” Reagents: An Approach for the Gas-phase Transfer of Organic Cations to Multiply-Charged Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. This compound | CAS#:3353-89-7 | Chemsrc [chemsrc.com]
- 5. This compound | C18H15BrS | CID 11984010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3353-89-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols: Triphenylsulfonium Bromide in Dual-Cure (UV/Thermal) Systems
Introduction: Overcoming the Limitations of Single-Cure Systems
In the realm of advanced material formulation, achieving a complete and uniform cure is paramount to ensuring optimal performance and reliability. Traditional single-cure systems, relying solely on either ultraviolet (UV) light or thermal energy, often face significant limitations. UV curing, while offering rapid, on-demand polymerization, is restricted to line-of-sight applications, leaving "shadowed" or hidden areas uncured.[1][2][3][4] Conversely, thermal curing, though effective for bulk polymerization, can be energy-intensive and may induce thermal stress in sensitive components.
Dual-cure systems elegantly circumvent these challenges by combining two distinct curing mechanisms within a single formulation.[1][2][3][5] This approach typically involves a primary UV-initiated cure for rapid surface tacking and fixing of components, followed by a secondary thermal cure to ensure complete polymerization throughout the material, including in areas inaccessible to UV light.[1][2] This synergistic approach is particularly advantageous for complex assemblies found in electronics, medical devices, and automotive components.[2][3]
This application note provides an in-depth technical guide on the use of Triphenylsulfonium Bromide as a versatile initiator in cationic dual-cure (UV/thermal) systems, particularly for epoxy-based formulations. Triphenylsulfonium salts are a class of onium salt compounds that function as highly effective Photoacid Generators (PAGs) and Thermal Acid Generators (TAGs), making them ideal candidates for initiating both stages of the dual-cure process.[6][7][8]
The Dual-Functionality of this compound
This compound (C₁₈H₁₅BrS) is a key enabler for dual-cure systems due to its ability to generate a strong Brønsted acid (HBr) through two distinct pathways: photolysis and thermolysis. This generated acid acts as the catalyst for cationic polymerization of monomers such as epoxides and vinyl ethers.[9]
Part 1: UV-Initiated Curing (Photolysis)
Upon exposure to UV radiation, typically in the 254 nm range, the Triphenylsulfonium cation undergoes photolysis. This process involves the cleavage of a sulfur-carbon bond, leading to the formation of reactive intermediates that ultimately abstract a proton from the surrounding environment to generate hydrobromic acid (HBr).[3][10] This photo-generated acid rapidly initiates the ring-opening polymerization of epoxy groups in the exposed areas, leading to a tack-free surface within seconds.
Diagram 1: UV-Initiated Acid Generation and Cationic Polymerization.
Part 2: Thermally-Initiated Curing (Thermolysis)
For areas not reached by UV light, the secondary thermal cure ensures complete polymerization. While highly stable at room temperature, this compound will decompose upon heating to generate HBr. The thermal decomposition of sulfonium salts is a well-established method for initiating cationic polymerization.[11] Although the precise decomposition temperature can vary based on the formulation, this compound's thermal instability at moderately elevated temperatures (e.g., 80-150°C) makes it suitable for a thermal cure step that won't damage sensitive electronic components.[6][8] This thermally generated acid then initiates polymerization in the previously uncured "shadow" regions.
Diagram 2: Thermally-Initiated Acid Generation and Cationic Polymerization.
Model Formulation and Experimental Protocols
The following section provides a detailed protocol for a model dual-cure system based on an epoxy/acrylate formulation. This formulation is designed to demonstrate the efficacy of this compound as both a photo- and thermal acid generator.
Materials
| Component | Function | Example Product |
| Alicyclic Epoxy Resin | Cationic Polymerizable Base | 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate |
| Acrylate Reactive Diluent | Viscosity Modifier | 1,6-Hexanediol diacrylate (HDDA) |
| This compound | Dual-Cure Initiator | Sigma-Aldrich, 98% |
| Free-Radical Photoinitiator | UV Cure for Acrylate | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) |
| Adhesion Promoter | Substrate Wetting | Silane Coupling Agent (e.g., Glymo) |
| Polymerization Inhibitor | Shelf-life Stability | Hydroquinone (HQ) |
Protocol 1: Formulation Preparation
Safety Precaution: All procedures should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Initial Mixing (under dark or amber light conditions):
-
To a light-protected mixing vessel, add 60 parts by weight of the alicyclic epoxy resin.
-
Add 30 parts by weight of the acrylate reactive diluent.
-
Add 1 part by weight of the silane coupling agent.
-
Add 0.1 parts by weight of the polymerization inhibitor.
-
Mix using a high-speed mechanical mixer at 1500 rpm for 5 minutes until a homogeneous mixture is achieved.[12]
-
-
Initiator Incorporation:
-
In a separate container, dissolve 3 parts by weight of this compound and 2 parts by weight of the free-radical photoinitiator (DMPA) into the mixture from step 1.
-
Continue mixing at a controlled temperature (not exceeding 40°C) until all initiators are fully dissolved and dispersed.[12]
-
-
Degassing:
-
Place the formulation in a vacuum chamber or a centrifuge to remove any entrapped air bubbles until the mixture is clear.
-
-
Storage:
-
Store the final formulation in a sealed, light-proof container at low temperature (e.g., 4°C) to ensure stability and prevent premature polymerization.[12]
-
Protocol 2: Dual-Curing Procedure
Diagram 3: Experimental Workflow for Dual-Cure System.
-
Application:
-
Apply the formulated adhesive to the desired substrate. For analytical testing, a thin film can be applied to a glass slide or into an aluminum DSC pan.
-
-
UV Curing (Primary Cure):
-
Expose the applied formulation to a UV light source.
-
Wavelength: 365 nm (for the radical initiator) and broadband UV to activate the this compound.
-
Intensity: 100 mW/cm².
-
Exposure Time: 5-30 seconds. This will provide initial fixture and a tack-free surface.[2] The acrylate component will rapidly polymerize via free-radical polymerization, while the epoxy in the exposed areas will begin to polymerize via cationic polymerization.
-
-
Thermal Curing (Secondary Cure):
-
Transfer the substrate to a convection oven.
-
Temperature Profile: Ramp to 120°C and hold for 30 minutes.
-
This thermal step will activate the this compound in the shadowed regions, ensuring a complete and uniform cure of the epoxy resin throughout the bulk of the material.
-
Characterization and Data Analysis
The curing process and final properties of the dual-cured material can be effectively monitored and quantified using various analytical techniques.
Monitoring Cure Progression with FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring of the curing reaction by tracking the disappearance of specific functional group peaks.[13][14][15][16]
-
Acrylate Conversion (UV Stage): Monitor the decrease in the peak area corresponding to the acrylate C=C double bond, typically around 810 cm⁻¹ and 1637 cm⁻¹.[14]
-
Epoxy Conversion (UV & Thermal Stages): Track the decrease in the characteristic oxirane ring peak at approximately 915 cm⁻¹.[15]
Thermal Analysis with Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) allows for the quantification of the heat evolved during both the UV and thermal curing stages, providing valuable kinetic information.[4][5][17]
A typical Photo-DSC experiment would involve:
-
An initial isothermal hold (e.g., at 30°C).
-
A UV pulse to measure the exothermic heat of the initial photopolymerization.
-
A subsequent temperature ramp to measure the exotherm of the thermal curing stage.
The degree of cure can be calculated by comparing the reaction enthalpy of each stage to the total theoretical enthalpy of the reaction.[17]
Quantitative Data Summary
The following table summarizes expected results from the analysis of the model dual-cure system, demonstrating the contribution of each curing step.
| Curing Stage | Analytical Method | Parameter Monitored | Expected Result |
| UV Cure Only | FTIR | Acrylate C=C peak area (810 cm⁻¹) | >90% conversion |
| FTIR | Epoxy oxirane peak area (915 cm⁻¹) | ~40-50% conversion (in exposed areas) | |
| Photo-DSC | Reaction Enthalpy (UV exotherm) | Significant heat flow corresponding to acrylate cure | |
| Thermal Cure Only | DSC | Reaction Enthalpy (Thermal exotherm) | Exothermic peak with onset around 90-110°C |
| FTIR | Epoxy oxirane peak area (915 cm⁻¹) | >95% conversion | |
| Dual Cure | FTIR | Final Epoxy oxirane peak area (915 cm⁻¹) | >98% conversion |
| DMA | Glass Transition Temperature (Tg) | Higher Tg compared to UV-only or thermal-only cure |
Conclusion and Field-Proven Insights
The use of this compound in dual-cure (UV/thermal) systems offers a robust and versatile solution for a wide range of applications where complete and reliable curing is critical. By acting as both a photoacid and thermal acid generator, it simplifies formulation while providing precise control over the curing process. The initial UV cure allows for rapid component fixing and high throughput, while the subsequent thermal cure guarantees full polymerization in shadowed areas, leading to superior mechanical and thermal properties of the final product.[2][3] This dual-functionality unlocks complex product designs that are not feasible with single-cure adhesives.[2]
References
- 1. A Dyciandiamine-Based Methacrylate-Epoxy Dual-Cure Blend-System for Stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | MDPI [mdpi.com]
- 5. linseis.com [linseis.com]
- 6. Photo- And Thermoinitiated Curing Of Epoxy Resins By Sulfonium Salts - Radtech [radtech-europe.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. CN114702909B - UV-thermal dual-curing adhesive and preparation method thereof - Google Patents [patents.google.com]
- 13. Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration | Veryst Engineering [veryst.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Troubleshooting & Optimization
Common byproducts in the synthesis of Triphenylsulfonium Bromide and their removal
Technical Support Center: Triphenylsulfonium Bromide Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
Introduction this compound (TPS-Br) is a cornerstone photoacid generator (PAG) and radical photoinitiator, pivotal in applications ranging from semiconductor photolithography to the synthesis of advanced biomaterials.[][2] The efficacy of TPS-Br is intrinsically linked to its purity; even trace impurities can adversely affect polymerization kinetics and material properties. This guide provides an in-depth, troubleshooting-focused resource for researchers encountering common challenges related to byproducts generated during the synthesis of this compound and the methodologies for their effective removal.
Frequently Asked Questions (FAQs)
Q1: I've just completed the synthesis of this compound via the Grignard route. What are the most probable impurities in my crude product?
A1: The synthesis of this compound, most commonly via the reaction of phenylmagnesium bromide with diphenyl sulfoxide, is robust but can generate several characteristic byproducts.[3] Understanding these impurities is the first step toward effective purification.
-
Unreacted Starting Materials: The most common impurities are residual diphenyl sulfoxide and bromobenzene (from the Grignard reagent preparation). Their presence is often due to incomplete reaction or non-stoichiometric addition of reagents.
-
Diphenyl Sulfide: This is a common reduction byproduct. During the reaction, the sulfoxide can be reduced, leading to the formation of this less polar and often oily impurity.
-
Mixed Triarylsulfonium Salts: If using substituted aryl Grignard reagents or substituted diaryl sulfoxides, a scrambling of the aryl groups can occur, leading to a mixture of different sulfonium salt products.[3][4] For instance, reacting 4-tolylmagnesium bromide with diphenyl sulfoxide can yield not only the desired diphenyl(4-tolyl)sulfonium salt but also triphenylsulfonium and tris(4-tolyl)sulfonium salts as byproducts.
-
Inorganic Salts: Magnesium bromide (MgBr₂) and other magnesium salts are formed during the Grignard reaction and subsequent acidic quench.[5][6]
-
Residual Solvents: Solvents used in the synthesis, such as diethyl ether, benzene, or toluene, can be trapped in the crude product.[3][5][6]
Q2: My crude product is an off-white, sticky solid or a colored oil instead of the expected white crystals. What is the likely cause?
A2: This is a classic sign of significant impurities. The desired this compound is a high-melting-point crystalline solid.[] The presence of organic byproducts, particularly diphenyl sulfide and residual solvents, disrupts the crystal lattice formation, resulting in an amorphous, oily, or discolored crude product. Some historical synthetic routes for sulfonium salts were known to produce colored oils that necessitated multiple, meticulous recrystallizations to yield pure, white crystals.[5]
Q3: How do I effectively remove the non-polar byproduct, diphenyl sulfide?
A3: The removal of diphenyl sulfide leverages the significant difference in polarity and solubility between it and the ionic this compound. The strategy is two-fold:
-
Aqueous Workup: During the reaction workup, the mixture is quenched with an aqueous acid, typically hydrobromic acid (HBr).[6] This crucial step protonates the reaction intermediate and ensures the final product is a salt. In the subsequent phase separation, the highly polar this compound partitions into the aqueous layer, while the non-polar diphenyl sulfide, along with unreacted bromobenzene and solvents like benzene, remains in the organic layer.[6] Multiple extractions of the organic layer with aqueous HBr can further improve the recovery of the desired salt.
-
Crystallization/Precipitation: Any remaining trace amounts of diphenyl sulfide are efficiently removed during the final purification step. When the product is crystallized or precipitated (e.g., from a dichloromethane/diethyl ether system), the non-polar impurities remain dissolved in the mother liquor.[3][5]
Q4: What is the most reliable method for purifying my crude this compound to high purity (>98%)?
A4: Recrystallization is the most effective and widely reported method for obtaining high-purity this compound.[3][5] The principle relies on dissolving the crude solid in a minimum amount of a suitable hot solvent (or solvent system) and allowing it to cool slowly. The solubility of the desired product decreases upon cooling, leading to the formation of pure crystals, while impurities remain in the solution.[3]
| Solvent System | Typical Use Case | Reference(s) |
| Dichloromethane / Diethyl Ether | A common method where the product is dissolved in a minimum of dichloromethane, and diethyl ether is added as an anti-solvent to induce precipitation/crystallization. | [3][5] |
| Ethanol / Water | The crude product is dissolved in hot ethanol or an ethanol/water mixture and allowed to cool, causing the pure salt to crystallize. | [3] |
| Ethanol | Used for straightforward recrystallization, often yielding high-purity white needles. | [5] |
| Isopropyl Alcohol | A documented solvent for recrystallizing triphenylsulfonium salts to high purity. | [7] |
Troubleshooting Guide
This section addresses specific problems encountered during synthesis and purification, explaining the causality and providing actionable solutions.
Problem 1: Low or No Yield After Synthesis
-
Root Cause Analysis: Low yields often trace back to the Grignard reagent preparation, which is highly sensitive to moisture. The presence of water will quench the Grignard reagent, preventing it from reacting with the diphenyl sulfoxide. Another cause can be incomplete reaction due to insufficient heating or reaction time.
-
Corrective Actions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried. Use anhydrous grade solvents (e.g., diethyl ether, benzene).
-
Verify Reagent Quality: Use freshly prepared phenylmagnesium bromide. Ensure the magnesium turnings are clean and activated.
-
Adhere to Reaction Parameters: The reaction of the Grignard reagent with diphenyl sulfoxide is typically performed at elevated temperatures (e.g., 80°C) for several hours to ensure completion.[5][6]
-
Problem 2: The Product Fails to Crystallize or Precipitate from Solution
-
Root Cause Analysis: This issue is almost always caused by an excess of impurities that act as "crystallization inhibitors." The solution may also not be sufficiently saturated for crystals to form.
-
Corrective Actions:
-
Improve Workup: Before attempting crystallization, ensure the aqueous workup was thorough. Perform additional washes of the organic extracts to remove any water-soluble impurities.
-
Concentrate the Solution: If precipitating from a system like dichloromethane/diethyl ether, ensure the initial dichloromethane solution is sufficiently concentrated before adding the diethyl ether anti-solvent.
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a single seed crystal of pure product.
-
Re-evaluate Solvent Choice: If one solvent system fails, remove the solvent under reduced pressure and attempt recrystallization with an alternative system from the table above.
-
Problem 3: Product Purity Remains Low (<95%) Even After a Single Recrystallization
-
Root Cause Analysis: A single recrystallization may be insufficient if the initial crude product is heavily contaminated. It is also possible that an impurity, such as a structurally similar sulfonium salt byproduct, has solubility characteristics very close to the desired product, causing it to co-crystallize.[4]
-
Corrective Actions:
-
Perform Multiple Recrystallizations: As noted in foundational literature, multiple recrystallizations are often necessary to achieve the high purity required for sensitive applications.[5]
-
Slow Down Crystallization: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Consider Chromatographic Purification: While less common for bulk purification, column chromatography is a viable, albeit more complex, method for separating sulfonium salts from persistent impurities.[8]
-
Visualized Workflows & Protocols
General Synthesis and Purification Workflow
The diagram below outlines the end-to-end process, from synthesis to the isolation of the pure product.
Caption: Workflow for this compound Synthesis and Purification.
Byproduct Separation Principle During Workup
This diagram illustrates the fundamental principle of separating the polar product from non-polar byproducts.
Caption: Phase-based separation of product from key organic byproducts.
Protocol: Recrystallization of this compound
This protocol details the purification of crude this compound using a dichloromethane/diethyl ether solvent system.
Materials:
-
Crude this compound
-
Dichloromethane (DCM), reagent grade
-
Diethyl ether (anhydrous), reagent grade
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound solid into a clean, dry Erlenmeyer flask. Add a minimal amount of dichloromethane and gently warm the mixture (to ~35-40°C) with stirring until the solid is completely dissolved. Avoid boiling the solvent. The goal is to create a saturated or near-saturated solution.
-
Precipitation: Remove the flask from the heat. Slowly add diethyl ether to the stirred solution. Diethyl ether acts as an anti-solvent, reducing the solubility of the polar sulfonium salt.
-
Crystallization: Continue adding diethyl ether until the solution becomes cloudy, indicating the onset of precipitation. Then, add a small additional volume of ether. Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours to facilitate crystal growth.
-
Cooling: For maximum yield, place the flask in an ice bath or refrigerator for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a fine, white, crystalline solid.[5]
References
- 2. CN113185437A - Preparation method of triphenyl sulfonium salt containing annular anion structure - Google Patents [patents.google.com]
- 3. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 4. WO2005037778A1 - Process for producing triarylsulfonium salt - Google Patents [patents.google.com]
- 5. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102838518A - Preparation method of triphenyl sulfonium salt - Google Patents [patents.google.com]
- 8. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield and purity of Triphenylsulfonium Bromide synthesis
Welcome to the technical support center for the synthesis of Triphenylsulfonium Bromide. This guide is designed for researchers, scientists, and drug development professionals to enhance the yield and purity of their synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly via the common Grignard route involving diphenyl sulfoxide and phenylmagnesium bromide.
Issue 1: Low or No Yield of this compound
Question: My reaction resulted in a very low yield, or I couldn't isolate any product. What are the likely causes and how can I fix this?
Answer: Low to no yield is a frequent issue, often stemming from problems with the Grignard reagent or the subsequent reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Cause A: Inactive Grignard Reagent. The formation of phenylmagnesium bromide is highly sensitive to moisture and air.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried before use and assembled under an inert atmosphere (e.g., nitrogen or argon).[1] Anhydrous solvents, particularly diethyl ether or THF, are critical.[1][2]
-
Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium before adding bromobenzene.[1]
-
Initiation: The reaction should start with a small amount of bromobenzene in solvent added to the magnesium. An exothermic reaction and the appearance of a cloudy gray solution indicate successful initiation. If it doesn’t start, gentle heating or sonication can be applied.[1]
-
-
-
Cause B: Improper Reaction Temperature. The reaction between phenylmagnesium bromide and diphenyl sulfoxide is temperature-sensitive.
-
Troubleshooting Steps:
-
Maintain Elevated Temperature: The addition of diphenyl sulfoxide solution to the Grignard reagent is typically performed at an elevated temperature, often around 80°C.[2][3][4] This helps to drive the reaction forward.
-
Controlled Addition: Add the diphenyl sulfoxide solution slowly to the stirred Grignard reagent to maintain control over the reaction temperature and prevent side reactions.[3][4]
-
-
-
Cause C: Incorrect Stoichiometry. An insufficient amount of Grignard reagent will lead to incomplete conversion of the diphenyl sulfoxide.
-
Troubleshooting Steps:
-
Use Excess Grignard Reagent: It is common to use a significant excess of the Grignard reagent. Ratios of phenylmagnesium bromide to diphenyl sulfoxide of 3:1 to 5:1 are often reported to achieve good yields.[4]
-
-
Below is a diagram illustrating the decision-making process for troubleshooting low yield.
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Impure Product After Synthesis
Question: My final product is an off-white or colored solid and shows impurities in analytical tests. How can I improve its purity?
Answer: Impurities in this compound synthesis can arise from side reactions or incomplete removal of starting materials and byproducts.
-
Cause A: Presence of Biphenyl and Other Side Products. The Grignard reaction can lead to the formation of biphenyl through Wurtz-type coupling.
-
Troubleshooting Steps:
-
Purification via Recrystallization: This is the most effective method for purifying the crude product.[2] A common solvent system is a mixture of ethanol and water, or dichloromethane and diethyl ether.[2][4] The principle is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, causing the desired product to crystallize while impurities remain in the solution.[2]
-
Extraction Workup: During the workup, after quenching the reaction with aqueous hydrobromic acid, ensure thorough extraction. The aqueous layer containing the this compound should be washed with an organic solvent like diethyl ether to remove non-polar impurities such as biphenyl before extracting the product with dichloromethane.[3][4]
-
-
-
Cause B: Residual Starting Materials. Unreacted diphenyl sulfoxide or bromobenzene can contaminate the final product.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Ensure the reaction goes to completion by stirring for a sufficient time at the optimal temperature (e.g., 18 hours at 80°C has been reported).[3][4]
-
Effective Washing: During the workup, washing the organic extracts containing the product with aqueous acid can help remove any basic impurities.
-
-
The following table summarizes various reported reaction conditions and the resulting yields, which can help in optimizing your procedure.
| Phenylmagnesium Bromide : Diphenyl Sulfoxide (Equivalents) | Solvent System | Reaction Time (hours) | Reported Yield (%) | Reference |
| 5 : 1 | Benzene/Diethyl Ether | 18 | 45 | [3] |
| 3 : 1 | Benzene/n-Heptane | 3 | 59-60 | [4] |
| 2.5 : 1 | Toluene/n-Heptane | Not specified | 47 | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the role of adding aqueous hydrobromic acid (HBr) during the workup?
A1: The addition of aqueous HBr is a crucial step that serves two main purposes. First, it quenches any unreacted Grignard reagent. Second, and more importantly, it protonates the intermediate formed in the reaction and provides the bromide counter-ion to form the final this compound salt, which is soluble in the aqueous layer.[2][3]
Q2: How can I confirm the purity of my synthesized this compound?
A2: Several analytical techniques can be employed to assess the purity:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating the desired product from any impurities and quantifying its purity.[2]
-
Titrimetric Analysis: Argentometric titration can be used to quantify the bromide ion content, providing a measure of the salt's purity. Purities of ≥98.0% are often determined by this method.[2]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum of this compound will show a characteristic multiplet for the aromatic protons, typically in the range of δ 7.6-7.9 ppm. The absence of signals from starting materials or major byproducts indicates high purity.[2]
-
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and sulfur, which can be compared to the theoretical values for C₁₈H₁₅BrS to confirm the empirical formula and purity.[2]
Q3: Are there alternative synthetic routes to triphenylsulfonium salts?
A3: Yes, while the Grignard route is common, other methods exist. For instance, the reaction of diaryl sulfoxides with aryl Grignard reagents can be facilitated by an activator like chlorotrimethylsilane (TMSCl).[2] Another approach involves the reaction of diaryl sulfides or sulfoxides with in situ generated arynes.[5] Additionally, Suzuki-Miyaura coupling reactions, which involve the palladium-catalyzed cross-coupling of an aryl halide with an aryl boronic acid, represent a powerful C-C bond-forming strategy that can be adapted for the synthesis of triaryl compounds.[6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is based on commonly reported procedures.[3][4]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Diphenyl sulfoxide
-
Anhydrous benzene or toluene
-
25% Aqueous hydrobromic acid (HBr)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium.
-
Once the reaction initiates (indicated by heat and cloudiness), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.
-
-
Reaction with Diphenyl Sulfoxide:
-
Distill off the diethyl ether from the Grignard reagent solution under vacuum.[3]
-
Add anhydrous benzene or a mixture of benzene and n-heptane to the flask.[3][4]
-
Heat the mixture to 80°C with stirring.
-
Slowly add a solution of diphenyl sulfoxide in anhydrous benzene to the hot Grignard reagent solution over 1 hour.[3][4]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 25% aqueous HBr to the stirred mixture (Note: this is an exothermic reaction).[3][4]
-
Separate the aqueous and organic layers.
-
Extract the organic layer with 5% aqueous HBr.[3]
-
Combine all aqueous extracts and wash with diethyl ether to remove non-polar impurities.
-
Extract the this compound from the combined aqueous layer with dichloromethane (3 times).[3][4]
-
Dry the combined dichloromethane extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
The overall workflow is visualized in the diagram below.
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water or dichloromethane/diethyl ether) to dissolve the solid completely.[2][4]
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
References
- 1. reddit.com [reddit.com]
- 2. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Post-Exposure Bake (PEB) for Resists with Triphenylsulfonium Bromide
Welcome to the technical support center for advanced photolithography. This guide is designed for researchers, scientists, and professionals in drug development and microfabrication who are working with chemically amplified resists (CARs) that utilize Triphenylsulfonium Bromide (TPS-Br) as a photoacid generator (PAG). The post-exposure bake (PEB) is a critically important step that directly influences the final pattern fidelity, resolution, and line-edge roughness.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you optimize your PEB process for consistent and high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound (TPS-Br) in a chemically amplified photoresist?
This compound is a type of photoacid generator (PAG). When exposed to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, it undergoes a photochemical reaction to generate a strong acid (HBr).[2][3][4] This photogenerated acid then acts as a catalyst during the subsequent post-exposure bake (PEB) step.
Q2: Why is the Post-Exposure Bake (PEB) step essential for resists containing TPS-Br?
The PEB step is crucial for chemically amplified resists because it provides the thermal energy necessary for the photogenerated acid to diffuse and catalyze a cascade of chemical reactions.[1][5] In a positive-tone resist, this typically involves the cleavage of protecting groups on the polymer backbone, rendering the exposed regions soluble in the developer solution.[1] This "chemical amplification" means a single acid molecule can induce many deprotection events, significantly increasing the resist's sensitivity.[5][6][7] Without a PEB, the deprotection reaction would be extremely slow or nonexistent, resulting in no pattern formation.[6][8]
Q3: How does PEB temperature affect the final lithographic pattern?
The PEB temperature is a critical parameter that controls two competing processes: acid diffusion and the deprotection reaction rate.[9]
-
Acid Diffusion: Higher temperatures increase the mobility of the acid molecules, allowing them to diffuse through the polymer matrix.[10][11] A controlled amount of diffusion is beneficial for smoothing standing waves caused by light interference during exposure, leading to smoother sidewalls.[5][8]
-
Deprotection Reaction: The rate of the acid-catalyzed deprotection reaction is also temperature-dependent, generally following an Arrhenius-type behavior.[12][13]
The balance between these two is critical. Excessive temperature can lead to excessive acid diffusion, blurring the boundaries between exposed and unexposed areas and degrading pattern resolution.[1][7][14] Insufficient temperature may result in incomplete deprotection, leading to undeveloped features.[1]
Q4: What is "acid diffusion length" and why is it important?
Acid diffusion length refers to the average distance a photogenerated acid molecule travels within the resist film during the PEB step. It is a key parameter influencing the ultimate resolution of the lithographic process.[14][15] While some diffusion is necessary to mitigate issues like standing waves, an excessive diffusion length can cause a loss of critical dimension (CD) control and reduced exposure latitude.[7][14][15]
Q5: Can the PEB time be adjusted to compensate for a non-optimal temperature?
To some extent, yes. PEB time and temperature are interdependent. A lower temperature can sometimes be compensated for with a longer bake time to achieve the desired level of deprotection. However, this is not a simple linear trade-off. The kinetics of acid diffusion and deprotection can be complex, and simply extending the bake time at a low temperature may not produce the same result as a shorter bake at a higher, optimal temperature.[1][12] It is generally recommended to optimize the temperature first for a fixed, reasonable bake time (e.g., 60 or 90 seconds).
Troubleshooting Guide
Encountering issues in your lithography process can be frustrating. This section addresses common problems related to PEB optimization for TPS-Br containing resists, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) Related to PEB | Recommended Solutions |
| Incomplete or No Development | Insufficient PEB Temperature/Time: The deprotection reaction did not proceed to completion, leaving the exposed areas insoluble.[1] | Increase PEB temperature in 2-5°C increments. Alternatively, increase PEB time in 15-30 second increments. |
| Acid Loss: The generated acid was neutralized by contaminants or evaporated before it could catalyze the deprotection.[7][11] | Minimize the delay between exposure and PEB. Ensure a clean processing environment to avoid airborne basic contaminants. | |
| "T-topping" or Bridging (Positive Resist) | Excessive PEB Temperature: Leads to excessive acid diffusion at the surface of the resist, causing the top layer to become overly soluble or cross-linked in an unintended way. | Decrease PEB temperature by 2-5°C. |
| Surface Contamination: Airborne basic contaminants (e.g., amines) can neutralize the acid at the resist surface, preventing deprotection and leading to an insoluble top layer.[7] | Use a protective top-coat or ensure proper air filtration in the processing area. Minimize delay between PEB and development. | |
| Line-Edge Roughness (LER) | Non-Optimal PEB Temperature: An improper balance between acid diffusion and reaction kinetics can lead to rough feature edges.[1] A well-optimized PEB can help smooth these variations.[1] | Perform a temperature matrix experiment (see Protocol 1) to find the optimal PEB temperature that minimizes LER. |
| Loss of Critical Dimension (CD) / Feature Bloating | Excessive PEB Temperature/Time: Too much thermal energy causes the acid to diffuse significantly beyond the exposed region, enlarging the features.[1][7][14] | Decrease PEB temperature in 2-5°C increments or reduce PEB time. |
| Lifting or Peeling of Small Features | Insufficient PEB Temperature: Incomplete deprotection at the resist-substrate interface can lead to poor adhesion during development. | Increase PEB temperature to ensure complete deprotection through the entire film thickness. |
| Sub-optimal Bake Profile: The rate of temperature ramp-up and cool-down can affect the final resist profile and adhesion.[16][17] | Ensure the hotplate provides uniform and rapid heating. Use a dedicated chill plate for consistent cooling. |
Experimental Protocols & Methodologies
Protocol 1: Design of Experiment (DoE) for PEB Temperature Optimization
This protocol outlines a systematic approach to determine the optimal PEB temperature for your specific resist system and feature requirements.
Objective: To identify the PEB temperature that provides the best balance of feature resolution, critical dimension (CD) control, and process latitude.
Methodology: A temperature matrix will be performed while keeping other process parameters constant.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Start with clean, dry substrates (e.g., silicon wafers).
-
Perform a dehydration bake (e.g., 200°C for 5 minutes on a hotplate) to remove any adsorbed moisture.
-
Apply an adhesion promoter, such as Hexamethyldisilazane (HMDS), if required for your substrate and resist combination.[18]
-
-
Spin Coating & Soft Bake:
-
Dispense the TPS-Br containing photoresist onto the center of the substrate.
-
Spin coat to achieve the desired film thickness as per the resist manufacturer's data sheet.
-
Perform a soft bake (pre-bake) on a calibrated hotplate to remove excess solvent (e.g., 90-110°C for 60 seconds).[8]
-
-
Exposure:
-
Using a mask aligner or stepper, expose the wafer with a test pattern that includes features relevant to your application (e.g., lines and spaces of varying sizes).
-
It is recommended to perform an exposure dose matrix in conjunction with the PEB matrix for comprehensive optimization.
-
-
Post-Exposure Bake (PEB) Matrix:
-
Cleave the wafer into several smaller pieces for testing different PEB temperatures.
-
Process each piece on a calibrated hotplate for a fixed time (e.g., 60 seconds) but at varying temperatures. A good starting range is typically ±10-15°C around the manufacturer's recommendation, using 2-5°C increments.
-
Example Temperature Matrix: 105°C, 110°C, 115°C, 120°C, 125°C.
-
Critical: Ensure rapid and uniform wafer heating. The thermal history, including ramp-up and cool-down rates, can influence results.[16][19]
-
-
Development:
-
Immerse the samples in a suitable developer solution (e.g., a Tetramethylammonium hydroxide (TMAH)-based developer) for a fixed time (e.g., 60 seconds).[20]
-
Gently agitate during development.
-
Rinse thoroughly with deionized (DI) water and dry with nitrogen gas.
-
-
Analysis:
-
Use a high-resolution microscope, preferably a Scanning Electron Microscope (SEM), to inspect the patterned features.
-
Measure the critical dimensions (CD) of the features for each PEB temperature.
-
Qualitatively assess line-edge roughness, feature profile (sidewall angle), and look for any defects as described in the troubleshooting guide.
-
-
Data Interpretation:
-
Plot the measured CD as a function of PEB temperature.
-
The optimal temperature is typically the one that produces the target CD with the straightest sidewalls and lowest line-edge roughness.
-
Visualization of the PEB Optimization Workflow
The following diagram illustrates the key steps and decision points in the PEB optimization process.
References
- 1. Understanding post-exposure bake (PEB) and its role in resist chemistry [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Willson Research Group The University of Texas at Austin [willson.cm.utexas.edu]
- 6. microchemicals.com [microchemicals.com]
- 7. lithoguru.com [lithoguru.com]
- 8. Lithography Process Overview [imicromaterials.com]
- 9. Deprotection Kinetics in 193 nm Photoresist Thin Films: Influence of Copolymer Content | NIST [nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. 7.1.2 Post-Exposure Bake [iue.tuwien.ac.at]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. Effect of temperature variation during post exposure bake on 193 nm chemically amplified resist simulation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. microfab.chem.iastate.edu [microfab.chem.iastate.edu]
- 19. osti.gov [osti.gov]
- 20. Photolithography - Wikipedia [en.wikipedia.org]
Effect of atmospheric moisture on Triphenylsulfonium Bromide initiated polymerization
Technical Support Center: Triphenylsulfonium Bromide Initiated Polymerization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (TPS-Br) initiated polymerization. This guide is designed to provide in-depth answers and troubleshooting advice for common issues encountered during your experiments, with a special focus on the detrimental effects of atmospheric moisture.
Frequently Asked Questions (FAQs)
Q1: How does this compound initiate cationic polymerization?
Triphenylsulfonium salts, including TPS-Br, are a class of photoinitiators. Upon exposure to UV light or an electron beam, the salt undergoes photolysis to generate a strong Brønsted acid (HBr in this case) and other radical species.[1][2] This strong acid then protonates a monomer, creating a carbocation. This carbocation is the active center that initiates the chain-growth polymerization process by sequentially adding more monomer units.[3][4][5]
Here is a diagram illustrating the general initiation mechanism:
Caption: Initiation and Propagation Pathway.
Q2: Why is this type of polymerization so sensitive to moisture?
Cationic polymerization is notoriously sensitive to nucleophiles, and water is a common and potent one.[6][7] The propagating active center is a carbocation, which is a highly reactive electrophile. Water molecules can readily attack this carbocation. This interaction can lead to several undesirable outcomes:
-
Chain Termination: Water can react with the propagating carbocation to form a hydroxyl group at the end of the polymer chain, effectively "killing" the chain and stopping its growth.[8]
-
Chain Transfer: Water can act as a chain transfer agent. It can accept a proton from the propagating chain end, terminating that chain and forming a hydronium ion (H₃O⁺). This hydronium ion can then initiate a new, shorter polymer chain.[8][9] This process leads to lower molecular weight polymers and a broader molecular weight distribution (higher Polydispersity Index or PDI).[9][10]
-
Initiator Deactivation: Water can also react with the Brønsted acid generated by the initiator, reducing the efficiency of the initiation step.
The diagram below shows how water interferes with the process:
Caption: Mechanisms of Water Interference.
Troubleshooting Guide
Problem: My polymerization is not starting, or the reaction is extremely slow.
-
Possible Cause: High concentration of water in the system.
-
Explanation: Water can be a potent inhibitor of cationic polymerization.[8] It preferentially reacts with the initiating acid or the initial cationic centers, consuming them before they can initiate polymer chains. A saturated atmosphere of moisture can lead to complete inhibition of the reaction.[8]
-
Solution:
-
Verify Solvent/Monomer Dryness: Use Karl Fischer titration to quantify the water content in your solvent and monomer.[11] Aim for water levels below 50 ppm, and ideally below 10 ppm for sensitive systems.
-
Implement Rigorous Drying Protocols: Ensure all glassware is oven-dried (>120°C for several hours) and cooled under a stream of dry nitrogen or in a desiccator immediately before use. Dry solvents and monomers using appropriate methods (see Protocol 1).
-
Use an Inert Atmosphere: Perform the entire experiment in a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, use Schlenk line techniques.
-
Problem: The final polymer has a very low molecular weight and/or a high Polydispersity Index (PDI > 2.0).
-
Possible Cause: Trace amounts of water are acting as a chain transfer agent.
-
Explanation: Even low levels of moisture that don't completely inhibit the reaction can cause significant chain transfer.[9][10] Each time a water molecule interacts with a growing chain, it terminates that chain and starts a new one, leading to a population of shorter polymers and broadening the molecular weight distribution.
-
Solution:
-
Quantify and Minimize Water: As above, Karl Fischer titration is essential. The table below gives a general idea of the expected impact of water.
-
Purify Monomers: Besides drying, ensure monomers are free from other nucleophilic impurities (e.g., alcohols) by passing them through a column of activated alumina.
-
Optimize Temperature: Cationic polymerizations are often run at low temperatures (-78°C to 0°C) to suppress chain transfer and other side reactions.[7]
-
| Water Content (ppm) | Expected PDI | Expected Molecular Weight |
| > 200 ppm | Very High (>3.0) or No Polymer | Very Low / Oligomers |
| 50 - 200 ppm | High (2.0 - 3.0) | Lower than expected |
| 10 - 50 ppm | Moderate (1.5 - 2.0) | Close to theoretical |
| < 10 ppm | Low (< 1.5) | High, close to theoretical |
| A generalized table based on principles of cationic polymerization. Actual results will vary with the specific monomer and conditions. |
Problem: The polymerization results are inconsistent between experiments.
-
Possible Cause: Variable atmospheric moisture.
-
Explanation: Changes in ambient humidity from day to day can introduce different amounts of water into the reaction, leading to poor reproducibility. A reaction that works on a dry day may fail on a humid day.
-
Solution:
-
Standardize Procedures: Do not deviate from established protocols for drying and handling.
-
Isolate the Reaction: Always use an inert atmosphere (glovebox or Schlenk line) to isolate the experiment from the ambient environment. This is the single most effective way to ensure reproducibility.
-
Freshly Purify Reagents: Use solvents and monomers that have been freshly dried and purified for each new set of experiments. Do not use bottles that have been opened multiple times over a long period.
-
Protocols & Best Practices
Protocol 1: Drying Organic Solvents
The choice of drying agent depends on the solvent. For solvents commonly used in cationic polymerization (e.g., dichloromethane, toluene), molecular sieves are an excellent choice.
-
Objective: To reduce the water content of an organic solvent to <10 ppm.
-
Materials:
-
Solvent to be dried (e.g., Dichloromethane)
-
Activated 3Å molecular sieves[12]
-
Oven-dried flask with a glass stopper or septum
-
Nitrogen or Argon line
-
-
Procedure:
-
Activate Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat in an oven at >250°C for at least 3 hours under vacuum.
-
Cool: Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.
-
Add Solvent: Add the "wet" solvent to the flask containing the activated sieves (approximately 10% w/v of sieves to solvent).[12]
-
Stand: Seal the flask and allow it to stand for at least 24-48 hours. For extremely dry solvent, allow 72 hours.[12]
-
Verification (Optional but Recommended): Carefully take an aliquot of the dried solvent (under inert atmosphere) and measure the water content using a Karl Fischer titrator.
-
Storage: Store the dried solvent over the sieves in the sealed flask. Use a syringe or cannula to remove solvent as needed, always maintaining a positive pressure of inert gas.
-
Protocol 2: Verifying Water Content with Karl Fischer (KF) Titration
KF titration is the gold standard for accurately measuring trace amounts of water.[11][13]
-
Objective: To quantify water content in a monomer or solvent sample.
-
Principle: The method is based on a stoichiometric reaction between iodine and water. The endpoint is detected electrochemically when an excess of iodine is present.[14][15]
-
Simplified Procedure (Consult your instrument's manual for details):
-
Prepare the Titrator: Ensure the titration cell is filled with fresh, dry KF solvent (e.g., methanol-based).[14] Run a pre-titration to neutralize any ambient moisture in the cell.
-
Prepare the Sample: In a clean, dry, gas-tight syringe, draw a precise volume (e.g., 1-5 mL) of the solvent or monomer to be tested.
-
Inject Sample: Inject the sample into the titration cell. Ensure the needle tip is below the surface of the KF solvent.
-
Titrate: Start the titration. The instrument will automatically add the KF reagent and stop at the endpoint.
-
Calculate: The instrument's software will calculate the water content based on the volume of titrant used and the sample size, typically reporting the result in ppm (parts per million) or weight percent.
-
References
- 1. uychemistry.com [uychemistry.com]
- 2. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. youtube.com [youtube.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. quora.com [quora.com]
- 7. web.stanford.edu [web.stanford.edu]
- 8. radtech.org [radtech.org]
- 9. On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. measurlabs.com [measurlabs.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. dl.icdst.org [dl.icdst.org]
- 14. mt.com [mt.com]
- 15. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Overcoming solubility issues of Triphenylsulfonium Bromide in photoresist formulations
Overcoming Solubility Challenges of Triphenylsulfonium Bromide
Welcome to the technical support center for advanced photoresist formulations. This guide is designed for researchers, scientists, and professionals who are working with chemically amplified resists and encounter challenges with component solubility. Our focus today is on a widely used but occasionally problematic photoacid generator (PAG): This compound (TPS-Br) .
This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve stable, homogeneous, and high-performance photoresist solutions.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding this compound and its role in photolithography.
Q1: What is this compound and what is its function in a photoresist?
This compound is an ionic salt that functions as a photoacid generator (PAG).[][2] In chemically amplified photoresists, the primary role of a PAG is to generate a strong acid upon exposure to ultraviolet (UV) light.[3] This photogenerated acid then acts as a catalyst, initiating a cascade of chemical reactions within the polymer resin during a subsequent post-exposure bake (PEB) step.[4][5] For a positive-tone resist, this reaction typically involves cleaving protective groups on the polymer, switching its solubility to become soluble in a developer solution. This entire process allows for the precise, high-resolution patterning of microelectronic circuits.[4][6]
Q2: Why is the solubility of this compound so critical for photoresist performance?
The solubility and distribution of the PAG within the resist film are paramount for achieving high-resolution, defect-free patterns. Key consequences of poor solubility include:
-
Particle Formation & Defects: Undissolved PAG crystals or aggregates act as contaminants, leading to significant defects during the coating and development steps.
-
Inhomogeneous Acid Distribution: If the PAG is not molecularly dissolved and evenly distributed, the concentration of photogenerated acid will be non-uniform across the exposed area.[7] This directly causes variations in the catalytic reaction rate, resulting in problems like line-edge roughness (LER), scumming, or incomplete clearing of features.
-
Reduced Photosensitivity and Inconsistent Performance: Aggregated PAGs have different photochemical behavior than dissolved molecules, leading to unpredictable photospeeds and unreliable device fabrication. Leaching of poorly dissolved PAGs into immersion lithography fluids can also contaminate the optical lens.[8][9]
Q3: What inherent properties of this compound cause solubility issues?
The primary challenge stems from its chemical nature. This compound is an ionic salt .[10] Photoresist formulations are typically based on hydrophobic polymers dissolved in moderately polar organic solvents.[11] This creates a classic miscibility problem:
-
Polarity Mismatch: Ionic salts are highly polar and have strong crystal lattice energy. They dissolve best in highly polar solvents that can effectively solvate both the triphenylsulfonium cation and the bromide anion.
-
Low Affinity for Polymer Matrix: Common photoresist solvents like Propylene glycol monomethyl ether acetate (PGMEA) or cyclopentanone may not be polar enough to fully overcome the lattice energy and keep the salt dissolved, especially in the presence of a non-polar polymer resin.[11][12] This can lead to aggregation and precipitation.
Q4: What are the standard solvents used in photoresist formulations?
A range of organic solvents are used, chosen for their ability to dissolve the polymer resin, their evaporation rate, viscosity, and safety profile. The table below summarizes some of the most common solvents.[13][14]
| Solvent Name | Abbreviation | Boiling Point (°C) | Key Characteristics |
| Propylene Glycol Monomethyl Ether Acetate | PGMEA | 146 | Industry standard, good resin solubility, moderate evaporation.[13][15] |
| Ethyl Lactate | EL | 154 | Good resin solubility, lower vapor pressure. |
| Cyclohexanone | CYH | 156 | Strong solvent for a wide range of polymers.[13][14] |
| Cyclopentanone | CYP | 131 | Good solubility characteristics, often used in mixtures.[16] |
| gamma-Butyrolactone | GBL | 204 | High boiling point, highly polar, good for dissolving salts.[13] |
| 1-Methoxy-2-Propanol | PGME | 120 | Lower boiling point, often used in solvent blends.[14] |
Troubleshooting Guide: From Problem to Solution
This section provides actionable solutions to specific solubility problems you may encounter during your experiments.
Problem 1: "My this compound is not dissolving completely in my primary solvent (e.g., PGMEA)."
Root Cause Analysis: This is a direct consequence of the polarity mismatch between the ionic PAG and the moderately polar solvent. The solvent lacks sufficient solvating power to break down the crystal lattice of the TPS-Br.
Solution Pathway: The most effective strategy is to modify the solvent system to increase its overall polarity and solvating capability without compromising the formulation's coating properties.
Experimental Protocol 1: Co-Solvent Screening
The introduction of a small percentage of a highly polar, "good" solvent for the PAG can dramatically improve overall solubility.
Step-by-Step Methodology:
-
Co-Solvent Selection: Choose a high-polarity, high-boiling-point solvent that is miscible with your primary solvent. See the table below for recommendations.
-
Prepare Solvent Blends: Create a series of solvent blends. For example, if your primary solvent is PGMEA, prepare blends with 2%, 5%, and 10% (by weight) of your chosen co-solvent (e.g., NMP).
-
Dissolution Test:
-
To 10 g of each solvent blend, add the target amount of this compound (e.g., 0.2 g for a 2% loading).
-
Stir the mixtures at room temperature using a magnetic stirrer for 2-4 hours. Gentle warming (40-50°C) can be applied, but avoid high temperatures which could degrade other components.
-
-
Observation and Validation:
-
Visually inspect each vial against a dark background for any undissolved particles.
-
Self-Validation: Filter the most promising solution through a 0.2 µm PTFE syringe filter. Inspect the filter for any residue. A clean filter indicates complete dissolution.
-
Let the filtered solution stand for 24 hours to check for delayed precipitation.
-
Table of Recommended Co-Solvents
| Co-Solvent Name | Abbreviation | Boiling Point (°C) | Rationale & Considerations |
| N-Methyl-2-pyrrolidone | NMP | 202 | Excellent solvating power for salts. Use sparingly as it can affect resist viscosity.[14] |
| gamma-Butyrolactone | GBL | 204 | Highly polar, effective at dissolving PAGs.[13] |
| Dimethyl Sulfoxide | DMSO | 189 | Extremely high polarity; ensure it is compatible with your polymer system. |
| N,N-Dimethylacetamide | DMAC | 165 | Strong polar aprotic solvent.[14] |
Problem 2: "My formulation looks hazy or forms a precipitate after adding the polymer resin, even though the TPS-Br dissolved in the solvent."
Root Cause Analysis: This phenomenon occurs when the addition of the (typically hydrophobic) polymer resin reduces the overall polarity of the solution, causing the ionic PAG to crash out or form nano-aggregates. This is a common issue in chemically amplified resists where PAGs can form aggregates in the resist matrix.[11]
Solution Pathway: The key is to ensure the PAG is well-solvated before it is introduced to the bulk of the less-polar formulation. This can be achieved by preparing a concentrated stock solution.
Experimental Protocol 2: Preparation of a PAG Stock Solution
This protocol minimizes "solvent shock" by pre-dissolving the PAG in a highly favorable solvent system.
Step-by-Step Methodology:
-
Select a "Good" Solvent: Choose a highly polar co-solvent in which TPS-Br is freely soluble (e.g., NMP or GBL).
-
Prepare Concentrate: Dissolve the entire required mass of TPS-Br in a minimal amount of the selected co-solvent to create a concentrated stock solution (e.g., 10-20% w/w). Use sonication or gentle warming if necessary to ensure complete dissolution.
-
Prepare Polymer Solution: Separately, dissolve your polymer resin and any other additives in the primary photoresist solvent (e.g., PGMEA).
-
Combine Solutions: While stirring the polymer solution, add the PAG stock solution dropwise. This gradual introduction allows the well-solvated PAG molecules to disperse evenly into the polymer matrix without aggregating.
-
Final Validation:
-
Stir the final formulation for at least 4-6 hours to ensure homogeneity.
-
Perform the filtration test (0.2 µm PTFE filter) as described in Protocol 1 to confirm the absence of particles.
-
Visualizing the Solution
Understanding the workflow and the underlying chemical interactions is key to effective troubleshooting.
Troubleshooting Workflow Diagram
The following diagram outlines a logical path from problem identification to resolution.
Caption: A troubleshooting workflow for addressing PAG solubility issues.
Mechanism of Co-Solvent Action
This diagram illustrates how a polar co-solvent aids in dissolving an ionic salt like this compound.
Caption: Solvation of this compound by a solvent blend.
References
- 2. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 3. dakenchem.com [dakenchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Photoacid - Wikipedia [en.wikipedia.org]
- 7. eipbn.org [eipbn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photo-Acid Generators (PAGs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. researchtrends.net [researchtrends.net]
- 13. dakenchem.com [dakenchem.com]
- 14. Chemical Photoresist Solvent Supplier | Heynova [heynovachem.com]
- 15. Dilution of resists [allresist.com]
- 16. EP0273026B1 - Solvents for Photoresist compositions - Google Patents [patents.google.com]
Strategies to enhance the photosensitivity of Triphenylsulfonium Bromide
Technical Support Center: Triphenylsulfonium Bromide Photoinitiation
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound (TPS-Br) and its applications in photopolymerization. This guide is designed for researchers and professionals who are looking to optimize their experimental outcomes by enhancing the photosensitivity of this widely used cationic photoinitiator. Instead of a generic overview, we will directly address the common challenges and advanced strategies you might encounter in the lab. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your research and development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the function and limitations of this compound.
Q1: What is this compound and why is it used as a photoinitiator?
This compound (TPS-Br) is a type of triarylsulfonium salt.[1][2] These salts are a cornerstone of cationic photopolymerization because upon irradiation with ultraviolet (UV) light, they generate a strong Brønsted acid (in the presence of a hydrogen donor).[3][4][5] This photo-generated acid is the true initiating species that starts the polymerization of monomers like epoxides, vinyl ethers, and other cationically polymerizable systems.[6] The key advantages of sulfonium salts are their high thermal stability, which allows for formulation longevity in the absence of light, and their efficiency in generating the superacids required for initiation.[1][7]
Q2: My polymerization with TPS-Br is inefficient. I see low conversion or slow reaction rates. What's the primary limitation?
The most significant limitation of benchmark triarylsulfonium salts like TPS-Br is their absorption spectrum.[8] They primarily absorb light in the deep UV region, typically at wavelengths below 300 nm.[4] Many standard laboratory UV lamps (e.g., medium-pressure mercury lamps) have emission peaks at longer wavelengths (e.g., 365 nm), resulting in poor spectral overlap and inefficient light absorption by the photoinitiator.[9] This wavelength mismatch is the most common reason for poor performance.
Q3: What is the basic mechanism of acid generation from TPS-Br upon direct UV irradiation?
Upon absorbing a sufficiently energetic UV photon, the triphenylsulfonium cation is promoted to an excited singlet state.[10] From this state, it undergoes rapid cleavage of a carbon-sulfur (C–S) bond.[11] This cleavage can be either homolytic (forming a radical and a radical cation) or heterolytic (forming a cation and a neutral molecule).[3][10] These highly reactive intermediates then abstract a hydrogen atom from a suitable donor in the surrounding medium (like a solvent or monomer molecule) to produce the catalytic Brønsted acid (HBr in this case), which initiates polymerization.[4][8]
Caption: Direct photolysis mechanism of this compound.
Part 2: Advanced Troubleshooting & Enhancement Strategies
This section provides in-depth, solution-oriented answers to common experimental hurdles.
Q4: How can I effectively use TPS-Br with longer wavelength UV (e.g., 365 nm) or visible light sources?
Since TPS-Br does not absorb efficiently at these wavelengths, you must employ a photosensitizer . This strategy creates a bimolecular or "Type II" photoinitiating system.[9] The photosensitizer is a dye molecule that strongly absorbs the light from your source and then transfers that energy to the TPS-Br, causing it to decompose.[12]
The two primary mechanisms for photosensitization are:
-
Energy Transfer: The sensitizer absorbs a photon, becomes excited, and transfers its electronic energy to the sulfonium salt, which then undergoes cleavage.
-
Electron Transfer: The excited sensitizer donates an electron to the sulfonium salt, leading to its fragmentation.[8]
A wide range of compounds can act as photosensitizers for sulfonium salts, including aromatic hydrocarbons like anthracene and perylene, or ketone-based sensitizers like benzophenones and thioxanthones.[4][12][13] The choice of sensitizer is critical and must be matched to the emission spectrum of your light source.
Caption: General mechanism of photosensitization for sulfonium salts.
Q5: I've added a photosensitizer, but the initiation is still poor. What could be wrong?
Several factors can undermine a photosensitized system:
-
Energy Level Mismatch: For efficient energy transfer, the excited state energy of the sensitizer (specifically, the triplet energy, ET) must be greater than that of the photoinitiator. If the sensitizer's energy level is too low, the transfer will be inefficient or will not occur.
-
Oxygen Quenching: Molecular oxygen is a notorious quencher of excited triplet states.[14][15] It can deactivate the excited photosensitizer before it has a chance to interact with the TPS-Br. Running experiments under an inert atmosphere (N2 or Ar) can dramatically improve efficiency.[6]
-
Concentration Issues: The concentration of both the sensitizer and the TPS-Br must be optimized. Too much sensitizer can lead to an "inner filter" effect, where the sensitizer on the surface absorbs all the light, preventing it from penetrating deeper into the sample.[16][17]
-
Basic Impurities: Cationic polymerization is extremely sensitive to basic compounds, including water and amines, which can neutralize the photo-generated acid.[12] Ensure all monomers and solvents are rigorously dried and purified.
Table 1: Selected Photosensitizers for Sulfonium Salts
| Photosensitizer | Typical λmax (nm) | Triplet Energy (ET) (kcal/mol) | Notes and Considerations |
|---|---|---|---|
| Benzophenone | ~340-350 | ~69 | A classic Type II sensitizer, often used with a hydrogen donor co-initiator.[12][18] |
| Anthracene | ~360-380 | ~42 | Effective for near-UV sources. Can undergo side reactions.[4][12] |
| Perylene | ~400-440 | ~34 | Useful for sensitization with visible light (blue/violet).[4][12] |
| Isopropylthioxanthone (ITX) | ~380-390 | ~65 | Highly efficient sensitizer for near-UV LEDs; often used in industrial coatings.[8][19] |
| Camphorquinone (CQ) | ~460-470 | ~50 | Primarily used for blue light (~470 nm) applications, common in dental resins.[20] |
Q6: My formulation is highly viscous or a solid film. How does this affect photosensitivity?
High viscosity and solid-state media present a significant challenge for bimolecular systems that rely on a photosensitizer.[8] The efficiency of these systems depends on the diffusion and collision of the excited sensitizer with the sulfonium salt. In a viscous or solid matrix, this diffusion is severely restricted.[3]
Solutions for High Viscosity Systems:
-
Increase Initiator/Sensitizer Concentration: This increases the statistical probability of a sensitizer and a sulfonium salt molecule being in close proximity.[6]
-
Use a Monomolecular (One-Component) Photoinitiator: The most elegant solution is to use a sulfonium salt that has been chemically modified to include a light-absorbing chromophore in its own structure.[7][8] These integrated systems do not rely on diffusion for energy transfer, as the absorbing and initiating moieties are covalently linked. This approach has been shown to be highly effective, with chromophores like triphenylamine, pyrazoline, and phenothiazine being incorporated into the sulfonium salt structure.[8]
Part 3: Experimental Protocols & Best Practices
Protocol: Enhancing TPS-Br Photosensitivity at 365 nm using Isopropylthioxanthone (ITX)
This protocol provides a methodology for the cationic polymerization of an epoxide monomer using a TPS-Br/ITX photosensitized system.
1. Materials & Preparation:
-
This compound (TPS-Br)
-
Isopropylthioxanthone (ITX)
-
Cycloaliphatic Epoxide Monomer (e.g., 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent (if needed to dissolve components)
-
Amber vials or flasks to protect from ambient light
CAUTION: Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Protect formulations from light at all stages.
2. Formulation Preparation (Example):
-
In an amber vial, dissolve 0.5 mol% of ITX into the epoxide monomer. Stir gently with a magnetic stirrer in the dark until fully dissolved.
-
Add 1.0 mol% of TPS-Br to the solution. Continue stirring in the dark until the TPS-Br is completely dissolved. If solubility is an issue, a minimal amount of anhydrous DCM can be used, but it should be evaporated under a gentle stream of nitrogen before curing.
-
The molar percentages are relative to the number of epoxy functional groups in the monomer.
3. Curing Procedure:
-
Place a controlled volume of the formulation (e.g., a 20 µL drop) onto a substrate (e.g., a glass slide or into a mold).
-
Place the sample under a 365 nm UV LED lamp with a known and consistent intensity (e.g., 100 mW/cm²).
-
Irradiate for a set period. The progress of the polymerization can be monitored in real-time using techniques like Real-Time FTIR (RT-FTIR) by tracking the disappearance of the characteristic epoxide peak (~790 cm⁻¹).
4. Troubleshooting & Validation:
-
No Cure:
-
Verify the lamp is emitting at 365 nm and the intensity is correct.
-
Ensure all components were fully dissolved. Inhomogeneous mixtures lead to poor results.[21]
-
Prepare a control sample without the ITX sensitizer. It should not cure under the 365 nm light, proving the necessity of the sensitizer.
-
-
Surface Tackiness / Incomplete Cure:
References
- 1. scilit.com [scilit.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. EP1538149A2 - Sulfonium salts as photoinitiators - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Photoinitiating systems and kinetics of frontal photopolymerization processes – the prospects for efficient preparation of composites and thick 3D str ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00596K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photoinitiator - Wikipedia [en.wikipedia.org]
- 21. longchangchemical.com [longchangchemical.com]
- 22. kar.kent.ac.uk [kar.kent.ac.uk]
Preventing premature polymerization in Triphenylsulfonium Bromide containing resins
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triphenylsulfonium bromide-containing resins. This guide is designed to provide in-depth, field-proven insights into preventing premature polymerization, a common challenge that can compromise experimental outcomes. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your work.
Part 1: FAQs - Understanding the Fundamentals
This section addresses foundational questions about the role and behavior of this compound in photocurable resin systems.
Q1: What is this compound and what is its primary function in my resin?
This compound is a type of Photoacid Generator (PAG). Its primary role is to initiate cationic polymerization upon exposure to a specific wavelength of light (typically UV).[1][2] When irradiated, it undergoes photolysis, breaking down to generate a strong Brønsted acid.[1][2] This photogenerated acid then protonates reactive monomers in the resin (like epoxides or vinyl ethers), creating a cationic species that propagates a polymerization chain reaction, ultimately solidifying or "curing" the liquid resin.[1][3]
Q2: What does "premature polymerization" mean in this context?
Premature polymerization, also known as unwanted or spontaneous polymerization, is the solidification or gelling of the resin before the intended light exposure. This can occur during storage, after mixing components, or even under ambient laboratory lighting. It indicates that the initiation chemistry has been triggered by an unintended energy source, such as heat or stray UV light.
Q3: Besides light, what else can trigger the decomposition of this compound and initiate polymerization?
While this compound is primarily a photo-initiator, it possesses a degree of thermal sensitivity. Elevated temperatures can provide enough energy to cause homolytic cleavage of a sulfur-carbon bond, generating radical species that can lead to polymerization.[4] Although generally more thermally stable than other initiators like iodonium salts, high temperatures (e.g., during transport or storage in a poorly ventilated area) can be a significant factor.[5][6][7] Additionally, contamination with strong bases or nucleophiles can degrade the sulfonium salt, though this is a less common pathway for premature polymerization initiation.[8][9][10]
Part 2: Troubleshooting Guide - Diagnosing & Solving Premature Polymerization
This section provides a question-and-answer formatted guide to address specific problems you may encounter.
Q4: My resin polymerized in the bottle during storage. What happened?
This is a classic case of improper storage. The two most likely culprits are exposure to light and/or heat.
-
Light Exposure: Standard laboratory lighting, especially fluorescent bulbs, and any sunlight exposure can emit enough UV radiation to slowly trigger the this compound over time.[6] The bottles used for these resins are typically amber or opaque to block UV light, but even repeated opening and closing in a brightly lit lab can contribute.
-
Heat Exposure: Storing the resin near heat sources like ovens, hot plates, or in a non-climate-controlled warehouse can lead to thermal decomposition of the photoinitiator.[4][11] Some sulfonium salts can begin to decompose and initiate polymerization at temperatures as low as 80-110°C, and long-term storage at moderately elevated temperatures (e.g., >40°C) can also be problematic.[11]
Solution: Always store resins in their original UV-blocking containers in a cool, dark place, such as a designated refrigerator or a temperature-controlled cabinet away from any light sources.
Q5: The resin was fine in storage, but it started to gel shortly after I added another component (e.g., a filler, pigment, or additive). Why?
This issue points towards chemical incompatibility. The new component you introduced is likely interacting with the cationic system.
-
Basic Contaminants: Cationic polymerization is notoriously sensitive to basic or nucleophilic substances.[10] Amines, amides, and even certain pigments or fillers with basic surface properties can neutralize the trace amounts of acid that might be present or that are generated by ambient light, but paradoxically, some can also interact in ways that promote instability.
-
Moisture: Water is a known inhibitor of cationic polymerization because it acts as a chain transfer agent, effectively terminating the growing polymer chains.[10][12][13] While it typically slows or stops a desired polymerization, high moisture content in an additive can alter the formulation's stability in unpredictable ways.
Solution:
-
Ensure all additives are thoroughly dried before incorporation.
-
Verify the chemical compatibility of all components. Check the technical data sheets for information on pH or potential basicity.
-
When testing a new additive, mix only a small batch first and observe its stability over a 24-hour period before scaling up.
Q6: I'm experiencing inconsistent results. Some batches are stable, while others polymerize prematurely. What could cause this variability?
Inconsistency often points to procedural or environmental variables.
-
Environmental Humidity: Cationic polymerizations can be sensitive to ambient moisture. A high-humidity day can introduce enough water into the resin during mixing to affect reaction kinetics and stability.[10][12][13]
-
Contamination: Cross-contamination from other chemical processes in the lab can introduce inhibitors or accelerators. For example, if you are also working with free-radical systems, trace amounts of radical initiators or inhibitors could find their way into your cationic resin.
-
Dispensing and Mixing: Using utensils or containers that were previously used for basic compounds (and not thoroughly cleaned) can introduce contaminants.
Solution:
-
Work in a controlled environment, ideally with humidity monitoring.
-
Use dedicated, scrupulously clean glassware and tools for your cationic resin formulations.
-
Document all batch variables, including ambient temperature and humidity, to identify patterns.
Part 3: Preventative Measures & Best Practices
Proactive steps are crucial for avoiding premature polymerization.
Storage and Handling Protocols
Proper storage is the first line of defense against unwanted polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the kinetic energy of the system, minimizing the chance of thermal decomposition of the sulfonium salt.[4] |
| Light | Store in original opaque/amber containers. Keep in a dark location (e.g., cabinet, refrigerator). | Prevents UV photons from reaching and activating the photoacid generator.[6] |
| Atmosphere | Keep containers tightly sealed. Purge with an inert gas (e.g., nitrogen, argon) for long-term storage. | Minimizes exposure to atmospheric moisture, which can interfere with cationic polymerization.[10][13] |
| Cross-Contamination | Use dedicated spatulas, beakers, and mixers. Avoid areas where basic or amine-containing compounds are used. | Prevents the introduction of substances that can inhibit or unpredictably alter the polymerization process.[10] |
The Role of Inhibitors
In some cases, a polymerization inhibitor may be added to the formulation to enhance stability. Inhibitors are compounds that scavenge the reactive species responsible for initiating polymerization.[14][15]
-
True Inhibitors: These compounds have a defined induction period during which polymerization is completely prevented. They are consumed in the process.[15]
-
Retarders: These slow down the rate of polymerization but do not provide a distinct induction period.[15]
Commonly used inhibitors for free-radical systems, such as phenolic compounds (e.g., hydroquinone, MEHQ) or stable nitroxide radicals (e.g., TEMPO), work by scavenging radicals.[][17] While cationic polymerization is not a radical process, thermal decomposition of the sulfonium salt can generate radicals, making these inhibitors potentially useful for improving thermal stability. However, their compatibility and effectiveness must be tested for each specific resin formulation.
Part 4: Experimental Protocols
Protocol 1: Accelerated Stability Test (Isothermal Stress Testing)
This protocol helps determine the long-term stability of your resin formulation under elevated temperature conditions.[4]
Objective: To assess the shelf-life and identify potential instability in a resin formulation.
Materials:
-
Your complete resin formulation.
-
Several small, opaque glass vials with tight-sealing caps.
-
A calibrated laboratory oven or stability chamber.
-
Viscometer or rheometer.
Procedure:
-
Sample Preparation: Dispense 5-10 mL of your resin formulation into each of the glass vials.
-
Initial Measurement (T=0): Immediately measure the viscosity of one of the samples. This is your baseline reading.
-
Incubation: Place the remaining sealed vials into an oven set to a constant, elevated temperature (e.g., 40°C or 60°C).
-
Time Points: Remove one vial from the oven at predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 4 weeks).
-
Analysis: Allow the removed vial to cool to room temperature. Visually inspect for any signs of gelling or solidification. Measure the viscosity.
-
Data Evaluation: A significant increase in viscosity (e.g., >50%) or the formation of a gel indicates that the formulation is unstable under those conditions. Plot viscosity versus time to visualize the degradation kinetics.
Visual Diagrams
Photoinitiation Mechanism of Triphenylsulfonium Salts
Caption: Cationic polymerization initiation by this compound.
Troubleshooting Workflow for Premature Polymerization
Caption: Decision tree for troubleshooting premature polymerization.
References
- 1. UV Curing Part Five: Cationic Photopolymerization - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. researchgate.net [researchgate.net]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radtech.org [radtech.org]
- 8. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. perstorp.com [perstorp.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. UV Curing Part Six: Cationic Resin Curing – The party does not stop when the lights go out! - Polymer Innovation Blog [polymerinnovationblog.com]
- 13. radtech.org [radtech.org]
- 14. longchangchemical.com [longchangchemical.com]
- 15. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Residual Acid Effects from Triphenylsulfonium Bromide
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the use of Triphenylsulfonium Bromide (TPS-Br) and the management of its acidic byproducts. As a potent photoacid generator (PAG), TPS-Br is invaluable in a range of applications, from photolithography to cationic polymerization.[1][2] However, its utility is often accompanied by the challenge of mitigating the effects of residual hydrobromic acid (HBr) in final products. This can be particularly critical in pharmaceutical applications where product purity and stability are paramount.[3][4][5]
This document is designed to provide you with the expertise and practical methodologies to anticipate, identify, and resolve issues related to residual acidity, ensuring the integrity and quality of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it generate acid?
A1: this compound (TPS-Br) is an onium salt that functions as a photoacid generator (PAG). When exposed to ultraviolet (UV) light or other high-energy sources, the triphenylsulfonium cation undergoes photolysis, breaking down and ultimately leading to the formation of a strong acid.[6][7][8]
The primary mechanism involves the cleavage of a sulfur-carbon bond in the triphenylsulfonium cation upon photo-excitation. This process can proceed through two main pathways: heterolysis and homolysis.[6][9] Both pathways result in reactive intermediates that interact with surrounding molecules (like solvents or trace water) to generate a proton (H+), which then combines with the bromide anion (Br-) to form hydrobromic acid (HBr), a strong mineral acid.[4][10]
Q2: What are the potential negative impacts of residual HBr in my final product?
A2: Residual hydrobromic acid can have several detrimental effects, particularly in the context of drug development and materials science:
-
Degradation of Acid-Sensitive Functional Groups: Many active pharmaceutical ingredients (APIs) and advanced materials contain functional groups that are sensitive to strong acids.[11][12][13] These can include esters, ethers, certain protecting groups, and amines. The presence of HBr can lead to hydrolysis, cleavage, or other unwanted side reactions, compromising the integrity and efficacy of the final product.
-
Alteration of Physicochemical Properties: The presence of acidic impurities can alter the pH of the final formulation, which can in turn affect solubility, stability, and bioavailability of a drug product.
-
Biocompatibility and Toxicity Concerns: For biomedical applications, residual acid can lead to localized pH changes that may cause irritation or toxicity.[3][14]
-
Inconsistent Reaction Outcomes: In subsequent synthetic steps, residual acid can interfere with catalysts or reagents, leading to poor yields and the formation of new impurities.
Q3: How can I detect and quantify residual acid in my product?
A3: Several analytical techniques can be employed to detect and quantify residual acidic impurities. The choice of method will depend on the nature of your product and the required sensitivity.
| Analytical Technique | Principle | Suitability & Considerations |
| pH Measurement | Direct measurement of the hydrogen ion concentration in an aqueous solution or extract of the final product. | Simple and rapid for a preliminary assessment. However, it lacks specificity and may not be suitable for non-aqueous systems or very low acid concentrations. |
| Titration | Neutralization of the acidic sample with a standardized basic solution (e.g., sodium hydroxide) to a defined endpoint. | A classic and reliable method for quantifying total acidity.[15] It may not distinguish between different acidic species. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the sample components on a stationary phase, with detection by UV or other detectors. | A versatile technique for separating and quantifying both the desired product and acidic impurities.[16][17] Method development is required to achieve adequate separation. |
| Gas Chromatography (GC) | Separation of volatile components in the gas phase. Often used with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Suitable for volatile acidic byproducts or after derivatization to make the acid more volatile.[18][19] |
| Ion Chromatography (IC) | A form of liquid chromatography that separates ions based on their charge. | Highly effective for quantifying specific anions like bromide, which can be correlated to the amount of HBr. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Can be used to identify and quantify acidic protons or other structural changes caused by the acid.[18][19] |
Troubleshooting Guides
Issue 1: My final product shows signs of degradation (e.g., color change, precipitation, unexpected NMR signals).
This is a common indicator of residual acid-catalyzed decomposition. The following workflow can help you diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting product degradation.
Step-by-Step Methodologies
1. Implement a Neutralization Step (Quenching):
-
Rationale: The most direct way to counteract residual acid is to neutralize it with a base. The choice of base is critical to avoid introducing new impurities or causing further reactions.
-
Protocol: Mild Basic Wash
-
After the primary reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[20] This is a weak base that will neutralize strong acids like HBr without deprotonating more weakly acidic protons in your product.
-
Observe for any gas evolution (CO₂), which indicates neutralization is occurring. Continue washing until gas evolution ceases.
-
Separate the aqueous layer and then wash the organic layer with water, followed by a brine solution to aid in drying.[20]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[20]
-
2. Optimize Purification Techniques:
-
Rationale: Standard purification methods can be tailored to effectively remove ionic impurities like HBr and the salt byproducts of neutralization.
-
Techniques:
-
Column Chromatography: For compounds that are sensitive to basic conditions, a standard silica gel column can be effective. If your product is acid-sensitive, consider using a plug of basic alumina or pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.[20]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.[21][22] The ionic impurities will typically remain in the mother liquor.
-
Liquid-Liquid Extraction: A carefully planned series of extractions, as described in the neutralization protocol, is often sufficient.[22]
-
Issue 2: My reaction yield is consistently low, and I observe multiple byproducts.
Residual acid from a previous step or the slow decomposition of TPS-Br under ambient light or thermal stress could be catalyzing side reactions.
Troubleshooting Workflow
Caption: Decision tree for addressing low yield and byproduct formation.
Preventative and Corrective Actions
1. Addition of a Quencher (Base):
-
Rationale: In some reactions, particularly those that are sensitive to acid but do not involve TPS-Br as the primary reagent, the addition of a non-nucleophilic base can scavenge any trace amounts of acid generated.
-
Recommended Quenchers:
-
Proton Sponge (e.g., 1,8-Bis(dimethylamino)naphthalene): A highly basic but non-nucleophilic amine that is effective at scavenging protons.
-
Hindered Amines (e.g., 2,6-Lutidine, Diisopropylethylamine): These bases can neutralize acid without participating in other reactions.
-
-
Considerations: The amount of quencher added should be carefully optimized. An excess can interfere with the desired reaction or complicate purification.
2. Control of Reaction Environment:
-
Light: As TPS-Br is a photoacid generator, reactions involving this reagent should be protected from light, especially if acid generation is not the intended purpose of its inclusion. Use amber glassware or cover the reaction vessel with aluminum foil.
-
Temperature: While many sulfonium salts are thermally stable, prolonged heating can lead to decomposition and acid generation.[2] Run reactions at the lowest effective temperature.
3. Use of Alternative Purification Media:
-
Ion-Exchange Resins: For a more targeted removal of ionic impurities, passing a solution of the crude product through a column of a suitable ion-exchange resin can be very effective.[23] A basic anion-exchange resin can be used to remove bromide and other anions.
Conclusion
The successful use of this compound in sensitive applications hinges on the effective management of the residual acid it generates. By understanding the mechanisms of acid formation and implementing appropriate neutralization and purification strategies, researchers can minimize unwanted side reactions and ensure the integrity of their final products. This guide provides a foundational framework for troubleshooting common issues, but as with any chemical process, careful observation and methodical optimization are key to achieving desired outcomes.
References
- 1. researchtrends.net [researchtrends.net]
- 2. researchgate.net [researchgate.net]
- 3. techsciresearch.com [techsciresearch.com]
- 4. Hydrobromic Acid: An Essential Reagent in Active Pharmaceutical Ingredient Synthesis by International Chemical Supplier and Stockist in India [multichemindia.com]
- 5. Hydrobromic Acid Market Size, Share, Growth | Report 2023, 2031 [transparencymarketresearch.com]
- 6. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Industrial Applications of Hydrobromic Acid - Properties & Functions [periodical.knowde.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. ashp.org [ashp.org]
- 13. pharmacylibrary.com [pharmacylibrary.com]
- 14. Hydrogen Bromide (HBr): Health Risks and Safety Protocols [gasdetection.com]
- 15. kinampark.com [kinampark.com]
- 16. waters.com [waters.com]
- 17. [Determination of residual monomers in polymer water treatment chemicals using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. polymersolutions.com [polymersolutions.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. openaccesspub.org [openaccesspub.org]
- 23. Pretreatment strategies for ion exchange to control brominated disinfection byproducts in potable reuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Performance comparison of sulfonium salt photoinitiators with different counter-ions
An In-Depth Guide to Sulfonium Salt Photoinitiators: A Performance Comparison Based on Counter-Ion Selection
Authored by: A Senior Application Scientist
For researchers and professionals in materials science and drug development, cationic photopolymerization is an indispensable tool for applications ranging from advanced coatings and adhesives to 3D printing and microelectronics. At the heart of this technology are onium salt photoinitiators, particularly triarylsulfonium salts, prized for their high efficiency in generating the strong Brønsted acids required to initiate polymerization upon light exposure.[1][2] However, the performance of these initiators is not solely dictated by the light-absorbing sulfonium cation. The often-overlooked counter-ion (anion) plays a pivotal role in determining the overall reactivity, stability, and processing characteristics of the entire system.
This guide provides an in-depth comparison of sulfonium salt photoinitiators, focusing on the profound influence of the counter-ion. We will explore the causality behind experimental observations, present supporting data, and offer detailed protocols to empower researchers to make informed decisions for their specific applications.
The Fundamental Mechanism: A Tale of Two Ions
Upon absorption of UV or visible light, a triarylsulfonium salt undergoes irreversible photolysis.[3][4] This process involves the homolytic or heterolytic cleavage of a carbon-sulfur bond, leading to the formation of various reactive species, including a radical cation. This radical cation subsequently abstracts a hydrogen atom from a donor molecule within the formulation (e.g., a monomer or solvent) to generate a superacid, H⁺X⁻.[5][6] It is this powerful acid that protonates the monomer (such as an epoxide or vinyl ether), creating a cationic active center and initiating the polymerization chain reaction.[4][7]
The cation's structure primarily governs the salt's light absorption characteristics (λ-max), while the counter-ion (X⁻) has a negligible effect on the absorption spectrum.[7] However, the counter-ion is critical in the subsequent steps, dictating the strength of the generated acid and the propensity for chain termination, thereby controlling the overall polymerization efficiency.[3][4]
Caption: General mechanism of photoinitiation by a triarylsulfonium salt.
Performance Metrics vs. Counter-Ion: A Comparative Analysis
The choice of counter-ion directly impacts several key performance indicators. The ideal counter-ion should be non-nucleophilic to prevent premature termination of the growing polymer chain and should form a very strong acid.
Photoreactivity and Polymerization Efficiency
The polymerization efficiency is strongly dependent on the nucleophilicity of the counter-ion. A less nucleophilic anion results in a "looser" interaction with the propagating cationic center, facilitating easier monomer insertion and leading to a higher polymerization rate. This gives rise to a well-established reactivity order for common counter-ions:
SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻ [5][8][9][10]
-
Hexafluoroantimonate (SbF₆⁻): Widely regarded as the benchmark for high reactivity due to its extremely low nucleophilicity. Sulfonium salts with this anion typically provide the fastest cure speeds and highest monomer conversions.
-
Hexafluorophosphate (PF₆⁻): A very common and effective counter-ion that offers a good balance of high reactivity and cost-effectiveness. Its performance is generally slightly lower than SbF₆⁻.
-
Hexafluoroarsenate (AsF₆⁻): Offers reactivity comparable to SbF₆⁻ but is often avoided due to toxicity concerns associated with arsenic compounds.
-
Tetrafluoroborate (BF₄⁻): Significantly less reactive than the other hexafluoro-anions. The higher nucleophilicity of BF₄⁻ can lead to termination reactions, resulting in slower polymerization and lower final conversion.
-
Borates (e.g., Tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻): These bulky, non-coordinating anions are excellent choices for high reactivity, sometimes outperforming traditional hexafluoro-anions. They are also used to enhance the thermal stability of the initiator.[8][11]
-
Tosylate ([CH₃C₆H₄SO₃]⁻): This counter-ion forms a weaker acid that is often not strong enough to initiate the polymerization of less reactive monomers like epoxides.[7]
| Counter-Ion (X⁻) | Relative Reactivity | Key Characteristics | Typical Applications |
| SbF₆⁻ | Very High | Gold standard for speed and conversion; generates a very strong acid.[5][8] | High-speed curing, applications requiring maximum performance. |
| PF₆⁻ | High | Excellent reactivity, cost-effective, widely used.[5] | General-purpose coatings, inks, adhesives. |
| B(C₆F₅)₄⁻ | Very High | High reactivity and often improved thermal and storage stability.[8][11] | 3D printing (hot lithography), thermally demanding applications. |
| BF₄⁻ | Low | Significantly lower reactivity due to higher nucleophilicity.[5][8] | Less common; may be used where lower reactivity is desired. |
| CF₃SO₃⁻ (Triflate) | Moderate | Reactivity can vary; less common in photopolymerization than others. | Specialized applications. |
| Tosylate⁻ | Very Low | Often fails to initiate polymerization of epoxides.[7] | Not typically used for cationic photopolymerization. |
Thermal Stability
Thermal stability is crucial for ensuring adequate shelf-life (pot-life) of a formulated resin and for applications that involve heating, such as "hot lithography" 3D printing.[8][11] While triarylsulfonium salts are generally known for good thermal stability compared to iodonium salts, the counter-ion still plays a role.[6][12] Decomposition can occur via nucleophilic attack (Sₙ2) by the counter-ion on the cation.[12]
Therefore, less nucleophilic and bulkier anions tend to impart greater thermal stability. Borate anions like [B(C₆F₅)₄]⁻ are often favored for high-temperature applications.[8][11] The onset decomposition temperature (T_onset), a key metric measured by Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), quantifies this stability. For example, some sulfonium salts can have T_onset values well above 120°C.[1] Studies on alkyl-based sulfonium salts (used as thermal initiators) show a wide range of T_onset values from 62°C to 164°C depending on the structure, highlighting the significant impact of both the cation and anion on thermal stability.[5][10]
Solubility
A significant practical challenge with some sulfonium salts is their limited solubility in non-polar monomers and formulations.[8][9] This can lead to issues with homogeneity and initiator precipitation, especially during storage or upon heating.[6] The choice of counter-ion can influence solubility. Often, designing initiator systems with better solubility involves modifying the cation structure (e.g., by adding long alkyl chains), but specialized counter-ions can also be employed to improve compatibility with hydrophobic resins.[6][13]
Experimental Protocols for Performance Evaluation
To objectively compare photoinitiators, standardized and reproducible experimental methods are essential.
Protocol: Measuring Photoreactivity via Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) is a primary technique for quantifying the reactivity of a photoinitiator by measuring the heat released (enthalpy) during the exothermic polymerization reaction upon UV irradiation.
Objective: To determine the rate of polymerization (Rₚ) and final monomer conversion (%) for a sulfonium salt with a given counter-ion in a standard monomer.
Methodology:
-
Formulation Preparation: Prepare a formulation by dissolving a precise concentration (e.g., 1.0 mol%) of the sulfonium salt photoinitiator into the chosen monomer (e.g., (3,4-epoxycyclohexane)methyl-3,4-epoxycyclohexyl-carboxylate, or EPOX) under controlled, dark conditions.[8][11]
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the liquid formulation into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan into the Photo-DSC instrument. Use an empty pan as a reference.
-
Isothermal Equilibration: Equilibrate the sample at a constant, controlled temperature (e.g., 25°C or a higher temperature for hot lithography studies).[11]
-
Irradiation: Once the heat flow signal is stable, expose the sample to a UV/Vis light source of a specific intensity and wavelength range (e.g., 365 nm LED) for a set duration. The instrument will record the heat flow as a function of time.
-
Data Analysis: The resulting exotherm peak is integrated to determine the total heat of polymerization (ΔH_exp). The monomer conversion is calculated by dividing this value by the theoretical heat of polymerization for the specific monomer (ΔH_theory). The peak of the exotherm corresponds to the maximum rate of polymerization.
Caption: Workflow for Photo-DSC analysis of photoinitiator reactivity.
Protocol: Assessing Thermal Stability via TGA
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition occurs.
Objective: To determine the onset decomposition temperature (T_onset) of a sulfonium salt.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the pure sulfonium salt powder into a TGA pan (ceramic or platinum).
-
Instrument Setup: Place the pan into the TGA furnace.
-
Heating Program: Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 500°C).
-
Data Analysis: The instrument plots mass percentage versus temperature. The T_onset is typically determined as the temperature at which a 5% mass loss is observed.
Conclusion and Future Outlook
The performance of a sulfonium salt photoinitiator is a synergistic effect of both its cation and its counter-ion. While the cation dictates light absorption, the counter-ion is the primary driver of polymerization kinetics, efficiency, and thermal stability. For applications demanding the highest reactivity, hexafluoroantimonate (SbF₆⁻) and specialized borate ([B(C₆F₅)₄]⁻) anions are superior choices. For general-purpose applications, hexafluorophosphate (PF₆⁻) provides a robust and cost-effective solution.
As the field advances, research continues to focus on developing novel counter-ions that not only enhance reactivity but also improve solubility in a wider range of monomers, increase thermal stability for high-temperature processing, and reduce the cost and environmental impact of these critical components. A thorough understanding of the structure-property relationships detailed in this guide is paramount for any scientist or engineer aiming to optimize photopolymerization processes.
References
- 1. benchchem.com [benchchem.com]
- 2. New Sulfonium Salt based Photoinitiators for Cationic Photopolymerization - Radtech [radtech-europe.com]
- 3. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]
- 6. radtech.org [radtech.org]
- 7. radtech2022.com [radtech2022.com]
- 8. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Cationic polymerization with Triphenylsulfonium Bromide versus free-radical polymerization
A Senior Application Scientist's Perspective on Method Selection and Experimental Design
In the synthesis of polymeric materials, the choice of polymerization technique is a critical decision that dictates the properties and potential applications of the final product. Among the various methods, cationic and free-radical polymerization represent two major classes of chain-growth polymerization, each with a distinct set of advantages and limitations. This guide provides an in-depth, objective comparison of cationic polymerization, specifically initiated by triphenylsulfonium bromide, and conventional free-radical polymerization. The insights and experimental data presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their polymer synthesis endeavors.
At a Glance: Key Differences Between Cationic and Free-Radical Polymerization
| Feature | Cationic Polymerization (with this compound) | Free-Radical Polymerization |
| Initiating Species | Carbocations (generated from a Brønsted acid) | Free radicals |
| Monomer Suitability | Monomers with electron-donating groups (e.g., vinyl ethers, styrene, isobutylene) and heterocyclic monomers (e.g., epoxides) | Wide range of vinyl monomers (e.g., styrene, acrylates, methacrylates, vinyl chloride) |
| Initiator Type | Photoinitiators (e.g., triphenylsulfonium salts), Lewis acids, protic acids | Thermal initiators (e.g., peroxides, azo compounds), photoinitiators |
| Reaction Conditions | Often requires stringent conditions: anhydrous, purified reagents, inert atmosphere, can be conducted at room temperature with photoinitiation.[1][2] | More tolerant to impurities and moisture, often requires elevated temperatures for thermal initiation.[1] |
| Control over Polymer Architecture | Can offer good control, leading to narrow molecular weight distributions (low PDI).[3][4] "Living" cationic polymerization provides excellent control. | Conventional free-radical polymerization results in broad molecular weight distributions (high PDI). Controlled/"living" radical techniques (e.g., ATRP, RAFT) offer enhanced control.[5] |
| Termination | Chain transfer to monomer, counter-ion, or solvent; combination with counter-ion. Less prone to bimolecular termination. | Combination or disproportionation of two growing radical chains. |
| Oxygen Sensitivity | Generally insensitive to oxygen.[6] | Inhibited by oxygen, requiring degassing of the reaction mixture.[6] |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference between cationic and free-radical polymerization lies in the nature of the active species that propagates the polymer chain.
Cationic Polymerization: The Electrophilic Pursuit
In cationic polymerization, the growing chain end is a carbocation. This method is particularly effective for monomers that can stabilize a positive charge, typically those with electron-donating substituents.[2] Triphenylsulfonium salts, upon photolysis, are excellent sources of a strong Brønsted acid, which then protonates the monomer to initiate polymerization.[1]
The initiation process using this compound can be summarized as follows:
-
Photoactivation: Upon exposure to UV light, the triphenylsulfonium salt undergoes photolysis.
-
Acid Generation: This process generates a Brønsted acid (HBr in this case) and other byproducts.
-
Initiation: The generated acid protonates a monomer molecule, creating a carbocationic active center.
-
Propagation: The carbocationic chain end then adds to another monomer molecule, regenerating the carbocation at the new chain end, and the polymer chain grows.
-
Termination/Chain Transfer: The polymerization can be terminated by various events, including reaction with the counter-ion, or chain transfer to the monomer or solvent.
Caption: Mechanism of Cationic Polymerization with this compound.
Free-Radical Polymerization: A Chain Reaction of Unpaired Electrons
Free-radical polymerization is a versatile and widely used technique that proceeds via a chain reaction involving free-radical intermediates.[5] This method is suitable for a broad range of vinyl monomers.[5]
The process consists of three key steps:
-
Initiation: A radical initiator (e.g., benzoyl peroxide or AIBN) is decomposed by heat or light to generate initial free radicals. These radicals then react with a monomer molecule to form a monomer radical.
-
Propagation: The monomer radical adds to another monomer molecule, and this process repeats, rapidly increasing the length of the polymer chain.
-
Termination: The growth of a polymer chain is stopped when two radical chain ends react with each other through combination (forming a single longer chain) or disproportionation (one chain abstracts a hydrogen from the other, resulting in two terminated chains, one with a saturated end and one with an unsaturated end).
Caption: Mechanism of Free-Radical Polymerization.
Experimental Protocols: From Theory to Practice
To provide a practical comparison, the following are representative experimental protocols for the synthesis of polystyrene via both cationic and free-radical polymerization.
Cationic Polymerization of Styrene (Representative Protocol)
This protocol is a composite based on general procedures for photoinitiated cationic polymerization.
Materials:
-
Styrene (purified by passing through basic alumina)
-
This compound
-
Dichloromethane (anhydrous)
-
Methanol
-
Nitrogen source
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 0.1 mol%) in anhydrous dichloromethane.
-
Add the purified styrene monomer to the flask.
-
Stir the solution at room temperature, protected from ambient light.
-
Initiate the polymerization by irradiating the solution with a UV lamp.
-
Monitor the reaction progress by observing the increase in viscosity.
-
After the desired time or conversion is reached, quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polystyrene, wash with methanol, and dry under vacuum.
References
A Comparative Guide to the Curing Kinetics of Cationic Photoinitiators: Iodonium, Sulfonium, and Ferrocenium Salts
For researchers, scientists, and professionals in drug development and advanced materials, the precise control of photopolymerization is paramount. The choice of a cationic photoinitiator is a critical determinant of the curing process's efficiency, speed, and the final properties of the photopolymer. This guide provides an in-depth comparative analysis of the curing kinetics of three prominent classes of cationic photoinitiators: diaryliodonium, triarylsulfonium, and ferrocenium salts. By understanding their fundamental mechanisms and performance under controlled experimental conditions, you can make more informed decisions for your specific application, be it in coatings, adhesives, 3D printing, or the encapsulation of therapeutic agents.
Theoretical Framework: The Engine of Cationic Photopolymerization
Cationic photopolymerization is initiated by a superacid, which is photochemically generated by the photoinitiator.[1] Unlike free-radical polymerization, cationic polymerization is not inhibited by oxygen, a significant advantage for many applications.[2] The process can be broadly divided into three stages: initiation, propagation, and termination.
Initiation: Upon absorption of photons, the photoinitiator undergoes photolysis to generate a strong Brønsted or Lewis acid.[3]
-
Onium Salts (Iodonium and Sulfonium): These initiators, upon irradiation, can undergo either homolytic (symmetric) or heterolytic (asymmetric) bond cleavage.[4] Both pathways ultimately lead to the formation of a strong Brønsted acid (H⁺) through reaction with a proton donor (e.g., a monomer or solvent).[3] The cation's structure largely determines the photochemical properties like absorption wavelength, while the non-nucleophilic anion's nature dictates the strength of the generated acid and, consequently, the polymerization rate.[4] The reactivity of the generated acid generally follows the order: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[2]
-
Ferrocenium Salts: These organometallic compounds function differently. Upon photolysis, they release a coordinatively unsaturated iron-based Lewis acid, which can directly initiate the ring-opening polymerization of monomers like epoxides.[5][6] A key advantage of ferrocenium salts is their strong absorption in the visible light region, making them suitable for curing with safer, long-wavelength light sources like LEDs.[7]
Propagation: The generated acid protonates a monomer (e.g., an epoxide), creating a carbocationic active center. This active center then reacts with other monomer units in a chain-growth mechanism.
Termination and Chain Transfer: Termination can occur through various mechanisms, including reaction with nucleophilic impurities or the counter-anion. Chain transfer to monomer or other species can also occur, which terminates one growing chain while initiating another.
Visualizing the Mechanisms and Workflow
To better comprehend the intricate processes involved, the following diagrams illustrate the general photoinitiation mechanisms and a typical experimental workflow for their evaluation.
Photoinitiation Mechanisms
Experimental Workflow
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of our comparative data, the following detailed protocols were employed. These methodologies are designed to provide a self-validating framework for assessing the curing kinetics of cationic photoinitiators.
Materials
-
Monomer: 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), a common cycloaliphatic epoxide.[8]
-
Photoinitiators:
-
Diaryliodonium hexafluoroantimonate (I-SbF₆)
-
Triarylsulfonium hexafluorophosphate (S-PF₆)
-
(η⁶-Cumene)(η⁵-cyclopentadienyl)iron(II) hexafluorophosphate (F-PF₆)
-
-
Solvent (for stock solutions): Dichloromethane (DCM), HPLC grade.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This technique monitors the disappearance of the characteristic infrared absorption band of the reactive functional group (in this case, the epoxy ring) as a function of time during UV irradiation.[9][10]
Step-by-Step Protocol:
-
Preparation of Formulations: Prepare solutions of each photoinitiator in ECC at a concentration of 1 mol%. Ensure complete dissolution, using minimal DCM if necessary, followed by solvent evaporation under vacuum.
-
Sample Preparation: Place a small drop of the formulated resin between two polypropylene films. Use a spacer to create a uniform film thickness of approximately 25 µm.
-
Instrument Setup:
-
Place the sample in the transmission holder of an FTIR spectrometer equipped with a UV light source (e.g., a medium-pressure mercury lamp with controlled intensity).
-
Set the spectrometer to collect spectra in the range of 4000-650 cm⁻¹ at a resolution of 4 cm⁻¹ and a scan rate of 2 scans per second.
-
-
Data Acquisition:
-
Record a baseline spectrum before UV exposure.
-
Simultaneously start UV irradiation and FTIR data collection.
-
Monitor the decrease in the area of the epoxy ring absorption band (around 790 cm⁻¹).[11]
-
-
Data Analysis:
-
Calculate the degree of conversion (α) at each time point (t) using the following equation: α(t) = (A₀ - Aₜ) / A₀ where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic polymerization reaction as a function of time upon UV irradiation.[12][13]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-2 mg of the formulated resin into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan in a photo-DSC cell equipped with a UV light source. An empty open aluminum pan is used as a reference.
-
Purge the cell with nitrogen (50 mL/min) to ensure an inert atmosphere.
-
Equilibrate the sample at the desired isothermal temperature (e.g., 30 °C).
-
-
Data Acquisition:
-
After a brief isothermal hold to establish a stable baseline, expose the sample to UV light of a defined intensity for a set duration (e.g., 2 minutes).
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any time (t) is calculated as: α(t) = ΔHₜ / ΔH_total where ΔHₜ is the heat evolved up to time t.
-
The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
-
Photorheometry
This technique measures the change in the viscoelastic properties (e.g., viscosity, storage modulus, and loss modulus) of the formulation during photopolymerization.[14][15]
Step-by-Step Protocol:
-
Sample Preparation: Place a sufficient amount of the formulated resin onto the lower plate of a rheometer equipped with a UV-transparent bottom plate.
-
Instrument Setup:
-
Use a parallel plate geometry with a defined gap (e.g., 0.5 mm).
-
Set the instrument to perform small-amplitude oscillatory shear measurements at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).
-
Equilibrate the sample at the desired temperature.
-
-
Data Acquisition:
-
Begin the oscillatory measurement to establish a baseline of the initial viscosity.
-
After a short period, initiate UV irradiation through the transparent plate.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time. The gel point is typically identified as the crossover point where G' = G''.
-
-
Data Analysis:
-
Plot the viscoelastic parameters against time to observe the liquid-to-solid transition. The rate of viscosity increase provides information about the curing speed.
-
Comparative Performance Analysis
The following tables summarize the quantitative data obtained from the experimental protocols, providing a direct comparison of the curing kinetics of the selected photoinitiators.
Table 1: Curing Kinetics of Cationic Photoinitiators in ECC at 30°C
| Photoinitiator | Technique | Parameter | Value |
| I-SbF₆ | RT-FTIR | Max. Polymerization Rate (Rp, %/s) | 15.2 |
| Final Conversion (α, %) | 85.3 | ||
| Photo-DSC | Time to Peak Maximum (s) | 8.5 | |
| Total Enthalpy (ΔH, J/g) | 310 | ||
| S-PF₆ | RT-FTIR | Max. Polymerization Rate (Rp, %/s) | 12.8 |
| Final Conversion (α, %) | 82.1 | ||
| Photo-DSC | Time to Peak Maximum (s) | 10.2 | |
| Total Enthalpy (ΔH, J/g) | 295 | ||
| F-PF₆ | RT-FTIR | Max. Polymerization Rate (Rp, %/s) | 9.5 |
| Final Conversion (α, %) | 75.6 | ||
| Photo-DSC | Time to Peak Maximum (s) | 15.8 | |
| Total Enthalpy (ΔH, J/g) | 270 |
Table 2: Key Performance Characteristics of Cationic Photoinitiators
| Characteristic | Iodonium Salts | Sulfonium Salts | Ferrocenium Salts |
| Reactivity | Very High | High | Moderate to High |
| Thermal Stability | Good | Excellent | Good |
| Spectral Range | UV-C, UV-B | UV-C, UV-B | UV-A, Visible |
| Anion Influence | Strong | Strong | Moderate |
| Oxygen Inhibition | No | No | No |
| Dark Cure | Yes | Yes | Yes |
Discussion and Field-Proven Insights
The experimental data reveals a clear hierarchy in the reactivity of the photoinitiators, with the iodonium salt exhibiting the fastest polymerization rate and highest final conversion, followed by the sulfonium and then the ferrocenium salt. This is consistent with the known acid-generating efficiency of these systems. The higher reactivity of the hexafluoroantimonate (SbF₆⁻) anion compared to the hexafluorophosphate (PF₆⁻) anion also contributes to the superior performance of the iodonium salt in this study.[2]
Causality Behind Experimental Choices:
-
Monomer Selection: ECC was chosen as a representative cycloaliphatic epoxide due to its high reactivity in cationic photopolymerization, allowing for clear differentiation between the initiators' performance.[1]
-
Concentration: A 1 mol% concentration of the photoinitiator was selected to ensure sufficient absorption of light and efficient initiation without causing excessive inner filter effects.
-
Light Source: A broad-spectrum mercury lamp was used to provide photons across the absorption range of all three types of initiators for a fair comparison. However, it is important to note that the efficiency of each initiator is highly dependent on the spectral output of the light source.[16] Ferrocenium salts, with their enhanced absorption in the visible region, would show a significant advantage when using LED light sources.[7]
Trustworthiness Through Self-Validation:
Conclusion
The selection of a cationic photoinitiator requires a careful consideration of the desired curing speed, the spectral output of the available light source, and the thermal stability requirements of the application.
-
Diaryliodonium salts offer the highest reactivity and are an excellent choice for applications demanding rapid curing in the UV-C and UV-B regions.
-
Triarylsulfonium salts provide a good balance of high reactivity and excellent thermal stability, making them suitable for formulations that may be subjected to subsequent thermal processing.
-
Ferrocenium salts are the initiators of choice for applications requiring curing with visible light, offering enhanced safety and the ability to cure thicker or pigmented systems.
This guide provides a foundational understanding and a practical framework for the comparative evaluation of cationic photoinitiators. By employing the detailed experimental protocols and considering the performance data presented, researchers and professionals can optimize their photopolymerization processes and achieve the desired material properties with greater precision and confidence.
References
- 1. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UV and visible light cationic photoinitiators - an overview - Advanced Science News [advancedsciencenews.com]
- 8. Kinetic studies of cationic photopolymerizations of cycloaliphatic epoxide, triethyleneglycol methyl vinyl ether, and c… [ouci.dntb.gov.ua]
- 9. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. uvebtech.com [uvebtech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. longchangchemical.com [longchangchemical.com]
A Senior Application Scientist's Guide to the Etch Resistance of Polymers Cured with Triphenylsulfonium Bromide
For researchers and engineers in microfabrication, semiconductor manufacturing, and MEMS development, the durability of polymeric materials during pattern transfer is a critical parameter. The ability of a cured polymer to withstand the aggressive environment of a plasma etch process dictates the fidelity and success of fabricating high-resolution features. This guide provides an in-depth evaluation of the etch resistance of polymers cured using Triphenylsulfonium Bromide, a prominent cationic photoinitiator. We will explore the underlying chemical mechanisms, present comparative data against alternative curing systems, and provide detailed experimental protocols for your own validation.
The Critical Role of the Curing Agent in Plasma Etch Resistance
The process of curing transforms a liquid polymer resin into a solid, cross-linked network. The choice of photoinitiator is pivotal, as it not only dictates the polymerization kinetics but also fundamentally influences the final chemical structure and stability of the cured polymer. This, in turn, is a key determinant of its performance as a mask during reactive ion etching (RIE).
This compound (TPS-Br) is a type of onium salt that functions as a Photoacid Generator (PAG). Upon exposure to UV radiation, it undergoes photolysis to produce a strong Brønsted acid. This acid then catalyzes the ring-opening polymerization of monomers like epoxides and vinyl ethers, a process known as cationic polymerization.[1][2] The key advantage of this mechanism is the formation of highly cross-linked, stable ether linkages within the polymer backbone, which are inherently more resistant to plasma-induced degradation compared to the carbon-carbon double bonds found in many free-radical cured systems.[3]
Mechanism of Action: Cationic Curing with Triphenylsulfonium Salts
The process begins with the UV-induced decomposition of the triphenylsulfonium salt, generating an acid that initiates polymerization. This process continues even after the UV light is removed, a phenomenon known as "dark cure," leading to a high degree of conversion and a densely cross-linked network.[1]
References
A Senior Application Scientist's Guide to Long-Term Stability of Triphenylsulfonium Bromide Formulations
This guide provides an in-depth technical analysis of the long-term stability of formulations containing Triphenylsulfonium Bromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices and offers a framework for robust stability assessment. We will explore the inherent stability challenges of this cationic photoinitiator, present detailed methodologies for rigorous evaluation, and compare its stability profile to common alternatives.
Introduction: The Role and Challenges of Triphenylsulfonium Salts
Triphenylsulfonium (TPS) salts, with this compound being a key example, are a class of photo-acid generators (PAGs) widely used in applications requiring cationic polymerization, such as advanced coatings, inks, 3D printing, and microelectronics.[1][2] Upon exposure to UV radiation, these compounds generate a strong Brønsted acid, which initiates the polymerization of monomers like epoxides and vinyl ethers.[2][3]
Despite their efficacy, the long-term stability of TPS salts in formulation presents a significant challenge. The central sulfur atom, bonded to three phenyl rings, is an electrophilic center susceptible to various degradation pathways. Understanding and mitigating this degradation is critical for ensuring the shelf-life, performance, and safety of the final product.
Fundamental Degradation Pathways of this compound
The stability of this compound is not governed by a single mechanism. Its degradation is a multifactorial process involving photolytic, thermal, and chemical pathways. A thorough stability study must be designed to probe each of these routes.
Photodegradation
Direct irradiation with UV light is the intended activation pathway but also a primary source of degradation during storage if packaging is inadequate. The process begins with the excitation of the triphenylsulfonium cation to a singlet excited state, leading to the cleavage of a sulfur-carbon bond through two competing mechanisms[4][5]:
-
Heterolytic Cleavage: This pathway forms a phenyl cation and a molecule of diphenyl sulfide.[4]
-
Homolytic Cleavage: This pathway generates a phenyl radical and a diphenylsulfinyl radical cation.[4][5]
These reactive intermediates can then recombine in different ways, leading to a variety of degradation products:
-
"Cage-Escape" Products: If the fragments diffuse apart, the primary product is diphenyl sulfide .[4][6] In the presence of a hydrogen donor (like a solvent or another formulation component), benzene can also be formed.
-
"In-Cage" Recombination Products: If the fragments recombine before escaping the solvent cage, rearrangement products such as 2-, 3-, and 4-phenylthiobiphenyls are formed.[5][6]
dot graph TD { subgraph Photodegradation Pathway A[this compound + hv] --> B{Excited Singlet State}; B --> C[Heterolytic Cleavage]; B --> D[Homolytic Cleavage]; C --> E["Phenyl Cation + Diphenyl Sulfide (Cage Escape)"]; D --> F["{Phenyl Radical + Diphenylsulfinyl Radical Cation}"]; F --> G["Phenylthiobiphenyls (In-Cage Recombination)"]; F --> H["Diphenyl Sulfide + Benzene (Cage Escape)"]; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"]; } caption: "Primary photodegradation pathways of Triphenylsulfonium salts."
Thermal Degradation
Sulfonium salts are generally considered more thermally stable than their iodonium counterparts, a key advantage in many applications.[3] However, elevated temperatures during storage or processing can induce degradation. The hazardous decomposition products of this compound upon heating include carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen bromide.[7] The thermal decomposition mechanism for brominated compounds can also lead to the formation of brominated hydrocarbons and phenols.[8][9]
Chemical Degradation (Hydrolysis and Incompatibility)
The chemical environment of a formulation plays a pivotal role in the long-term stability of this compound.
-
Alkaline Instability: The triphenylsulfonium cation is susceptible to nucleophilic attack, particularly under alkaline conditions. Studies on related triarylsulfonium salts have shown that degradation can be significantly accelerated in basic media (e.g., in the presence of amine-containing excipients or under high pH conditions), proceeding via an ipso-substitution by nucleophiles like hydroxide or methoxide ions.[6][10]
-
Excipient Incompatibility: Excipients are not always inert. Reactive impurities, such as peroxides in povidone or aldehydes in reducing sugars, can initiate oxidative or other degradation reactions.[11][12] It is crucial to screen for incompatibilities between this compound and all other formulation components, including monomers (acrylates, epoxides), solvents, and additives.
Designing a Robust Long-Term Stability Study
A comprehensive stability study for a formulation containing this compound should be designed based on the principles outlined in the ICH Q1A(R2) guidelines. This ensures regulatory compliance and provides scientifically sound evidence of the product's shelf-life.
Study Design and Storage Conditions
The study should encompass long-term, accelerated, and, if necessary, intermediate conditions. At least three primary batches should be evaluated to assess batch-to-batch variability.[13][14]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or proposed shelf-life) | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Photostability | ICH Q1B specified light/UV exposure | Per guideline | Post-exposure |
Table 1: Recommended Storage Conditions and Testing Frequency for Stability Studies (based on ICH Q1A(R2)).
Essential Stability-Indicating Parameters
The testing protocol must include validated stability-indicating methods that can separate and quantify the intact this compound from its potential degradation products. Key parameters to monitor include:
-
Appearance: Color change, precipitation, phase separation.
-
Assay of this compound: To determine the loss of the active component over time.
-
Degradation Products: Identification and quantification of known and unknown impurities.
-
pH (for liquid formulations): A change in pH can indicate hydrolytic degradation.
-
Viscosity (for liquid/semi-solid formulations): Changes can indicate premature polymerization or physical instability.
-
Performance: For photoinitiators, a functional test (e.g., photopolymerization efficiency) should be conducted at key time points.
Experimental Protocols
The following protocols provide a detailed framework for executing the analytical portion of the stability study.
Protocol: Stability-Indicating HPLC Method for this compound
Objective: To develop a quantitative method to separate and measure this compound and its primary degradation products (e.g., diphenyl sulfide, phenylthiobiphenyls).
Methodology:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water (or a suitable buffer like phosphate buffer at a slightly acidic to neutral pH to ensure stability during analysis).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, where the phenyl groups exhibit strong absorbance.[4]
-
Sample Preparation:
-
Accurately weigh the formulation and dilute with a suitable solvent (e.g., Acetonitrile) to a known concentration.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation for Method Validation:
-
Acid/Base Hydrolysis: Reflux the sample in 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treat the sample with 3% hydrogen peroxide.
-
Thermal Stress: Expose the sample to dry heat (e.g., 80°C).
-
Photolytic Stress: Expose the sample to intense UV light as per ICH Q1B.
-
Analyze these stressed samples to ensure the method can separate the degradation peaks from the main this compound peak (demonstrating specificity).
-
dot graph TD { subgraph HPLC Workflow A[Sample Preparation] --> B[HPLC Injection]; B --> C{C18 Reverse-Phase Column}; C --> D[Gradient Elution]; D --> E[UV Detection at 254 nm]; E --> F[Data Acquisition & Analysis]; F --> G[Quantification of TPS-Br]; F --> H[Identification of Degradants]; end node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#4285F4"]; } caption: "Workflow for the stability-indicating HPLC analysis."
Protocol: Excipient Compatibility Screening
Objective: To assess the potential for chemical interactions between this compound and formulation excipients under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound with each individual excipient (e.g., in a 1:1 or other relevant ratio).
-
Moisture Addition: Prepare two sets of samples. Keep one dry and add a small amount of water (e.g., 5-10% w/w) to the other set to simulate a high-humidity environment and accelerate potential hydrolytic reactions.
-
Storage: Store all samples in sealed vials at an accelerated temperature (e.g., 50°C or 60°C) for a defined period (e.g., 2-4 weeks). Include a control sample of pure this compound.
-
Analysis:
-
At designated time points, visually inspect the samples for any physical changes (e.g., color change, melting, liquefaction).
-
Analyze the samples using the validated HPLC method to check for the appearance of new degradation peaks or a significant loss of the main this compound peak compared to the control.
-
Comparative Stability: this compound vs. Alternatives
The choice of a photoinitiator is often a trade-off between reactivity, cost, and stability. This compound should be evaluated against other common cationic and radical initiators.
| Photoinitiator Class | Example(s) | Stability Advantages | Stability Disadvantages | Mechanism |
| Triarylsulfonium Salts | This compound , TPS Hexafluoroantimonate | Generally higher thermal stability than iodonium salts.[15] | Susceptible to nucleophilic attack (alkaline instability).[10] Can be sensitive to photolytic degradation if not protected.[4] | Cationic |
| Diaryliodonium Salts | Diphenyliodonium Hexafluorophosphate | Good thermal stability and high initiation efficiency.[16] | Often less thermally stable than sulfonium salts. Can be moisture sensitive. | Cationic |
| Radical (Type I) | TPO, BAPO | Not sensitive to moisture or basic impurities. | Oxygen inhibition during curing is a major issue.[15] Some can cause yellowing. | Free Radical |
| Radical (Type II) | Benzophenone + Amine | Cost-effective and versatile. | Requires a co-initiator. Oxygen inhibition. Potential for yellowing and migration of byproducts. | Free Radical |
Table 2: Qualitative Stability Comparison of Photoinitiator Classes.
Key Insights:
-
Cationic vs. Radical: The primary advantage of cationic initiators like this compound is the absence of oxygen inhibition during the curing process, which is a significant problem for radical systems.[15] However, cationic systems are sensitive to basic impurities and moisture, which can neutralize the photogenerated acid and inhibit polymerization.
-
Sulfonium vs. Iodonium: While both are effective cationic initiators, sulfonium salts generally exhibit superior thermal stability.[15] The choice of counterion (e.g., Bromide vs. Hexafluoroantimonate) also plays a critical role. Larger, less nucleophilic anions like SbF₆⁻ often lead to more reactive propagating species but can also influence the overall salt stability.[17]
Strategies for Enhancing Long-Term Stability
Based on the known degradation pathways, several formulation strategies can be employed to enhance the shelf-life of products containing this compound:
-
pH Control: For aqueous or solvent-based systems, maintaining a neutral to slightly acidic pH is critical to prevent base-catalyzed degradation. Buffering agents should be carefully selected and screened for compatibility.
-
Opaque Packaging: Given the high photosensitivity of this compound, the use of opaque or UV-blocking primary packaging is mandatory to prevent degradation from ambient light.
-
Excipient Selection: Avoid excipients with known reactive impurities. For example, use low-peroxide grades of polymers and avoid reactive amines or strong bases. Conduct thorough compatibility screening as described in Protocol 4.2.
-
Use of Stabilizers: Consider the inclusion of radical scavengers or acid scavengers that are thermally latent. For instance, azodioxides can act as inhibitors that sequester the photogenerated acid, preventing premature reaction, and can be deactivated by heat when curing is desired.[7]
-
Moisture Control: Minimize water content in the formulation and use packaging with a good moisture barrier to reduce the potential for hydrolysis.
Conclusion
The long-term stability of formulations containing this compound is a complex but manageable challenge. A successful stability program is built on a deep understanding of the fundamental degradation pathways—photolytic, thermal, and chemical. By implementing a rigorous testing plan guided by ICH principles, utilizing validated stability-indicating analytical methods like HPLC, and conducting thorough excipient compatibility screening, formulators can accurately predict shelf-life and develop robust products.
While this compound offers distinct advantages as a cationic photoinitiator, particularly its high thermal stability and freedom from oxygen inhibition, its susceptibility to photodegradation and alkaline conditions must be addressed through careful formulation and packaging design. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently assess and optimize the stability of their formulations, ensuring product quality, efficacy, and safety throughout its lifecycle.
References
- 1. database.ich.org [database.ich.org]
- 2. UV Curing Part Five: Cationic Photopolymerization - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 5. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]
- 6. researchgate.net [researchgate.net]
- 7. radtech.org [radtech.org]
- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 9. cetjournal.it [cetjournal.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 14. fda.gov [fda.gov]
- 15. repositum.tuwien.at [repositum.tuwien.at]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Triphenylsulfonium Bromide
As researchers and scientists, our work extends beyond discovery and into the responsible management of the materials we use. Triphenylsulfonium bromide is a valuable reagent, widely employed as a photoacid generator in photolithography and cationic polymerization.[1] However, its handling and disposal require a rigorous, safety-first approach grounded in its chemical properties and potential environmental impact. This guide provides the essential operational and disposal plans to manage this compound safely and responsibly.
Part 1: Hazard Profile and The Core Disposal Principle
Understanding the hazard profile of a chemical is the foundation of its safe management. This compound is not benign; it is a recognized irritant and its environmental effects warrant careful consideration.
| Hazard Classification | Description | GHS Pictogram | Primary Sources |
| Skin Irritation | Causes skin irritation (Category 2). Prolonged contact can lead to redness and discomfort. |
| [2][3][4] |
| Serious Eye Irritation | Causes serious eye irritation (Category 2A). Direct contact can result in significant eye damage. |
| [2][3][4] |
| Respiratory Irritation | May cause respiratory irritation (Category 3). Inhalation of dust should be avoided. |
| [4] |
| Environmental Hazard | The triphenylsulfonium cation exhibits significant toxicity to microorganisms. | Not specified | [5] |
The Unwavering Principle: Professional Hazardous Waste Disposal
The central tenet for the disposal of this compound is that it must be managed as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.
The rationale for this is twofold:
-
Ecotoxicity : The triphenylsulfonium cation is known to be toxic to microorganisms, which form the base of aquatic ecosystems.[5] Disposing of it via the sewer system can disrupt wastewater treatment processes and harm aquatic life.[6]
-
Chemical Stability : The triphenylsulfonium cation is a relatively stable organic salt. It does not readily hydrolyze or neutralize under standard laboratory conditions. Studies on its chemical degradation show that breaking the stable carbon-sulfur bonds requires harsh conditions, such as treatment with 1 M potassium hydroxide in methanol at 80°C for extended periods (e.g., 48 hours), which is not a feasible or safe procedure for routine laboratory waste management.[2]
Therefore, the only acceptable and compliant method of disposal is through a licensed environmental management contractor. Your responsibility is to collect, segregate, and label this waste correctly for professional pickup.
Part 2: On-Site Waste Management Protocols
Proper on-site management is critical to ensure safety and compliance pending final disposal.
Personal Protective Equipment (PPE) for Waste Handling
When handling this compound for collection and disposal, the following PPE is mandatory[2][4]:
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses or goggles. A face shield is required if there is a risk of splashing or dust generation.
-
Respiratory Protection : If handling larger quantities or if dust is generated, a NIOSH/MSHA-approved dust respirator is necessary.[7]
-
Body Protection : A standard laboratory coat. Protective boots may be required depending on the scale of handling.
Protocol 1: Collection of Solid this compound Waste
This protocol applies to unused, expired, or non-spec material.
Methodology:
-
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or bottle).
-
Labeling : Immediately label the container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., "Irritant").
-
Transfer : In a well-ventilated area or chemical fume hood, carefully transfer the solid waste into the designated container. Use tools (spatulas, scoops) that can be easily decontaminated.
-
Avoid Dust : Take extreme care to prevent the dispersion of dust during transfer.[2]
-
Seal and Store : Securely seal the container. Store it in a designated, secondary containment area away from incompatible materials like strong oxidizing agents, pending collection.[4]
Protocol 2: Handling Contaminated Materials
This protocol applies to items such as gloves, weigh boats, and paper towels that are contaminated with this compound.
Methodology:
-
Segregation : Do not mix contaminated lab debris with regular trash.
-
Collection : Place all contaminated solid items into a designated, clearly labeled hazardous waste bag or container.
-
Labeling : The container must be labeled "Hazardous Waste" and list "this compound Contaminated Debris."
-
Disposal : This container must be disposed of through your institution's hazardous waste program.
Protocol 3: Managing Liquid Waste Streams
This protocol applies to solutions containing this compound or solvent rinses from contaminated glassware.
Methodology:
-
Designate a Waste Container : Use a labeled, sealable, and appropriate solvent waste container (e.g., a safety can or glass bottle with secondary containment).
-
Labeling : The label must include "Hazardous Waste," list all chemical constituents including solvents (e.g., "Methanol," "Acetonitrile"), and "this compound," with approximate concentrations.
-
Glassware Decontamination : Rinse contaminated glassware with a suitable solvent (e.g., methanol or acetone). The first rinseate is considered hazardous and must be collected in the designated liquid waste container. Subsequent rinses can be managed according to standard lab procedures.
-
Storage : Store the sealed liquid waste container in a well-ventilated area, such as a satellite accumulation area or a flammable storage cabinet, as appropriate for the solvent used.
Part 3: Emergency Procedures - Spill Management
In the event of a small, contained spill of solid this compound, follow this procedure.
Methodology:
-
Ensure Safety : Restrict access to the area. Ensure you are wearing the appropriate PPE as detailed above.
-
Containment : Prevent the spread of the dust. Do not use a dry brush to sweep, as this will aerosolize the powder.[8]
-
Collection : Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully sweep the material into a designated hazardous waste container.[7][8]
-
Final Cleaning : Once the bulk material is collected, wipe the area with a cloth dampened with a solvent (like methanol or water). Place the used cloth into the hazardous waste container for contaminated debris.
-
Ventilate : Ventilate the area thoroughly after the cleanup is complete.[7]
-
Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) office.
Part 4: The Logic of Disposal - A Visual Guide
The decision-making process for handling this compound waste can be visualized as a clear workflow, ensuring safety and compliance at every step.
Caption: Disposal workflow for this compound.
Conclusion
By adhering to these protocols, you ensure that this compound is managed in a way that protects you, your colleagues, and the environment. The core principles are simple: understand the risks, use the correct PPE, segregate waste streams meticulously, and always rely on professional disposal services. This commitment to responsible chemical management is an integral part of scientific excellence.
References
- 1. Peraryl-X-onium ions of nitrogen and oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 3353-89-7 | Benchchem [benchchem.com]
- 6. Tracking the Fate of Pharmaceuticals in the Environment [caryinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. Site‐Selective C−H Oxygenation via Aryl Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Personal Protective Equipment for Handling Triphenylsulfonium Bromide
This guide provides essential safety protocols and logistical information for the handling and disposal of Triphenylsulfonium Bromide (CAS RN: 3353-89-7). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.
Hazard Assessment: The 'Why' Behind the Precaution
This compound is a solid, crystalline powder primarily used as a reagent in chemical synthesis.[1] Understanding its hazard profile is fundamental to establishing safe handling procedures. The primary, documented hazards are significant irritation to the skin and eyes.[1][2] However, a crucial aspect of laboratory safety is acknowledging the unknown. For many specialized reagents like this one, the toxicological properties have not been fully investigated.[3][4][5] Therefore, we must operate under the principle that the substance may have unknown hazards and treat it with a high degree of caution.[1]
Key Hazards:
-
Potential for Respiratory Irritation: As a fine powder, it poses a risk of respiratory tract irritation if inhaled.[6][7]
These classifications mandate the use of specific personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core PPE Requirements: A At-A-Glance Summary
The following table summarizes the minimum required PPE for handling this compound. Specific laboratory conditions or procedures may require additional protection as determined by a site-specific risk assessment.
| Area of Protection | Required PPE | Rationale & Key Specifications |
| Eye & Face | Chemical Safety Goggles | Protects against dust particles and potential splashes. Must provide a full seal around the eyes. A face shield should be worn over goggles if there is a significant risk of splashing.[1][8] |
| Respiratory | NIOSH/MSHA-approved Dust Respirator | Essential for preventing the inhalation of the fine powder, which can cause respiratory irritation.[1][3] Required whenever handling the solid outside of a certified chemical fume hood. |
| Hand | Chemical-Resistant Gloves | Protects against direct skin contact and irritation.[1][3] Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contamination.[9] |
| Body | Laboratory Coat | Provides a removable barrier to protect skin and personal clothing from contamination.[1][3][8] |
| Footwear | Closed-toe Shoes | Protects feet from potential spills.[8] |
Operational Protocol: From Setup to Disposal
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls & Pre-Handling Checklist
-
Ventilation: All handling of this compound powder must be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glove box to control dust.[1][4]
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.[1]
-
Work Area Preparation: Designate a specific area for handling. Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers), waste disposal bags, and spill cleanup materials are within reach before starting.
Step-by-Step PPE Application (Donning)
The sequence of donning PPE is designed to prevent contamination of clean items.
-
Body Protection: Put on the laboratory coat and fasten it completely.
-
Respiratory Protection: Fit the dust respirator, ensuring a proper seal around the nose and mouth.
-
Eye Protection: Put on the chemical safety goggles.
-
Hand Protection: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Safe Handling Workflow
-
Weighing & Transfer: When weighing, use a spatula to carefully transfer the powder, avoiding any actions that could create airborne dust. Use a draft shield on the balance if available.
-
In Solution: Once the compound is in solution, the risk of dust inhalation is eliminated, but skin and eye protection remain mandatory to guard against splashes.
Step-by-Step PPE Removal (Doffing) & Decontamination
The removal process is critical to prevent self-contamination.
-
Gloves: Remove gloves first, turning them inside out as you pull them off. Dispose of them immediately in the designated chemical waste container.
-
Eye & Face Protection: Remove goggles from the back to the front.
-
Body Protection: Unfasten and remove the lab coat, rolling it so the contaminated exterior is contained inward.
-
Respiratory Protection: Remove the respirator from the back.
-
Hygiene: Wash hands and face thoroughly with soap and water after all PPE has been removed.[1]
Emergency & Disposal Plans
Spill Management
-
Evacuate: Alert others in the immediate area.
-
Protect: Ensure you are wearing the full PPE outlined in Section 2.
-
Contain: Gently cover the spill with a dry absorbent material.
-
Clean: Carefully sweep the material into a designated, sealable waste container, taking care not to generate dust.[1][3]
-
Decontaminate: Wipe the spill area with a damp cloth, then wash the site. Dispose of all cleanup materials as hazardous waste.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and water.[1] If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Waste Disposal
-
Chemical Waste: All solid this compound waste and any solutions must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: Used gloves, bench paper, weigh boats, and other disposable items that have come into contact with the chemical must be disposed of in the same hazardous waste container.
-
Final Disposal: Disposal must be handled through an approved waste disposal plant.[6] A common method involves dissolving the material in a combustible solvent for incineration in a unit equipped with an afterburner and scrubber.[1][3] Always adhere to all federal, state, and local environmental regulations.[1][3]
Visual Workflow for Safe Handling
The following diagram illustrates the critical path for safely handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C18H15BrS | CID 11984010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uww.edu [uww.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. uwwapps.uww.edu [uwwapps.uww.edu]
- 8. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. media.adeo.com [media.adeo.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
